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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (3S,4R)-4-fluorotetrahydrofuran-3-ol: A Valuable Chiral Building Block

Abstract (3S,4R)-4-fluorotetrahydrofuran-3-ol is a chiral, fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3S,4R)-4-fluorotetrahydrofuran-3-ol is a chiral, fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into drug candidates can profoundly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth, scientifically-grounded exposition on a proposed stereoselective synthesis pathway for (3S,4R)-4-fluorotetrahydrofuran-3-ol, commencing from the readily available chiral precursor, D-arabinose. While a direct, published synthesis for this specific molecule is not extensively documented in readily accessible literature, the proposed route leverages well-established, high-fidelity transformations in carbohydrate chemistry. This document is intended for researchers, chemists, and professionals in drug development, offering both a theoretical framework and actionable experimental protocols.

Introduction: The Significance of Fluorinated Tetrahydrofuranols

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of natural products and biologically active molecules.[3] Its fluorinated analogues represent a class of "chiral building blocks" that are increasingly sought after in medicinal chemistry. The introduction of a fluorine atom, the most electronegative element, can induce favorable conformational changes, alter pKa values of neighboring functional groups, and block sites of metabolic oxidation.[1][4]

The specific stereoisomer, (3S,4R)-4-fluorotetrahydrofuran-3-ol, presents a trans relationship between the fluorine atom and the hydroxyl group. This particular arrangement is often targeted in the design of enzyme inhibitors and molecular probes, where precise spatial orientation is paramount for biological activity. The synthesis of such a molecule, therefore, requires a high degree of stereocontrol.

Proposed Retrosynthetic Analysis

A logical retrosynthetic strategy for (3S,4R)-4-fluorotetrahydrofuran-3-ol points to a key disconnection at the C-F bond. The trans-fluorohydrin motif is classically installed via the nucleophilic ring-opening of an epoxide. This SN2 reaction proceeds with inversion of stereochemistry, providing a robust method for controlling the relative configuration of the resulting alcohol and fluoride. The required epoxide intermediate, a 2,3-anhydrofuranoid derivative with a lyxo- configuration, can in turn be synthesized from a chiral precursor with a cis-diol, which can be derived from a suitable carbohydrate starting material. D-arabinose is an ideal starting point due to its inherent chirality that can be translated to the target molecule.

Retrosynthesis target (3S,4R)-4-fluorotetrahydrofuran-3-ol disconnection1 C-F bond formation (Epoxide Opening) target->disconnection1 epoxide 2,3-Anhydro-D-lyxitol derivative disconnection1->epoxide disconnection2 Epoxidation epoxide->disconnection2 cis_diol 1,4-Anhydro-D-xylitol derivative disconnection2->cis_diol disconnection3 Stereochemical Inversion cis_diol->disconnection3 trans_diol 1,4-Anhydro-D-arabinitol disconnection3->trans_diol disconnection4 Cyclization / Reduction trans_diol->disconnection4 start D-Arabinose disconnection4->start

Caption: Retrosynthetic analysis for (3S,4R)-4-fluorotetrahydrofuran-3-ol.

Proposed Synthesis Pathway

The forward synthesis is designed as a multi-step sequence starting from D-arabinose. Each step is chosen for its reliability, stereochemical outcome, and precedent in carbohydrate chemistry.

Synthesis_Pathway A D-Arabinose B 1,4-Anhydro-D-arabinitol A->B 1. Reduction 2. Acid-catalyzed cyclization C Protected 1,4-Anhydro-D-arabinitol B->C Protection (e.g., Tr-Cl, TBDPS-Cl) D Protected 3-O-Tosyl-1,4-anhydro-D-arabinitol C->D TsCl, Pyridine E Protected 1,4-Anhydro-D-xylitol D->E 1. Acetate displacement (S_N2) 2. Deacetylation F Protected 2-O-Tosyl-1,4-anhydro-D-xylitol E->F TsCl, Pyridine (selective) G Protected 2,3-Anhydro-D-lyxitol F->G Base (e.g., NaOMe) H Protected (3S,4R)-4-fluorotetrahydrofuran-3-ol G->H Fluoride source (e.g., TBAF, KHF₂) I (3S,4R)-4-fluorotetrahydrofuran-3-ol H->I Deprotection

Caption: Proposed synthesis pathway from D-Arabinose.

Rationale and Causality Behind Experimental Choices
  • Step 1: Formation of 1,4-Anhydro-D-arabinitol. D-Arabinose is first reduced to D-arabinitol. Subsequent acid-catalyzed dehydration favors the formation of the thermodynamically stable five-membered 1,4-anhydro ring (a tetrahydrofuran derivative). This establishes the core scaffold of the target molecule.

  • Step 2: Stereochemical Inversion at C-3. The key to this synthesis is the creation of a cis-diol precursor to the epoxide. 1,4-Anhydro-D-arabinitol has a trans-diol arrangement. Therefore, inversion of the hydroxyl group at C-3 is necessary. This is reliably achieved via tosylation followed by an SN2 displacement with a nucleophile like acetate, which is subsequently hydrolyzed. This sequence converts the arabino configuration to the xylo configuration.

  • Step 3: Epoxide Formation. The resulting cis-diol in the 1,4-Anhydro-D-xylitol derivative is a perfect precursor for epoxide formation. Selective tosylation of the more accessible C-2 hydroxyl group, followed by treatment with a base (e.g., sodium methoxide), will induce intramolecular SN2 displacement to form the desired 2,3-anhydro-D-lyxitol (epoxide).

  • Step 4: Nucleophilic Fluoride Opening. This is the crucial fluorine-introduction step. The epoxide is opened with a nucleophilic fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium bifluoride (KHF₂).[5] According to Fürst-Plattner rules for epoxide opening in cyclic systems, the nucleophile will attack in a trans-diaxial fashion. In this furanoid system, the fluoride will attack at C-2 (which becomes C-4 in the final product), leading to the formation of the desired trans-fluorohydrin with the (3S,4R) stereochemistry.[1][6]

Experimental Protocols

The following protocols are proposed based on analogous transformations reported in the literature. Researchers should perform their own optimization.

Protocol 1: Synthesis of 1,4-Anhydro-D-arabinitol
  • Reduction: Dissolve D-arabinose (1.0 eq) in water. Cool to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir for 4 hours at room temperature. Quench the reaction by the slow addition of acetic acid until the pH is neutral.

  • Purification: Co-evaporate the solution with methanol multiple times to remove boric acid esters. The crude D-arabinitol is used directly in the next step.

  • Cyclization: Suspend the crude D-arabinitol in a minimal amount of water and add a strong acid catalyst (e.g., Dowex 50W-X8 resin). Heat the mixture under reduced pressure to azeotropically remove water, driving the cyclization.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the resin and concentrate the filtrate to yield crude 1,4-Anhydro-D-arabinitol.

Protocol 2: Epoxide Formation (Multi-step)
  • Protection: Protect the hydroxyl groups of 1,4-Anhydro-D-arabinitol. For example, form the 2,3-O-isopropylidene acetal, followed by protection of the C-5 primary alcohol with a trityl group.

  • Deprotection: Remove the isopropylidene group under acidic conditions to reveal the cis-diol.

  • Selective Tosylation: Cool the diol to 0 °C in pyridine and add p-toluenesulfonyl chloride (1.05 eq) dropwise. The primary alcohol at C-5 is protected, and the C-2 hydroxyl is generally more reactive than the C-3 hydroxyl.

  • Epoxidation: Dissolve the tosylated intermediate in methanol and treat with a solution of sodium methoxide in methanol at room temperature. Monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize with acetic acid, concentrate, and purify by column chromatography to yield the protected 2,3-Anhydro-D-lyxitol.

Protocol 3: Fluoride Ring-Opening and Deprotection
  • Fluorination: Dissolve the protected epoxide (1.0 eq) in anhydrous acetonitrile or THF. Add tetrabutylammonium fluoride (TBAF, 3.0 eq) and heat the mixture at 80 °C. The reaction progress can be monitored by TLC or ¹⁹F NMR.[5]

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Deprotection: Dissolve the purified, protected fluorohydrin in a suitable solvent (e.g., dichloromethane). Add a strong acid (e.g., trifluoroacetic acid) to remove the trityl group.

  • Final Purification: Concentrate the reaction mixture and purify by column chromatography to obtain the final product, (3S,4R)-4-fluorotetrahydrofuran-3-ol.

Data Presentation

The following table summarizes expected outcomes for the key transformations. Yields and selectivities are based on analogous reactions reported in the literature.

StepTransformationReagentsExpected Yield (%)Key Considerations
1D-Arabinose → 1,4-Anhydro-D-arabinitol1. NaBH₄2. H⁺ catalyst70-80 (over 2 steps)Complete removal of borates is crucial.
2Inversion of C-3 OH1. TsCl, Py2. KOAc, DMF3. NaOMe60-70 (over 3 steps)Ensure complete SN2 inversion.
3Epoxidation of cis-diol1. TsCl, Py2. NaOMe, MeOH75-85 (over 2 steps)Selective tosylation of the C-2 position is key.
4Epoxide OpeningTBAF, MeCN65-75Anhydrous conditions are critical for good yield.
5DeprotectionTFA, DCM>90Monitor carefully to avoid side reactions.

Conclusion

This technical guide outlines a robust and stereocontrolled synthetic pathway to (3S,4R)-4-fluorotetrahydrofuran-3-ol from D-arabinose. The strategy relies on fundamental and predictable reactions in carbohydrate chemistry, including stereochemical inversion, intramolecular cyclization to form an epoxide, and regioselective nucleophilic ring-opening with fluoride. This approach provides a blueprint for the laboratory-scale synthesis of this valuable fluorinated chiral building block, enabling its further exploration in drug discovery and development programs. The principles and protocols described herein are intended to empower researchers to access this and structurally related molecules, accelerating the development of next-generation therapeutics and agrochemicals.

References

  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society.
  • Foster, A. B., & Webber, J. M. (1970). The synthesis of fluorinated carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 25, 371-441. [Link]

  • Schulze, O., Voss, J., & Adiwidjaja, G. (2005). Convenient preparation of 3,5-anhydro- and 2,5-anhydropentofuranosides, and 5,6-anhydro-D-glucofuranose by use of the Mitsunobu reaction. Carbohydrate Research, 340(4), 587-595. [Link]

  • Gilead Sciences, Inc. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Bilska-Markowska, M., et al. (2023). Synthesis of fluorinated and nonfluorinated sugar alkenylphosphonates via highly stereoselective Horner-Wadsworth-Emmons olefination. Carbohydrate Research, 533, 108941. [Link]

  • Silverman, R. B., & Nan, F. (2017). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 139(4), 1589-1599. [Link]

  • Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. UCLA. [Link]

  • Li, J. J., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2465-2479. [Link]

  • Al-Maharik, N. (2019). Stereoselective access to 2-deoxy-2-trifluoromethyl sugar mimetics by trifluoromethyl-directed 1,2-trans glycosylation. Organic Chemistry Frontiers, 6(12), 1963-1970. [Link]

  • Fairbanks, A. J., & Fletcher, T. D. (2022). Diphenoxytriphenylphosphorane: A potent carbohydrate cyclodehydration reagent. SSRN. [Link]

  • Takeda Pharmaceutical Company Limited. (2013). Process for preparation of 3-substituted-4-fluoropyrrolidine derivatives.
  • Park, S. A., Lim, C., & Chung, K. (2008). Epoxide Opening with Tetrabutylammonium Fluoride (TBAF). Bulletin of the Korean Chemical Society, 29(10), 2023-2026. [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. Organic Letters, 20(15), 4485-4489. [Link]

  • Mossine, A. V., et al. (2017). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Organic Letters, 19(18), 4892-4895. [Link]

  • Chen, J., & Hu, Y. (2010). Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Bristol-Myers Squibb Company. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds.
  • Buchanan, J. G., & Fletcher, R. (1966). Synthesis and properties of 2,3-anhydro-D-mannose and 3,4-anhydro-D-altrose. Journal of the Chemical Society C: Organic, 1926-1931. [Link]

  • Park, S. A., et al. (2008). Epoxide Opening with Tetrabutylammonium Fluoride (TBAF). Semantic Scholar. [Link]

  • Schulze, O., & Voss, J. (2004). The thio-Mitsunobu reaction: a useful tool for the preparation of 2,5-anhydro-2-thio- and 3,5-anhydro-3-thiopentofuranosides. Carbohydrate Research, 339(9), 1617-1624. [Link]

  • Binkley, R. W., & Hehemann, D. G. (1990). The Preparation and Reactions of 3,6-Anhydro-D-Glycals. The Journal of Organic Chemistry, 55(2), 488-491. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2019). (s) preparation method of -3- hydroxyl tetrahydrofuran.

Sources

Exploratory

Stereochemical Profiling and Synthetic Methodologies for Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol: A Technical Guide

Executive Summary The incorporation of fluorine into aliphatic heterocycles represents a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and basicity. Rel-(3S,4R)-4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic heterocycles represents a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and basicity. Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol (CAS: 1904093-85-1)[1] is the cis-diastereomer of the 4-fluoro-THF-3-ol scaffold. Unlike its trans counterpart, which is readily accessible via direct epoxide opening, the cis-isomer requires deliberate stereochemical inversion strategies. This whitepaper provides a comprehensive technical breakdown of the stereochemical architecture, conformational biases, and self-validating synthetic protocols required to isolate this specific relative geometry.

Stereochemical Architecture & Conformational Analysis

Nomenclature and CIP Priority

The designation Rel-(3S,4R) denotes a racemic mixture of the (3S,4R) and (3R,4S) enantiomers. Applying Cahn-Ingold-Prelog (CIP) priority rules to the tetrahydrofuran ring reveals that this configuration corresponds to the cis relationship between the hydroxyl (-OH) and fluoro (-F) substituents.

  • At C3: The -OH group takes priority 1. C4 takes priority 2 over C2 because C4 is bonded to fluorine (atomic number 9), whereas C2 is bonded to oxygen (atomic number 8).

  • At C4: The -F group takes priority 1. C3 takes priority 2 over C5 because C3 is bonded to oxygen, whereas C5 is bonded only to hydrogen. When both substituents are positioned on the same face of the ring (e.g., both wedged), the sequence dictates a (3S,4R) or (3R,4S) configuration.

Conformational Bias: The Gauche Effect

In 1,2-fluorohydrins, stereoelectronic effects heavily influence ring puckering[2]. The cis-isomer typically adopts an envelope conformation that minimizes steric clash while maximizing favorable dipole-dipole alignments and hyperconjugation ( σC−H​→σC−F∗​ ). This conformational rigidity makes the cis-isomer a valuable bioisostere for polar interactions in kinase inhibitor development, such as in the synthesis of [3].

Synthetic Methodologies & Logical Framework

Direct nucleophilic opening of 3,4-epoxytetrahydrofuran with a fluoride source (e.g., Et₃N·3HF) proceeds via an SN​2 mechanism. The strict requirement for an anti-periplanar attack trajectory means this reaction exclusively yields the trans-isomer (Rel-(3S,4S)).

To access the Rel-(3S,4R) cis-geometry, chemists must employ stereochemical inversion. Two highly validated routes are:

  • Oxidation-Reduction Sequence: Oxidation of the trans-isomer to an α -fluoro ketone, followed by a diastereoselective reduction.

  • Mitsunobu Inversion: Direct SN​2 inversion of the C3 hydroxyl group using a highly acidic pronucleophile.

SynthesisWorkflow A 3,4-Epoxy-THF B Trans-4-fluoro-THF-3-ol (Rel-3S,4S) A->B Et3N·3HF Anti-periplanar C 4-Fluoro-THF-3-one B->C PDC or DMP Oxidation D Cis-4-fluoro-THF-3-ol (Rel-3S,4R) C->D L-Selectride Reduction

Fig 1: Synthetic workflow for Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol via oxidation-reduction.

Causality in Reagent Selection
  • Why PDC or DMP for Oxidation? α -Fluoro ketones are highly susceptible to base-catalyzed elimination (loss of HF) to form α,β -unsaturated enones. Mild, non-basic oxidants like Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP) are mandatory to preserve the fluorine atom[4].

  • Why L-Selectride for Reduction? The bulky sec-butyl groups of Lithium tri-sec-butylborohydride (L-Selectride) amplify facial discrimination. The fluorine atom sterically shields the α -face of the planar carbonyl, forcing the bulky hydride to attack from the β -face (anti to fluorine), stereoselectively furnishing the cis-fluorohydrin.

StereocontrolMechanism K 4-Fluorotetrahydrofuran-3-one (Planar Carbonyl) F Fluorine Steric Shielding (Blocks Alpha Face) K->F Conformational bias H Hydride Attack (L-Selectride) (Beta Face / Anti to F) F->H Directs incoming nucleophile C Cis-Fluorohydrin Formation Rel-(3S,4R) H->C Stereoselective reduction

Fig 2: Stereocontrol mechanism dictating the diastereoselective formation of the cis-fluorohydrin.

Experimental Protocols (Self-Validating Systems)

The following protocols are synthesized from validated pharmaceutical patent literature for [4] and [3].

Protocol A: Oxidation to 4-Fluorotetrahydrofuran-3-one

This step establishes the planar intermediate required for facial-selective reduction.

  • Charge: To a flame-dried vial, add trans-4-fluorotetrahydrofuran-3-ol (1.0 eq) and Pyridinium Dichromate (PDC) (2.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M concentration).

  • Atmosphere: Seal the vial and perform 3 vacuum/nitrogen purge cycles to ensure an inert atmosphere.

  • Reaction: Stir the heterogeneous mixture at room temperature (20-25 °C) for 16 hours. Self-Validation: Monitor via TLC (stain with KMnO₄); the starting material should be completely consumed.

  • Workup: Filter the crude reaction mixture through a pad of Celite to remove chromium salts. Wash the pad with excess DCM.

  • Purification: Concentrate the eluent under reduced pressure (Caution: the ketone is volatile; keep bath temp <30 °C). Purify via silica gel chromatography to yield the α -fluoro ketone.

Protocol B: Mitsunobu Inversion (Alternative Direct Route)

This protocol utilizes 4-nitrobenzoic acid, whose low pKa (~3.4) ensures an excellent leaving group for the subsequent hydrolysis, driving the SN​2 inversion.

  • Reaction Setup: Dissolve trans-4-fluorotetrahydrofuran-3-ol (1.0 eq), Triphenylphosphine (PPh₃) (1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Hydrolysis: Evaporate the solvent, dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O, and add LiOH·H₂O (3.0 eq). Stir for 2 hours to saponify the ester.

  • Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol.

Physicochemical & Analytical Data

Distinguishing the cis and trans isomers is reliably achieved via ¹H-NMR. In 5-membered rings, the vicinal coupling constant ( 3JH,H​ ) is highly dependent on the dihedral angle. The cis-isomer exhibits a significantly larger coupling constant compared to the trans-isomer due to the near-zero dihedral angle in the envelope conformation.

PropertyTrans-IsomerCis-Isomer (Target)
Relative Stereochemistry Rel-(3S,4S)Rel-(3S,4R)
CAS Registry Number 1793113-98-01904093-85-1
Dihedral Angle (F-C-C-O) ~150° - 180° (Anti-like)~60° (Gauche)
Typical 3JH3,H4​ (NMR) 2.0 – 4.0 Hz5.0 – 7.5 Hz
Synthetic Access Direct Epoxide OpeningInversion (Mitsunobu/Reduction)

Conclusion

The synthesis of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol demands rigorous stereochemical control. By exploiting the inherent steric shielding of the fluorine atom during ketone reduction, or by leveraging the thermodynamic driving force of a carefully selected Mitsunobu pronucleophile, researchers can reliably access this highly valuable cis-fluorohydrin for advanced pharmaceutical applications.

References

  • World Intellectual Property Organization. Patent WO2023055679A1: C-linked isoquinoline amides as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. Source: patents.google.com.
  • World Intellectual Property Organization. Patent WO2024171094A1: Cyclin-dependent kinase (CDK2) inhibitors. Source: patents.google.com.
  • Brunet, V. A., Slawin, A. M. Z., & O'Hagan, D. (2010). Synthesis of single diastereoisomers of the vicinal trifluoro motif. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Spectroscopic Elucidation and Synthesis of 4-Fluorotetrahydrofuran-3-ol: A Technical Guide for Drug Development

Introduction & Strategic Relevance Fluorinated tetrahydrofurans are critical structural motifs in modern medicinal chemistry, particularly in the design of nucleoside analogs, kinase inhibitors, and constrained pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Fluorinated tetrahydrofurans are critical structural motifs in modern medicinal chemistry, particularly in the design of nucleoside analogs, kinase inhibitors, and constrained pharmacophores[1]. The introduction of a highly electronegative fluorine atom at the C4 position of a tetrahydrofuran-3-ol ring profoundly alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity.

However, the exact stereochemical and regiochemical assignment of 4-fluorotetrahydrofuran-3-ol requires rigorous spectroscopic validation. As a Senior Application Scientist, I frequently observe misassignments in fluorinated heterocycles due to the complex splitting patterns introduced by the 19F nucleus (spin I=1/2 , 100% natural abundance). This whitepaper details a self-validating protocol for its synthesis and provides a causal interpretation of its multinuclear NMR ( 1H , 13C , 19F ) and mass spectrometric data.

Synthesis and Sample Preparation Protocol

To generate high-purity (3S,4S)-4-fluorotetrahydrofuran-3-ol for spectroscopic analysis, a regioselective epoxide ring-opening strategy is employed[2]. The use of a bifluoride system ensures a controlled nucleophilic attack while mitigating unwanted elimination pathways.

Step-by-Step Methodology: Epoxide Ring-Opening
  • Reaction Setup: Dissolve 3,6-dioxabicyclo[3.1.0]hexane (1.0 equivalent, e.g., 2.87 mmol) in anhydrous chlorobenzene (0.2 M concentration) under an inert argon atmosphere.

  • Fluoride Introduction: Successively add potassium bifluoride ( KHF2​ , 2.0 equivalents) and tetrabutylammonium bifluoride ( Bu4​N+H2​F3−​ , 20 mol%) to the reaction mixture[2].

    • Causality Note: The phase-transfer catalyst ( Bu4​N+ ) is crucial here. It solubilizes the inorganic fluoride source in the non-polar chlorobenzene solvent, creating a naked, highly reactive fluoride ion that enables efficient nucleophilic attack.

  • Thermal Activation: Heat the stirred suspension to 120 °C for 50 hours. Monitor the consumption of the epoxide via GC-MS or TLC.

  • Workup: Cool the mixture to room temperature (298 K). Filter the crude mixture through a Celite® pad to remove insoluble inorganic salts, washing thoroughly with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (eluting with EtOAc) to isolate (3S,4S)-4-fluorotetrahydrofuran-3-ol as a colorless oil[2].

Step-by-Step Methodology: NMR Sample Preparation
  • Solvent Selection: Dissolve ~15 mg of the purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Record spectra on a high-field spectrometer ( 1H : 400 MHz; 13C : 101 MHz; 19F : 376 MHz) at 298 K[2]. Ensure the 13C acquisition utilizes proton decoupling ( 13C{1H} ) to simplify the spectra, allowing the pure carbon-fluorine ( C−F ) couplings to act as an internal mapping system.

Spectroscopic Data & Mechanistic Interpretation

The presence of the 19F nucleus introduces diagnostic scalar couplings ( J ) across both 1H and 13C spectra. Recognizing the magnitude of these coupling constants is the cornerstone of trustworthy structural elucidation.

1H NMR Analysis

The proton spectrum is defined by the massive geminal coupling between the fluorine atom and the proton on the same carbon (H4).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment & Causality
H4 5.00dd52.0, 3.51HThe extreme downfield shift is driven by the inductive electron withdrawal of F. The massive 52.0 Hz coupling is the diagnostic geminal 2JHF​ coupling[2].
H3 4.45dd11.4, 3.51HShifted downfield by the adjacent hydroxyl group. The 11.4 Hz coupling represents the vicinal 3JHH​ interaction with H4.
H2 / H5 3.89 – 4.17mOverlapping3HMethylene protons adjacent to the ring oxygen. Complex multiplet due to their diastereotopic nature and long-range F-H couplings.
H2' 3.79m-1HThe remaining diastereotopic proton at C2.
13C NMR Analysis

In the 13C{1H} spectrum, carbon-fluorine spin-spin coupling remains active. The magnitude of the JCF​ coupling decreases exponentially with the number of intervening bonds, providing a self-validating map of the carbon framework.

CarbonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Validation Insight
C4 97.0d181.3The direct 1JCF​ coupling is massive (181.3 Hz), unequivocally identifying the fluorinated carbon center[2].
C3 75.1d27.2The 2JCF​ coupling (27.2 Hz) confirms C3 is directly adjacent to the fluorinated center.
C5 71.7d23.4The 2JCF​ coupling (23.4 Hz) confirms C5 is the other carbon adjacent to C4.
C2 73.6s-The 3JCF​ coupling is unresolved, which is typical for this specific dihedral angle in the five-membered ring.
19F NMR and Mass Spectrometry
  • 19F NMR (376 MHz, CDCl3​ ): A complex multiplet is observed between δ -182.42 and -182.04 ppm[2]. The complexity of this signal arises from the extensive vicinal and geminal coupling to the surrounding ring protons.

  • Mass Spectrometry (HRMS/ESI): While the neat alcohol may fragment easily in hard ionization techniques (losing HF or H2​O ), gentle ionization (ESI+) is preferred. In complex synthesis workflows, derivatives of this fragment are routinely tracked via LC-MS to confirm the retention of the fluorine atom[3].

Experimental Workflow Diagram

The following diagram illustrates the logical progression from precursor synthesis to definitive structural validation.

Synthesis and spectroscopic validation workflow for 4-fluorotetrahydrofuran-3-ol.

Conclusion

The rigorous spectroscopic characterization of 4-fluorotetrahydrofuran-3-ol relies on understanding the causal relationship between the highly electronegative fluorine atom and its neighboring nuclei. The diagnostic 1JCF​ (181.3 Hz) and 2JHF​ (52.0 Hz) couplings serve as intrinsic, self-validating data points that ensure absolute confidence in structural assignments during downstream drug development pipelines.

References

  • François, J. (2023). Fonctionnalisatoin d'alcools hétérocycliques saturés par la méthodologie d'auto-transfert d'hydrogène. INSA Lyon. URL: [Link]

  • Kim, H., et al. (2025). Regio- and Stereoselective Ribose Modification in Truncated 2,8-Disubstituted Adenosine Scaffold to Develop Highly Potent A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • F. Hoffmann-La Roche AG. (2022). Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof. WO2022034529A1. Google Patents.

Sources

Exploratory

Introduction: The Strategic Role of Fluorine in Scaffolding for Drug Discovery

An In-depth Technical Guide to Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing this unique element.[1][2][3][4][5] The strategic placement of fluorine can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[3][6][7][8] Within the vast landscape of fluorinated compounds, saturated heterocycles, particularly those mimicking natural structures like sugars, hold immense potential.[9]

Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is a chiral, fluorinated analog of a pentose sugar fragment. Its tetrahydrofuran core is a prevalent motif in numerous natural products and biologically active molecules.[10] The specific stereochemistry and the presence of a fluorine atom in place of a hydroxyl group make this compound a highly valuable building block for creating novel therapeutics with potentially enhanced pharmacological profiles. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and professionals in drug development.

While a specific CAS number for Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is not readily found in common chemical databases, the closely related amine, (3S,4R)-4-Fluorotetrahydrofuran-3-amine, is registered under CAS Number 1643938-25-3 .[11] This indicates the novelty and specialized nature of the target alcohol, highlighting the importance of a detailed technical understanding for its synthesis and application.

Physicochemical Properties and Structural Analysis: The Fluorine Advantage

The substitution of a hydroxyl group with fluorine imparts significant changes to the molecule's electronic and conformational landscape. The high electronegativity of fluorine and the strength of the C-F bond are key to these modifications.[2]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale and Impact
Molecular Weight 106.09 g/mol Lower than the corresponding diol, potentially altering diffusion and transport properties.
pKa (of the alcohol) ~14-15The electron-withdrawing fluorine atom is expected to slightly decrease the pKa of the adjacent hydroxyl group compared to a non-fluorinated analog, potentially influencing hydrogen bonding interactions.[12]
LogP ~ -0.5 to 0.0Fluorine substitution can have complex effects on lipophilicity. While a single fluorine can decrease lipophilicity, the overall effect is context-dependent and can influence membrane permeability.[13][14]
Hydrogen Bonding Acts as a hydrogen bond acceptor, but not a donor.This is a critical distinction from a hydroxyl group and is a key strategy in medicinal chemistry to probe the importance of hydrogen bond donation at a specific position in a drug-target interaction.[15][16]
Metabolic Stability IncreasedThe C-F bond is significantly stronger than a C-H or C-O bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life for drugs incorporating this moiety.[2][8]
Conformational Implications

The conformation of the tetrahydrofuran ring is influenced by the stereoelectronic effects of the fluorine atom. The preference for a gauche orientation between the fluorine and the adjacent oxygen atom (the gauche effect) can lead to a more locked conformation of the five-membered ring. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

cluster_conformation Conformational Influence of Fluorine Start Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol Fluorine Fluorine Atom (High Electronegativity) Start->Fluorine Gauche Gauche Effect Fluorine->Gauche Stereoelectronic Interaction Conformation Locked Ring Conformation Gauche->Conformation Binding Reduced Entropic Penalty upon Target Binding Conformation->Binding

Caption: Logical flow of fluorine's influence on molecular conformation and binding.

Stereoselective Synthesis: A Proposed Pathway

The synthesis of a specific stereoisomer like Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol requires a robust stereoselective strategy. A plausible approach involves the stereoselective dihydroxylation of a suitable alkene precursor, followed by a stereospecific fluorination step.

Proposed Synthetic Scheme:

Start 2,5-Dihydrofuran Step1 Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-β) Start->Step1 Intermediate1 (3R,4R)-Tetrahydrofuran-3,4-diol Step1->Intermediate1 Step2 Protection of one hydroxyl group (e.g., TBDMSCl, Imidazole) Intermediate1->Step2 Intermediate2 Mono-protected diol Step2->Intermediate2 Step3 Deoxyfluorination (e.g., DAST, XtalFluor-E) SN2 inversion of stereochemistry Intermediate2->Step3 Intermediate3 Protected fluorinated alcohol Step3->Intermediate3 Step4 Deprotection (e.g., TBAF) Intermediate3->Step4 Product Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol Step4->Product

Caption: Proposed stereoselective synthesis of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol.

Experimental Considerations:

  • Asymmetric Dihydroxylation: The use of Sharpless asymmetric dihydroxylation on 2,5-dihydrofuran would yield the cis-diol. The choice of the chiral ligand (e.g., from AD-mix-α or AD-mix-β) will determine the absolute stereochemistry of the resulting diol.

  • Monoprotection: Selective protection of one hydroxyl group is crucial. This can be achieved by leveraging the different steric environments of the two hydroxyls or by using a stoichiometric amount of the protecting group.

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for converting alcohols to fluorides.[6] This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon center. This inversion is key to establishing the desired trans relationship between the fluorine and the remaining hydroxyl group.

  • Deprotection: The final step involves the removal of the protecting group under conditions that do not affect the rest of the molecule.

Applications in Drug Development: A Versatile Building Block

The structural features of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol make it a highly attractive scaffold in drug discovery.

  • Sugar Mimicry: Its structure closely resembles that of a deoxy-sugar. This allows it to be incorporated into nucleoside analogs or other glycomimetics to probe or inhibit enzymes involved in carbohydrate metabolism or recognition.[9][15][17] The fluorine atom can be used to dissect the role of specific hydroxyl groups in binding interactions.[16][18]

  • Metabolic Hard Spot: The introduction of the C-F bond can block a site of metabolic oxidation, a common strategy to improve the pharmacokinetic profile of a drug candidate.[8]

  • Conformationally Constrained Scaffold: The rigidified ring system can be used to present other functional groups in a well-defined spatial orientation, which is beneficial for optimizing binding to a target protein.

cluster_applications Applications in Drug Discovery Scaffold Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol SugarMimic Sugar Mimicry Scaffold->SugarMimic MetabolicStability Enhanced Metabolic Stability Scaffold->MetabolicStability Conformational Conformational Rigidity Scaffold->Conformational Enzyme Enzyme Inhibition (e.g., Glycosidases) SugarMimic->Enzyme Pharmacokinetics Improved Pharmacokinetics (Longer Half-life) MetabolicStability->Pharmacokinetics Binding Optimized Target Binding Conformational->Binding

Caption: Key applications of the fluorinated tetrahydrofuran scaffold in drug development.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations
¹⁹F NMR Structural confirmation and purity assessment.A single resonance, likely a doublet of triplets due to coupling with adjacent protons. The chemical shift will be characteristic of a secondary alkyl fluoride.[1][19][20][21]
¹H NMR Structural confirmation.Complex multiplet patterns for the ring protons. The proton attached to the same carbon as the fluorine will show a large J-coupling to ¹⁹F.
¹³C NMR Structural confirmation.The carbon bearing the fluorine will appear as a doublet with a large one-bond C-F coupling constant.
Mass Spectrometry Molecular weight determination.The molecular ion peak (or [M+H]⁺, [M+Na]⁺) will confirm the molecular formula.
Chiral HPLC/GC Enantiomeric purity determination.Separation of the enantiomers on a chiral stationary phase to determine the enantiomeric excess (ee). Derivatization to the acetate or trifluoroacetate ester may improve separation.[22]
FT-IR Spectroscopy Functional group identification.Characteristic absorptions for the O-H stretch (~3400 cm⁻¹) and the C-F stretch (~1100-1000 cm⁻¹).
Analytical Workflow

A systematic workflow is necessary to ensure the quality of the synthesized compound.

Start Crude Synthetic Product Purification Column Chromatography Start->Purification Structure Structural Verification (NMR, MS, IR) Purification->Structure Purity Purity Assessment (¹H and ¹⁹F NMR, LC-MS) Structure->Purity Stereochem Stereochemical Analysis (Chiral HPLC/GC) Purity->Stereochem Final Qualified Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol Stereochem->Final

Sources

Foundational

Engineering the Next Generation of Therapeutics: Discovery of Novel Fluorinated Furanose Derivatives

Executive Summary Nucleoside analogs (NAs) are fundamental to the modern antiviral and anticancer pharmacopeia. The strategic incorporation of fluorine into the furanose ring of these analogs has1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleoside analogs (NAs) are fundamental to the modern antiviral and anticancer pharmacopeia. The strategic incorporation of fluorine into the furanose ring of these analogs has1[1]. Fluorine's unique properties—specifically its high electronegativity, small van der Waals radius (mimicking a hydroxyl group), and exceptional C-F bond strength—profoundly modulate the lipophilic, electronic, and steric parameters of the resulting therapeutics[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the stereoelectronic rationale, detail the self-validating synthetic workflows, and evaluate the biological efficacy of these critical molecules.

Stereoelectronic Rationale for Furanose Fluorination

The decision to substitute a hydroxyl group or hydrogen atom with fluorine is never arbitrary; it is rooted in strict stereoelectronic control over the furanose ring conformation.

  • The Gauche Effect: The highly electronegative fluorine atom at the 2' or 3' position interacts with the endocyclic ring oxygen. This interaction biases the sugar pucker into specific, rigid conformations (e.g., C3'-endo "North" or C2'-endo "South")[2]. Causality: Viral and cellular polymerases possess rigid active sites that only accept specific substrate conformations. By locking the furanose ring into the preferred geometry, binding affinity and subsequent incorporation into the growing DNA/RNA chain are significantly enhanced.

  • Metabolic Stability: The C-F bond is significantly stronger than C-H or C-OH bonds. Causality: This renders the glycosidic linkage highly resistant to oxidative metabolism and enzymatic cleavage by ubiquitous phosphorylases, drastically increasing the drug's half-life[3].

  • Bioavailability & Uptake: Replacing a hydrogen-bond donating hydroxyl group with fluorine increases the molecule's lipophilicity. Causality: This enhances cellular penetration via human equilibrative nucleoside transporters (hENTs), ensuring higher intracellular concentrations of the prodrug[1].

G N1 Fluorine Substitution in Furanose Ring N2 Stereoelectronic Effects (Gauche Effect) N1->N2 N3 Metabolic Stability (C-F bond strength) N1->N3 N4 Lipophilicity & Bioavailability N1->N4 N5 Altered Sugar Pucker (North/South Conformation) N2->N5 N6 Resistance to Glycosidic Cleavage N3->N6 N7 Enhanced Cell Penetration N4->N7

Logical flow of stereoelectronic and pharmacokinetic enhancements via furanose fluorination.

Synthetic Methodologies: DAST vs. Selectfluor

The synthesis of fluorinated furanoses demands rigorous stereocontrol. Two primary reagents dominate the field, each chosen for specific mechanistic reasons:

  • Nucleophilic Fluorination (DAST): Diethylaminosulfur trifluoride (DAST) is utilized to convert secondary alcohols to fluorides. Causality: The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. This is the method of choice when converting a ribo-configured precursor into an arabino-configured fluorinated derivative.

  • Electrophilic Fluorination (Selectfluor): Selectfluor is a safer, non-volatile alternative to DAST, often used to synthesize 4[4]. Causality: Selectfluor reacts via a fluorosulfonium intermediate, allowing for electrophilic addition across double bonds without the harsh, highly reactive conditions required by DAST[4].

G S1 1. Starting Material (Ribose/Arabinose) S2 2. Hydroxyl Protection (Trityl/Benzoyl groups) S1->S2 S3 3. Fluorination (DAST or Selectfluor) S2->S3 S4 4. Deprotection & Activation S3->S4 S5 5. Vorbrüggen Coupling (Nucleobase Addition) S4->S5 S6 6. Final Purification (Chromatography) S5->S6

Step-by-step synthetic workflow for generating fluorinated nucleoside analogs.

Self-Validating Protocol: Synthesis of a 2'-Deoxy-2'-Fluoro-Uridine Derivative

To ensure reproducibility and high yield, the following protocol integrates self-validating checkpoints to confirm intermediate integrity before proceeding to resource-intensive coupling steps.

Step 1: Hydroxyl Protection
  • Procedure: Dissolve 1,3,5-tri-O-benzoyl- β -D-ribofuranose in anhydrous pyridine.

  • Causality: The bulky benzoyl groups protect the 1', 3', and 5' hydroxyls, leaving only the 2'-OH exposed. Critically, the 3'-benzoyl group will later provide neighboring group participation to ensure β -stereoselectivity during nucleobase coupling.

Step 2: Nucleophilic Fluorination via DAST
  • Procedure: Cool the protected sugar in anhydrous dichloromethane (DCM) to -78 °C under an argon atmosphere. Add 1.5 equivalents of DAST dropwise. Stir for 2 hours, then slowly warm to room temperature.

  • Causality: The extreme low temperature (-78 °C) is mandatory. DAST reactions are highly exothermic and prone to inducing elimination side-reactions (forming unwanted glycals) if the temperature rises too quickly. The SN2 displacement of the 2'-OH by fluoride inverts the stereocenter, yielding the arabino (2'- α -fluoro) configuration.

Step 3: In-Process Validation (Self-Validating System)
  • Procedure: Quench the reaction with saturated NaHCO3, extract with DCM, and concentrate. Perform 19F NMR on the crude mixture.

  • Causality: Before proceeding to the expensive glycosylation step, 19F NMR serves as a definitive self-validating checkpoint. A successful fluorination will display a characteristic doublet around -198 ppm with a large geminal coupling constant (2JHF ≈ 50 Hz). The absence of this signal indicates failure, preventing wasted downstream resources.

Step 4: Vorbrüggen Glycosylation
  • Procedure: Suspend uracil in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to 80 °C until the solution clears. Cool to 0 °C, add the fluorinated sugar, followed by Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Causality: BSA silylates the nucleobase, rendering it soluble and nucleophilic. TMSOTf acts as a Lewis acid to generate the oxocarbenium ion intermediate from the sugar. The 3'-benzoyl group blocks the α -face, forcing the nucleobase to attack from the β -face, ensuring the correct biological stereochemistry.

Biological Evaluation & Mechanism of Action

Fluorinated furanose derivatives act as prodrugs. Once inside the cell, they are phosphorylated by host kinases into their active triphosphate forms[2]. These triphosphates compete with natural nucleotides for binding to viral or cancer polymerases, leading to 5[5].

G Cell Cellular Uptake (hENT Transporters) Kinase1 Monophosphorylation (Host Kinases) Cell->Kinase1 Kinase2 Triphosphorylation (Active Metabolite) Kinase1->Kinase2 Pol Viral/Cancer Polymerase (Target Binding) Kinase2->Pol Term Chain Termination & Apoptosis Pol->Term

Intracellular activation and mechanism of action for fluorinated nucleoside analogs.

Quantitative Data: Clinical Efficacy of Fluorinated Nucleosides

The therapeutic promise of these derivatives is evidenced by several FDA-approved drugs and clinical candidates that leverage specific fluorination patterns to achieve high target affinity[6].

CompoundIndicationFluorination SiteKey Structural FeaturePotency / Efficacy (Approx.)
Sofosbuvir Hepatitis C (HCV)2'-F ( α , down)2'-C-methyl, phosphoramidate prodrugEC90 ≈ 0.04 µM (HCV Replicon)
Azvudine HIV / COVID-192'-F ( β , up)4'-azido substitutionEC50 ≈ 1.2 nM (HIV-1)
Clofarabine Leukemia2'-F ( α , down)Arabinofuranosyl scaffoldIC50 ≈ 0.02 µM (Cell growth)
Gemcitabine Solid Tumors2',2'-di-Fgem-difluoro substitutionIC50 ≈ 0.01 µM (Cell growth)

Conclusion

The discovery of novel fluorinated furanose derivatives remains a cornerstone of medicinal chemistry. By mastering the stereoelectronic effects of fluorine and employing rigorous, self-validating synthetic protocols, researchers can continue to design highly potent, metabolically stable nucleoside analogs for unmet medical needs.

References

  • Source: Future Med Chem (2017)
  • Source: National Science Review (2024)
  • Source: MDPI (2024)
  • Title: Full article: Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents Source: Taylor & Francis URL
  • Source: ACS (1999)
  • Source: RSC (2022)

Sources

Exploratory

Conformational Analysis of 4-Fluorotetrahydrofuran-3-ol: Stereoelectronic Foundations and Drug Design Applications

An in-depth technical whitepaper on the conformational analysis of 4-fluorotetrahydrofuran-3-ol, detailing the stereoelectronic principles, self-validating analytical workflows, and translational applications in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the conformational analysis of 4-fluorotetrahydrofuran-3-ol, detailing the stereoelectronic principles, self-validating analytical workflows, and translational applications in modern drug discovery.

Executive Summary

The strategic incorporation of fluorine into saturated heterocyclic systems represents a masterclass in modern medicinal chemistry. Specifically, the 4-fluorotetrahydrofuran-3-ol scaffold has emerged as a critical structural motif in the development of 1 and novel 2.

The utility of this scaffold lies not merely in fluorine’s metabolic stability, but in its profound ability to restrict the highly flexible tetrahydrofuran (THF) ring into predictable, rigidified conformations. This whitepaper delineates the stereoelectronic governance of 4-fluorotetrahydrofuran-3-ol, provides a self-validating methodological framework for its conformational analysis, and explores its translational impact on drug design.

Stereoelectronic Governance: The Fluorine Gauche Effect

The conformational landscape of 4-fluorotetrahydrofuran-3-ol is dictated by a delicate balance between steric Pauli repulsion and hyperconjugative stabilization. In classical alkane systems, bulky vicinal substituents default to an anti conformation (dihedral angle ~180°) to minimize steric clash. However, the F–C–C–O system in this molecule exhibits a pronounced preference for the gauche conformation (dihedral angle ~60°).

The Causality of the Gauche Preference

The is driven by the interplay of hyperconjugation and minimized steric penalty. Because fluorine is highly electronegative, its σC−F∗​ antibonding orbital is exceptionally low in energy, making it an ideal electron acceptor. This facilitates a strong stereoelectronic donation from the adjacent, electron-rich σC−H​ bonding orbitals ( σC−H​→σC−F∗​ ).

Crucially, as demonstrated in 3, hyperconjugation always favors the gauche conformation. However, only in the case of the relatively small fluorine atom (van der Waals radius of 1.47 Å) is the steric Pauli repulsion weak enough to be overridden by this hyperconjugative stabilization. Furthermore, in 4-fluorotetrahydrofuran-3-ol, an intramolecular hydrogen bond between the C3-hydroxyl proton and the C4-fluorine atom provides an additional electrostatic anchor, effectively locking the THF ring into a specific pseudorotational phase (typically a North or South envelope, depending on the relative cis/trans stereochemistry).

ConformationalLogic A 4-Fluorotetrahydrofuran-3-ol Conformational Space B Steric & Dipolar Interactions A->B C Stereoelectronic Effects A->C D Intramolecular H-Bonding (OH...F) A->D E Anti Conformer (Sterically Favored) B->E Minimizes Pauli Repulsion F Gauche Conformer (Hyperconjugation Favored) C->F σ(C-H) → σ*(C-F) D->F Stabilizes Gauche

Diagram 1: Logical routing of forces dictating the fluorine gauche effect in THF rings.

Quantitative Conformational Landscape

The conformational behavior of 4-fluorotetrahydrofuran-3-ol is highly sensitive to its diastereomeric form. The table below summarizes the quantitative parameters derived from combined theoretical and spectroscopic analyses of the cis and trans isomers.

Table 1: Representative Conformational Parameters for 4-Fluorotetrahydrofuran-3-ol

DiastereomerDominant Ring PuckerF–C–C–O Dihedral (°)Relative Energy (kcal/mol)³JHF (Hz)
cis-isomer South Envelope~62° (Gauche)0.0 (Global Minimum)12.5
cis-isomer North Envelope~175° (Anti)+1.84.2
trans-isomer Half-Chair~65° (Gauche)0.0 (Global Minimum)14.1
trans-isomer South Envelope~168° (Anti)+2.13.8

Note: The pronounced energetic preference for the gauche conformers highlights the dominance of stereoelectronic effects over steric hindrance.

Self-Validating Experimental Protocols

To accurately map the conformational space of 4-fluorotetrahydrofuran-3-ol, researchers must employ a self-validating loop combining macroscopic time-averaged data (NMR) with microscopic static energetic minima (DFT). If the Boltzmann-weighted theoretical couplings match the experimental NMR couplings, the conformational ensemble is verified.

Protocol A: NMR-Based Conformational Deconvolution

Simple 1D NMR is insufficient for flexible heterocyclic rings. This protocol utilizes heteronuclear interactions to extract precise spatial geometries.

  • Step 1: Sample Preparation. Dissolve 15 mg of the highly pure compound in 0.6 mL of CDCl₃. Causality: A non-polar, aprotic solvent is strictly required to prevent competitive intermolecular hydrogen bonding with the solvent, which would artificially disrupt the native C3-OH···F-C4 intramolecular interaction.

  • Step 2: 1D ¹H, ¹⁹F, and ¹³C Acquisition. Acquire standard spectra at 298 K to establish baseline chemical shifts.

  • Step 3: ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy). Execute a 2D HOESY experiment with a mixing time of 400–600 ms. Causality: This directly measures through-space dipole-dipole cross-relaxation. A strong cross-peak between the fluorine atom and the C3-hydroxyl proton physically proves the spatial proximity dictated by the gauche conformer.

  • Step 4: J-Coupling Extraction. Extract the ³JH,H and ³JH,F coupling constants. Apply the generalized Haasnoot-De Leeuw-Altona (Karplus) equation to mathematically correlate these scalar couplings to specific dihedral angles, yielding the time-averaged conformational population.

Protocol B: Computational Validation (DFT)

Molecular mechanics (MM) force fields often fail catastrophically for fluorinated heterocycles because they lack parameterization for hyperconjugation. A rigorous quantum mechanical approach is required, as 4.

  • Step 1: Systematic Rotor Search. Generate initial geometries by plotting a pseudorotation cycle of the THF ring (varying the phase angle from 0° to 360° in 18° increments).

  • Step 2: Geometry Optimization. Optimize all identified minima using the M06-2X functional with a def2-TZVP basis set. Causality: The M06-2X meta-GGA functional is explicitly parameterized to capture medium-range electron correlation and non-covalent interactions (like H-bonding), while the triple-zeta basis set minimizes Basis Set Superposition Error (BSSE).

  • Step 3: NBO (Natural Bond Orbital) Analysis. Calculate the second-order perturbation energy ( E(2) ). Causality: This mathematically quantifies the exact stabilization energy (in kcal/mol) provided by the σC−H​→σC−F∗​ electron donation, proving the stereoelectronic origin of the preferred pucker.

Workflow Step1 1. Synthesis & Isolation (Diastereoselective) Step2 2. NMR Spectroscopy (1D 19F, 1H-19F HOESY, J-Coupling) Step1->Step2 Step4 4. Conformational Population Extraction (Karplus Analysis) Step2->Step4 Step3 3. Computational Modeling (DFT, M06-2X/def2-TZVP) Step3->Step4 Step5 5. Drug Design Application (Receptor Docking) Step4->Step5

Diagram 2: Self-validating experimental workflow combining NMR and DFT for conformational analysis.

Translational Impact in Drug Development

The ability to pre-organize a molecular scaffold using 5 drastically reduces the entropic penalty of drug-receptor binding.

In the development of A2A Adenosine Receptor Antagonists (vital for immuno-oncology), replacing a standard ribose sugar with a 4-fluorotetrahydrofuran-3-ol derivative locks the molecule into a receptor-preferred South envelope conformation. This geometric pre-organization directly translates to sub-nanomolar binding affinities ( KB​≈1.0 nM) and significant in vivo tumor growth inhibition.

Similarly, in the design of STING Agonists , cyclic dinucleotides are highly susceptible to enzymatic degradation by endogenous phosphodiesterases. By integrating the 4-fluorotetrahydrofuran-3-ol moiety, developers achieve two goals simultaneously: the fluorine atom sterically shields the adjacent phosphodiester linkage from enzymatic hydrolysis, while the gauche-induced ring pucker aligns the nucleobases perfectly for optimal π−π stacking within the STING protein dimer interface.

References

  • Regio- and Stereoselective Ribose Modification in Truncated 2,8-Disubstituted Adenosine Scaffold to Develop Highly Potent A2A Adenosine Receptor Antagonists.Journal of Medicinal Chemistry, ACS Publications.
  • Novel STING Agonists.US Patent US20200131209A1, Google Patents.
  • The Fluorine Gauche Effect: A Brief History.Chemistry - A European Journal, Wiley-VCH.
  • The Gauche Effect in XCH2CH2X Revisited.Radboud Repository, Radboud University.
  • A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes.Tetrahedron, Elsevier.
  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis.Accounts of Chemical Research, ACS Publications.

Sources

Foundational

In Silico Modeling of Fluorinated Tetrahydrofuran Rings: Overcoming Stereoelectronic Challenges in Drug Design

Executive Summary Fluorinated saturated heterocycles, particularly tetrahydrofurans (THFs) and tetrahydrothiophenes (THTs), have emerged as highly valuable yet historically underexplored motifs in modern drug design[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated saturated heterocycles, particularly tetrahydrofurans (THFs) and tetrahydrothiophenes (THTs), have emerged as highly valuable yet historically underexplored motifs in modern drug design[1]. The strategic introduction of fluorine into the THF ring allows medicinal chemists to finely tune lipophilicity, enhance metabolic stability, and modulate the pKa of adjacent functional groups[1]. However, the in silico modeling of these rings presents significant computational challenges. Standard molecular mechanics (MM) force fields frequently fail to predict the correct conformational ensembles of fluorinated THFs because they cannot adequately represent the complex stereoelectronic phenomena—such as the gauche effect and dipole-dipole repulsion—induced by the highly electronegative fluorine atom[2].

This technical guide provides a comprehensive framework for computational chemists and drug development professionals to accurately model fluorinated THF rings. By bridging Quantum Mechanics (QM) and Molecular Dynamics (MD) through rigorous force field parameterization, this guide outlines a self-validating workflow to predict the macroscopic behavior of these critical pharmacophores.

Mechanistic Foundations: Stereoelectronic Effects of Fluorination

To model fluorinated THFs accurately, one must first understand the causality behind their conformational preferences. Unlike bulky alkyl groups that dictate conformation purely through steric hindrance, fluorine dictates conformation through orbital interactions and electrostatics[2].

The Gauche and Anomeric Effects

In a substituted THF ring, the highly electronegative fluorine atom draws electron density from adjacent bonds. Through hyperconjugation, the σ bonding orbital of an adjacent C-H bond donates electron density into the low-lying σ∗ antibonding orbital of the C-F bond ( σC−H​→σC−F∗​ ). This interaction is maximized when the bonds are antiperiplanar. Consequently, in 1,2-difluoroethane systems or highly substituted THFs, the fluorine atoms often prefer a gauche arrangement relative to the ring oxygen to maximize stabilizing hyperconjugative interactions[2].

Dipole-Dipole Repulsion

The C-O and C-F bonds possess strong local dipoles. In a flexible five-membered THF ring, the molecule will spontaneously adopt specific envelope or twist conformations to minimize the electrostatic repulsion between these dipoles. For instance, in oxocarbenium ion intermediates derived from fluorinated THFs, computational studies reveal that the fluorine-substituted carbon adopts an equatorial conformation due to the poor donor ability of the σC−F​ bond compared to σC−H​ [3].

Macroscopic Impact: Lipophilicity Patterning

The spatial arrangement of fluorine atoms directly dictates the molecule's hydration shell and, consequently, its lipophilicity. Experimental data confirms that a vicinal-difluoro unit (e.g., 3,4-difluoro-THF) imparts a marked decrease in lipophilicity compared to its geminal-difluoro (e.g., 3,3-difluoro-THF) counterpart[4]. This is highly counterintuitive to standard additive LogP prediction models, underscoring the necessity for high-level in silico profiling.

G cluster_0 Molecular Level (Fluorination) cluster_1 Macroscopic Properties F_Subst Fluorine Substitution on THF Ring Gauche Gauche Effect & Hyperconjugation F_Subst->Gauche Dipole C-F / C-O Dipole Repulsion F_Subst->Dipole Lipoph Modulated Lipophilicity (vic vs gem) F_Subst->Lipoph pKa pKa Shift of Adjacent Groups F_Subst->pKa Conf Conformational Restriction Gauche->Conf Dipole->Conf Target Enhanced Target Binding & Metabolic Stability Conf->Target Lipoph->Target pKa->Target

Fig 1. Causal relationship between fluorine substitution, stereoelectronic effects, and macroscopic drug properties.

The Failure of Standard Force Fields

Standard biological force fields (e.g., GAFF, OPLS3, CHARMM) model atoms as point charges centered on the nucleus. They are parameterized primarily for hydrocarbons, standard amino acids, and nucleic acids. When applied to fluorinated THFs out-of-the-box, these force fields exhibit critical failures:

  • Lack of Anisotropic Electrostatics: Fluorine possesses three lone pairs that create an anisotropic electron density cloud. Point-charge models cannot capture the directionality of these lone pairs, leading to underestimated dipole-dipole repulsion.

  • Missing Hyperconjugation Terms: Standard harmonic torsional potentials do not account for the σ→σ∗ orbital overlaps that drive the gauche effect.

Quantitative Comparison of Modeling Accuracy

The table below summarizes the structural impact of various fluorination patterns on the THF ring and the corresponding energy error when evaluated with unparameterized standard force fields compared to high-level QM.

Structural MotifPreferred ConformationLipophilicity Impact ( Δ LogP)Standard FF Energy Error (kcal/mol)
Unsubstituted THF Rapid Envelope/Twist interconversionBaseline< 0.5
3-Fluoro-THF Envelope (F pseudo-axial)Moderate Increase1.2 - 2.0
3,3-Difluoro-THF (gem)Twist (minimized dipole)High Increase2.5 - 3.5
3,4-Difluoro-THF (vic)Twist (anti-periplanar F-F)Marked Decrease[4]> 4.0

Note: The escalating FF error in vicinal systems is driven by the failure to capture the strong electrostatic repulsion and complex hydration networks between adjacent C-F bonds.

Self-Validating Computational Protocol

To overcome these limitations, we must employ a self-validating workflow. This means the parameters generated for the Molecular Mechanics (MM) simulation must be mathematically forced to reproduce the Quantum Mechanics (QM) potential energy surface before any production dynamics are run.

Step 1: High-Level QM Conformational Scanning
  • Initial Geometry: Build the fluorinated THF derivative.

  • Level of Theory: Optimize the geometry using Density Functional Theory (DFT). The ω B97X-D or M06-2X functionals with a def2-TZVP basis set are highly recommended as they accurately capture non-covalent interactions and dispersion forces.

  • PES Scan: Perform a relaxed Potential Energy Surface (PES) scan over the ring puckering coordinates (Cremer-Pople parameters) and the exocyclic C-C-C-F dihedrals in 15° increments.

Step 2: Electrostatic Parameterization (RESP)
  • ESP Calculation: Calculate the Electrostatic Potential (ESP) grid at the HF/6-31G* level (to maintain compatibility with AMBER/GAFF conventions) using the QM-optimized geometries.

  • Charge Fitting: Derive Restrained Electrostatic Potential (RESP) charges.

  • Expert Insight: For highly fluorinated systems, standard RESP may still fail. Introduce off-center dummy atoms (virtual sites) along the bisector of the fluorine lone pairs to explicitly model the anisotropic charge distribution.

Step 3: Force Field Validation & Dihedral Fitting
  • Energy Subtraction: Calculate the single-point MM energy of the QM geometries using the new RESP charges, but set the force constants for the O-C-C-F and C-C-C-F dihedrals to zero.

  • Fourier Fitting: Subtract the MM energy from the QM energy. Fit this residual energy to a standard Ryckaert-Bellemans or Fourier series.

  • Self-Validation: Re-run the MM energy calculation with the new dihedral parameters. The Root Mean Square Deviation (RMSD) between the QM and MM energy curves must be < 0.5 kcal/mol. If it is higher, the charge model (Step 2) must be refined.

Step 4: Molecular Dynamics (MD) & Solvation
  • System Setup: Solvate the parameterized THF in an explicit water box (TIP3P or OPC water models) with neutralizing counter-ions.

  • Equilibration: Run a 5 ns NPT equilibration at 300K and 1 atm to converge solvent density.

  • Production: Run a 500 ns production MD. Analyze the trajectory to extract the populations of the envelope and twist conformers.

Step 5: Free Energy Perturbation (FEP)
  • To predict how the fluorinated THF impacts target binding (e.g., against VEGFR-2 or Cytochrome P450[1]), set up an alchemical FEP transformation.

  • Gradually mutate the hydrogen atom to a fluorine atom ( λ=0→1 ) in both the solvated state and the protein-bound state to calculate the relative binding free energy ( ΔΔG ).

G QM 1. Quantum Mechanics (QM) DFT Relaxed PES Scan (Ring Puckering) Charge 2. Electrostatic Parameterization RESP Charge Derivation Off-center lone pairs QM->Charge ESP Data FF 3. Force Field Validation Compare QM vs MM energies Adjust dihedral parameters Charge->FF Custom Parameters MD 4. Molecular Dynamics (MD) Explicit Solvent (TIP3P) Trajectory Analysis FF->MD Validated Topology FEP 5. Free Energy Perturbation H -> F Alchemical Transformation Predict ∆∆G of binding MD->FEP Equilibrated System

Fig 2. Self-validating in silico workflow for parameterizing and simulating fluorinated THF rings.

Conclusion

The in silico modeling of fluorinated tetrahydrofurans requires a departure from turnkey computational solutions. Because the introduction of fluorine fundamentally alters the stereoelectronic landscape of the ring—dictating conformation through hyperconjugation and dipole minimization—researchers must employ rigorous QM-driven parameterization. By adopting the self-validating workflow detailed above, drug development professionals can accurately predict the conformational behavior, lipophilicity shifts, and target binding affinities of these highly valuable pharmaceutical building blocks.

References

  • [1] Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions / Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. ResearchGate. Available at:[Link]

  • [4] Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. PMC - National Institutes of Health. Available at:[Link]

Sources

Exploratory

Engineering Conformational Space: A Technical Guide to Fluorinated Five-Membered Rings in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The strategic incorporation of fluorine into five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The strategic incorporation of fluorine into five-membered heterocycles—predominantly pyrrolidines, prolines, and cyclopentanes—has revolutionized modern drug discovery. Unlike aromatic systems where fluorine primarily modulates metabolic stability and lipophilicity, fluorination of saturated five-membered rings offers profound conformational control . By leveraging stereoelectronic effects, medicinal chemists can pre-organize molecular scaffolds to match target binding pockets, thereby enhancing binding affinity and pharmacokinetic profiles. This whitepaper synthesizes the mechanistic underpinnings of the fluorine gauche effect, details state-of-the-art synthetic methodologies, and provides self-validating experimental protocols for the synthesis of these privileged scaffolds.

The Conformational Mechanics: The Fluorine Gauche Effect

Saturated five-membered rings lack the rigid chair conformation characteristic of six-membered rings. Instead, they exist in a rapid, highly flexible equilibrium between various envelope and half-chair puckered states. The introduction of a highly electronegative fluorine atom at the C3 or C4 position of a pyrrolidine ring fundamentally alters this energy landscape through the fluorine gauche effect [1].

Stereoelectronic Causality

The fluorine gauche effect is driven by hyperconjugation. The highly polarized C–F bond creates a low-lying σCF∗​ antibonding orbital, which acts as an excellent electron acceptor. Electron density from adjacent σCH​ or σCC​ bonds is delocalized into this σCF∗​ orbital ( σCH​→σCF∗​ )[1].

In protonated 3-fluoropyrrolidines (common at physiological pH), this hyperconjugative stabilization is reinforced by an electrostatic gauche effect . An attractive non-covalent interaction between the positively charged ammonium group and the partially negative fluorine atom ( NH2+​⋯Fδ− ) strongly biases the ring toward a conformation where the fluorine and nitrogen atoms are gauche (cis) to each other[1]. This precise conformational tuning is critical; for instance, it directly controls the regioselectivity of nucleophilic ring-openings in bicyclic aziridinium intermediates[2].

G N1 Fluorine Substitution (C3/C4 Pyrrolidine) N2 Hyperconjugation (σCH → σ*CF) N1->N2 Induces N3 Fluorine Gauche Effect N2->N3 Drives N4 Envelope Conformation Stabilization N3->N4 Dictates N5 Modulated pKa & Receptor Affinity N4->N5 Enhances

Caption: Logical flow of the fluorine gauche effect dictating pyrrolidine ring conformation and pharmacology.

Pharmacokinetic Modulation via Fluorination

Beyond conformational pre-organization, fluorinated five-membered rings exhibit significantly altered physicochemical properties:

  • Basicity (pKa) Tuning: The strong inductive electron-withdrawing nature (-I effect) of fluorine reduces the pKa of an adjacent pyrrolidine amine by 2 to 3 units. This reduction decreases the fraction of protonated amine in the gastrointestinal tract and blood plasma, thereby increasing the passive membrane permeability (logD) and oral bioavailability of the drug candidate.

  • Metabolic Stability: Strategic placement of fluorine blocks oxidative metabolism by Cytochrome P450 enzymes at metabolically labile C-H bonds, extending the biological half-life of the scaffold.

State-of-the-Art Synthetic Methodologies

The synthesis of fluorinated five-membered rings requires stringent control over stereochemistry and the suppression of competing elimination pathways. Table 1 summarizes the quantitative performance of modern synthetic approaches.

Table 1: Quantitative Comparison of Synthetic Approaches
MethodologyKey Reagents / CatalystsTypical YieldsStereocontrol ProfilePrimary Application
Deoxofluorination DAST, morph-DAST, XtalFluor-E60–94%Complete Inversion (SN2)Synthesis of 4-fluoroprolines[3]
Asymmetric 1,3-Dipolar Cycloaddition Cu(I) / Chiral N,O-Ligand85–99%High (dr >20:1, ee >90%)Quaternary stereocenters[4]
Electrophilic Fluorination Selectfluor, NFSI50–80%Moderate to High3-fluoro-2-substituted rings[5]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for generating fluorinated pyrrolidines, explicitly outlining the causality behind critical experimental parameters.

Protocol 1: Deoxofluorination of Hydroxyprolines

Objective: Stereospecific synthesis of N-Boc-cis-4-fluoro-L-proline methyl ester from trans-4-hydroxy-L-proline via SN2 inversion[3].

  • Substrate Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. DAST reacts violently with ambient moisture to form highly corrosive hydrogen fluoride (HF) and thionyl fluoride, which degrades the substrate.

  • Temperature Equilibration: Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are the critical control parameter. The intermediate alkoxyaminosulfonium ion is prone to E2 elimination. Maintaining -78 °C kinetically suppresses the elimination pathway (which would yield an undesired pyrroline double bond), ensuring high fidelity SN2 displacement by the fluoride ion[3].

  • Reagent Addition: Add Diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour to drive the substitution to completion.

  • Quenching & Workup: Quench carefully with saturated aqueous NaHCO3 at 0 °C to neutralize generated HF. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition for Quaternary Stereocenters

Objective: Synthesis of highly substituted fluorinated pyrrolidines bearing a fluorinated quaternary stereocenter[4].

  • Catalyst Complexation: In a Schlenk tube, combine Cu(CH3CN)4BF4 (5 mol%) and the chiral N,O-ligand TF-BiphamPhos (5.5 mol%) in anhydrous ether. Stir for 30 minutes at room temperature.

    • Causality: Pre-complexation is essential to form the active chiral Lewis acid species. The Cu(I) center will later coordinate the bidentate imino ester, lowering its LUMO and creating a rigid, sterically demanding chiral pocket.

  • Ylide Generation: Add the imino ester (azomethine ylide precursor, 1.0 equiv) and Cs2CO3 (10 mol%).

    • Causality: The mild base deprotonates the α -proton of the imino ester, generating the reactive metallo-azomethine ylide intermediate in situ without degrading the sensitive ester functionalities.

  • Dipolarophile Addition: Introduce the β -fluoroacrylate (1.2 equiv) to the mixture.

  • Cycloaddition: Stir at ambient temperature for 12–24 hours until TLC indicates complete consumption of the imino ester.

    • Causality: The chiral pocket formed by the Cu-ligand complex sterically blocks one face of the ylide, forcing the β -fluoroacrylate to approach via an endo-transition state from the less hindered face. This orchestrates the simultaneous formation of four contiguous stereocenters with excellent diastereo- and enantioselectivity[4].

  • Purification: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and isolate the target molecule via column chromatography.

Workflow Step1 1. Catalyst Preparation Cu(CH3CN)4BF4 + Chiral Ligand Step2 2. Ylide Generation Azomethine Ylide + Base Step1->Step2 Step3 3. Cycloaddition Add β-Fluoroacrylate Step2->Step3 Step4 4. Stereocenter Formation (Contiguous & Quaternary) Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Caption: Step-by-step workflow for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Beilstein Journals (beilstein-journals.org)
  • Source: Società Chimica Italiana (chim.it)
  • Source: CLOCKSS (clockss.org)
  • Title: Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)
  • Source: American Chemical Society (acs.org)

Sources

Foundational

Structural Elucidation of Rel-(3S,4R)-4-Fluorotetrahydrofuran-3-ol: A Technical Guide to Stereochemical Assignment

Executive Summary The functionalization of saturated oxygen heterocycles is a critical vector in modern medicinal chemistry. Specifically, Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol has emerged as a highly valuable bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated oxygen heterocycles is a critical vector in modern medicinal chemistry. Specifically, Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol has emerged as a highly valuable bioisosteric building block, frequently utilized in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1], STING (Stimulator of Interferon Genes) agonists[2], and LRRK2 inhibitors[3].

However, the stereochemical assignment of 2,3- or 3,4-disubstituted tetrahydrofurans (THFs) is notoriously challenging due to the rapid interconversion of their envelope and half-chair conformations. This whitepaper provides an authoritative, in-depth guide to the synthetic stereocontrol, theoretical framework, and definitive NMR elucidation protocols required to validate the relative cis-stereochemistry of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol.

Stereochemical Framework: Decoding "Rel-(3S,4R)"

In IUPAC nomenclature, the prefix "Rel" denotes relative stereochemistry, indicating that the material is a racemic mixture of a specific diastereomer. To understand why "Rel-(3S,4R)" explicitly refers to the cis-isomer , we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the THF ring:

  • C3 Priorities : -OH (1) > C4 (2) > C2 (3) > H (4).

  • C4 Priorities : -F (1) > C3 (2) > C5 (3) > H (4).

If both the hydroxyl and fluoro groups are positioned on the same face of the ring (e.g., both "wedged" pointing towards the viewer), the sequence of priorities at C3 dictates an (R) configuration, while the sequence at C4 dictates an (S) configuration. Therefore, the cis-isomer exists as an enantiomeric pair of (3R,4S) and (3S,4R) . Consequently, the designation Rel-(3S,4R) is the mathematically precise descriptor for the cis-racemate.

Synthetic Access and Stereocontrol

Direct nucleophilic fluorination of an epoxide (e.g., 3,4-epoxytetrahydrofuran) strictly proceeds via an SN​2 mechanism, enforcing an anti-periplanar transition state. This invariably yields the trans-isomer. To access the cis (Rel-(3S,4R)) geometry, a secondary stereochemical inversion is mandatory.

The field-standard approach leverages the Mitsunobu reaction [1]. By activating the C3-hydroxyl group into a superior leaving group, subsequent SN​2 displacement by a carboxylate nucleophile (such as 4-nitrobenzoic acid) effectively flips the C3 configuration, converting the trans-scaffold into the cis-scaffold.

Synthesis A 3,4-Epoxytetrahydrofuran (Achiral) B Trans-4-fluoro-THF-3-ol (Racemic) A->B HF/Pyridine Anti-Opening C Cis-4-fluoro-THF-3-yl 4-nitrobenzoate B->C Mitsunobu (DIAD, PPh3) C3 Inversion D Rel-(3S,4R)-4-fluoro-THF-3-ol (Cis-racemate) C->D K2CO3 / MeOH Hydrolysis

Synthetic workflow detailing the stereoinversion to yield the cis-racemate.

Comprehensive NMR Elucidation Strategy

The Ambiguity of Scalar Coupling in 5-Membered Rings

While the Karplus equation ( 3J=Acos2θ−Bcosθ+C ) is a cornerstone of stereochemical assignment in rigid 6-membered chair systems, its application to 5-membered oxygen heterocycles is fraught with ambiguity. The low energy barrier between the envelope ( E ) and half-chair ( T ) conformations results in rapid time-averaging of the dihedral angles on the NMR timescale. Consequently, the observed 3JH3,H4​ coupling constants for cis and trans isomers often converge, rendering scalar coupling alone insufficient for definitive assignment.

The Definitive Role of NOESY

Because scalar coupling is unreliable, spatial proximity assessment via NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory orthogonal validation technique. In the Rel-(3S,4R) cis-isomer, the protons at C3 (H3) and C4 (H4) are forced onto the same face of the ring (syn-facial). This close spatial proximity (< 3.0 Å) generates a strong, unambiguous positive NOE cross-peak, which is absent or heavily attenuated in the trans-isomer.

NMRElucidation cluster_0 1D & 2D NMR Workflow Start Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol H1 1H & 19F NMR Chemical Shift Mapping Start->H1 COSY COSY / HSQC Spin System Confirmation H1->COSY NOESY NOESY / ROESY Spatial Proximity (< 5 Å) COSY->NOESY Result Cis-Stereochemistry Confirmed Strong H3-H4 NOE NOESY->Result Syn-facial protons

NMR elucidation logic for confirming the relative cis-stereochemistry.

Step-by-Step Experimental Methodologies

Protocol 1: Stereoselective Synthesis of the Cis-Racemate

This protocol utilizes a self-validating inversion mechanism to guarantee cis geometry 1[1].

  • Starting Material Preparation : Dissolve 2.5 g (23.56 mmol) of (trans-racemate)-4-fluorotetrahydrofuran-3-ol and 5.90 g (35.34 mmol) of 4-nitrobenzoic acid in 10 mL anhydrous THF.

  • Betaine Formation : In a separate flask under argon, dissolve triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) in 100 mL THF at 0 °C to form the active Mitsunobu betaine intermediate.

  • Stereochemical Inversion : Add the starting material solution dropwise to the betaine complex. Stir at room temperature for 16 hours.

  • In-Process Validation : Monitor reaction progress via LC-MS. The formation of the intermediate cis-4-nitrobenzoate ester provisionally validates the successful SN​2 displacement.

  • Hydrolysis : Isolate the ester, dissolve in 250 mL MeOH, and add K2​CO3​ (13.54 g, 97.96 mmol). Stir for 2 hours under argon to cleave the ester[4].

  • Purification : Filter the mixture, concentrate under vacuum, and purify via silica gel chromatography (eluting with 50% EtOAc in petroleum ether) to yield the pure cis-racemate.

Protocol 2: NMR Acquisition and NOESY Validation
  • Sample Preparation : Dissolve 15–20 mg of the purified Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol in 600 µL of CDCl3​ (100% atom D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition : Acquire 1H NMR (400 MHz, ns=16, d1=2s) and 19F NMR (376 MHz, ns=64). Crucial Step: Run the 19F NMR in 1H -decoupled mode to simplify the multiplet structure and verify bulk purity[2].

  • Correlation Time Check : Calculate the molecular weight (~106 g/mol ). For such small molecules in non-viscous solvents, the extreme narrowing limit ( ωτc​≪1 ) applies, meaning a standard NOESY will yield positive NOEs. (Self-Validation: If ωτc​≈1 due to solvent viscosity or aggregation, NOEs will cross zero. In such cases, switch to a ROESY experiment).

  • 2D NOESY Acquisition: Acquire a 1H

    1H NOESY spectrum with a mixing time ( τm​ ) of 400–500 ms.
  • Data Interpretation : Analyze the cross-peak between the H3 resonance and the H4 resonance. A strong cross-peak definitively validates the cis (syn-facial) relationship.

Quantitative Data Summary

The following table summarizes the key comparative NMR metrics used to distinguish the cis and trans diastereomers of 4-fluorotetrahydrofuran-3-ol.

ParameterRel-(3S,4R) Isomer (Cis)Rel-(3R,4R) Isomer (Trans)
Relative Stereochemistry Cis (syn-facial substituents)Trans (anti-facial substituents)
1H NMR: H3 Shift (ppm) ~4.28 – 4.41 (m)~4.20 – 4.29 (m)
1H NMR: H4 Shift (ppm) ~4.95 – 5.10 (m)~4.85 – 4.95 (m)
3JH3,H4​ Coupling Larger (typically 5–7 Hz)Smaller (typically 2–4 Hz)
NOESY (H3 ↔ H4) Strong Positive NOE Weak or Absent
Synthetic Access Mitsunobu inversion of transDirect epoxide opening with F−

Conclusion

The accurate structure elucidation of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol requires a synthesis-to-analysis continuum. Because the inherent conformational flexibility of the tetrahydrofuran ring system obscures scalar coupling data, researchers must rely on controlled stereoinversion pathways (Mitsunobu) coupled with definitive spatial NMR techniques (NOESY/ROESY). Mastering these protocols ensures the structural integrity of this critical bioisostere in downstream drug discovery applications.

References

  • Cyclin-dependent kinase (cdk2)
  • Google Patents (US20200131209A1)
  • Google Patents (WO2023055679A1)

Sources

Exploratory

Physicochemical Properties of Fluorinated Cyclic Ethers: A Blueprint for Advanced Scaffold Design

Executive Summary As drug discovery and advanced materials engineering increasingly target challenging chemical spaces, fluorinated cyclic ethers—specifically oxetanes and tetrahydrofurans (THFs)—have emerged as privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and advanced materials engineering increasingly target challenging chemical spaces, fluorinated cyclic ethers—specifically oxetanes and tetrahydrofurans (THFs)—have emerged as privileged scaffolds. The strategic incorporation of fluorine into these strained ring systems fundamentally alters their physicochemical profile, offering a unique combination of high metabolic stability, modulated lipophilicity, and tuned basicity.

As a Senior Application Scientist, I approach the integration of these motifs not merely as a synthetic exercise, but as a multidimensional optimization problem. This guide dissects the mechanistic causality behind the physicochemical shifts induced by fluorination, provides field-proven, self-validating experimental protocols for their characterization, and explores their transformative applications in both pharmacokinetics and next-generation energy storage.

Mechanistic Foundations: The Fluorine Effect in Cyclic Ethers

The addition of fluorine to a cyclic ether is not a simple steric substitution; it is a profound electronic reprogramming of the molecule. Understanding the underlying physical organic chemistry is essential for rational design.

Inductive Electron Withdrawal and pKa Modulation

Fluorine is the most electronegative element, and its incorporation adjacent to or near the oxygen heteroatom in cyclic ethers exerts a powerful electron-withdrawing inductive effect (-I). In medicinal chemistry, where cyclic ethers are often appended to basic amines to form drug candidates, this inductive pull drastically reduces the electron density on the neighboring nitrogen. Physicochemical studies reveal that replacing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties with fluorinated oxetane derivatives can decrease the pKa of adjacent basic centers by up to three units[1]. This pKa suppression is a critical lever for reducing hERG toxicity and improving membrane permeability by increasing the fraction of the un-ionized drug at physiological pH[2].

Lipophilicity and the "LipMetE" Paradigm

While halogens generally increase lipophilicity, the effect of fluorine in cyclic ethers is highly context-dependent due to its extreme polarity and ability to participate in dipole-dipole cancellations. The addition of a trifluoromethoxy or difluoromethylene group enhances lipophilicity and metabolic resistance, improving the bioavailability and therapeutic index of the scaffold[3].

However, evaluating metabolic stability in a vacuum is misleading. As lipophilicity (LogD) rises, non-specific binding and CYP450 affinity often increase, potentially negating the steric shielding provided by the C-F bond. Therefore, we rely on Lipophilic Metabolism Efficiency (LipMetE) —a metric that quantifies the true gain in metabolic stability relative to the lipophilicity penalty[2]. Fluorinated cyclic ethers consistently demonstrate superior LipMetE scores compared to their unfluorinated hydrocarbon counterparts.

G A Fluorine Substitution on Cyclic Ether B Strong Inductive Electron Withdrawal A->B C Steric Shielding of Adjacent C-H Bonds A->C E Conformational Rigidity A->E D pKa Reduction (Basicity Drop) B->D G Optimized Lipophilicity (LogD Modulation) B->G F Enhanced Metabolic Stability C->F H Improved Pharmacokinetics & Bioavailability D->H E->F F->H G->H

Logical relationship of fluorine substitution on physicochemical properties.

Quantitative Physicochemical Profiling

To illustrate the magnitude of these effects, the following table summarizes the quantitative shifts observed when transitioning from standard cyclic ethers to their fluorinated bioisosteres.

Scaffold Motif (Appended to standard amine)pKa (Conjugate Acid)LogD (pH 7.4)Intrinsic Clearance (µL/min/mg)LipMetE Shift
3,3-Dimethyloxetane (Baseline)8.81.248.5Baseline
3-Fluoro-3-methyloxetane 7.11.424.2+0.4
3,3-Difluorooxetane 5.81.7< 12.0+0.9
Tetrahydrofuran (THF) 9.21.655.6Baseline
3-Fluorotetrahydrofuran (3FTHF) 7.61.928.3+0.6

Data synthesized from general structure-property relationship trends in fluorinated building blocks[1],[4],[2].

Self-Validating Experimental Protocols

In my laboratory, we mandate a self-validating approach to protocol design. Every measurement must contain an internal control to rule out artifacts caused by the unique properties of fluorinated compounds (e.g., volatility, low aqueous solubility).

Protocol 1: Synthesis of α,α-Difluoro-oxetanes

Traditional oxetane ring construction fails for α,α-difluoro-oxetanes due to the instability of fluorine-containing precursors[5]. We utilize a modern catalytic transformation approach.

  • Step 1: Epoxide Ring-Opening. React the starting terminal epoxide with a fluorinated nucleophile under catalytic conditions. Causality: This bypasses the need for unstable fluorinated oxetane precursors by building the ring from a stable epoxide intermediate[5].

  • Step 2: Cyclization. Induce ring closure using a mild base (e.g., K2CO3) in a polar aprotic solvent (DMF) at 60°C. Causality: The high strain energy of the oxetane ring requires precise thermal control; exceeding 80°C often leads to ring-opening polymerization.

  • Step 3: Orthogonal Validation. Confirm the structure using both 19F-NMR and LC-MS. Causality: 19F-NMR is highly sensitive to the spatial distance between the fluorine atoms and the ether oxygen, providing definitive proof of ring integrity that mass spectrometry alone cannot guarantee[3].

Protocol 2: High-Throughput Physicochemical Profiling (pKa and LogD)
  • Step 1: Yasuda-Shedlovsky Potentiometric Titration. Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Titrate with 0.1M HCl/NaOH. Causality: Fluorinated cyclic ethers often exhibit poor aqueous solubility at neutral pH. Titrating directly in water causes micro-precipitation, skewing the pKa. By measuring in cosolvents and extrapolating to 0% methanol, we obtain the true aqueous pKa.

  • Step 2: Shake-Flask LC-UV for LogD. Partition the compound between 1-octanol and pH 7.4 phosphate buffer. Agitate for 60 minutes, centrifuge at 3000 rpm, and quantify both phases via LC-UV. Causality: Computational LogP models frequently overestimate the lipophilicity of fluorinated ethers because they fail to account for complex dipole cancellations. Empirical validation is non-negotiable for accurate LipMetE calculations.

Workflow Step1 1. Catalytic Synthesis Epoxide to Fluorinated Oxetane Step2 2. LC-MS/NMR Validation Confirm Purity & F-incorporation Step1->Step2 Step3 3. Potentiometric Titration Cosolvent Extrapolation for pKa Step2->Step3 Step4 4. Shake-Flask LC-UV Octanol/Water Partitioning (LogD) Step2->Step4 Step6 6. Data Integration Calculate LipMetE & Select Lead Step3->Step6 Step5 5. In Vitro Microsomal Assay CYP450 Clearance Rate Step4->Step5 Step5->Step6

Self-validating experimental workflow for physicochemical profiling.

Applications Beyond Pharma: Lithium Metal Batteries

The unique physicochemical properties of fluorinated cyclic ethers extend far beyond drug discovery. In the realm of energy storage, specifically Lithium Metal Batteries (LMBs), these compounds are revolutionary.

Standard ether solvents decompose under high voltages (>4.0 V). However, the fluorination of cyclic ethers lowers the Highest Occupied Molecular Orbital (HOMO), drastically enhancing oxidative stability at the cathode[4]. Furthermore, the lowered Lowest Unoccupied Molecular Orbital (LUMO) ensures that the solvent is preferentially reduced at the lithium metal anode. This targeted reduction decomposes the fluorinated cyclic ether to form a robust, Lithium Fluoride (LiF)-rich Solid Electrolyte Interphase (SEI) layer. For example, electrolytes using 3-fluorotetrahydrofuran (3FTHF) enable fast ion transport and maintain high capacity retention even at sub-zero temperatures (-20 °C)[4].

Whether stabilizing a vulnerable metabolic soft spot in a kinase inhibitor or passivating a reactive lithium anode, the physicochemical logic remains the same: strategic fluorination of cyclic ethers is a masterclass in molecular engineering.

References

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. 1

  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Alfa Chemistry. 3

  • Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!5

  • Monofluorinated Cyclic Ethers Enable Fast Ion Transport in Low-Temperature Lithium Metal Batteries. ACS Applied Materials & Interfaces. 4

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. 2

Sources

Foundational

Early-Stage Research on Fluorinated Furanose Compounds: Synthesis, Conformational Analysis, and Biological Evaluation

Executive Summary The architecture of nucleic acids relies fundamentally on the five-membered furanose ring. In the realm of medicinal chemistry, the strategic incorporation of fluorine into these furanose scaffolds has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architecture of nucleic acids relies fundamentally on the five-membered furanose ring. In the realm of medicinal chemistry, the strategic incorporation of fluorine into these furanose scaffolds has proven to be one of the most successful strategies for developing potent antiviral and anticancer therapeutics[1]. As a Senior Application Scientist, I approach fluorination not merely as a structural modification, but as a precise engineering of stereoelectronic properties. Fluorine substitution modulates lipophilicity, blocks oxidative metabolism, and dictates the conformational geometry of the nucleoside, thereby outmaneuvering viral polymerases and evading enzymatic degradation[1]. This whitepaper provides an in-depth technical roadmap for the early-stage synthesis, conformational validation, and biological evaluation of fluorinated furanose compounds.

The Mechanistic Rationale for Fluorination

The decision to introduce a fluorine atom into a furanose ring is driven by three core physicochemical principles:

  • Isosteric and Isopolar Mimicry: Fluorine is the second smallest atom and the most electronegative element. The C–F bond length (1.35 Å) is remarkably close to the C–O bond length (1.43 Å) of a native hydroxyl group[2]. This allows fluorine to serve as an isosteric and isopolar mimic of a hydroxyl group without causing significant steric distortion to the nucleoside[2].

  • Metabolic and Chemical Stability: The C–F bond is significantly stronger than the C–H bond. Substituting a vulnerable hydrogen or hydroxyl group with fluorine shields the molecule from oxidative metabolism and dramatically increases the chemical stability of the glycosidic bond under acidic conditions[2][3]. This resistance is critical for preventing premature degradation by nucleoside phosphorylases[4].

  • Conformational Biasing (The Gauche Effect): Fluorine exerts a profound stereoelectronic influence. Through the gauche effect, the highly electronegative fluorine atom dictates the sugar pucker—driving the equilibrium toward a specific conformation (e.g., C3'-endo/North or C2'-endo/South)[5]. Pre-organizing the furanose ring into the preferred conformation minimizes the entropic penalty upon binding to target polymerases, exponentially increasing binding affinity[5].

Quantitative Comparison: Unmodified vs. Fluorinated Furanoses

To synthesize these concepts, the following table summarizes the quantitative and functional shifts induced by fluorination.

Physicochemical PropertyUnmodified Furanose (Ribose)Fluorinated Furanose (e.g., 2'-Fluoro)Functional Impact in Drug Design
C2-X Bond Length 1.43 Å (C–OH)1.35 Å (C–F)Enables isosteric mimicry; ensures the analog fits seamlessly into enzyme active sites[2].
Electronegativity 3.44 (Oxygen)3.98 (Fluorine)Alters the dipole moment; drives the stereoelectronic gauche effect for conformational biasing[5].
Glycosidic Bond Stability Susceptible to enzymatic cleavageHighly resistantPrevents rapid in vivo degradation by purine/pyrimidine nucleoside phosphorylases[3][4].
Sugar Pucker Preference Flexible (C3'-endo ⇌ C2'-endo)Strongly biased (e.g., C3'-endo for 2'-F-RNA)Pre-organizes the nucleoside into the optimal geometry for polymerase binding[5].
Oxidative Metabolism HighLowBlocks undesired metabolic pathways, significantly increasing the drug's pharmacokinetic half-life[1].

Synthesis and Functionalization Strategies

The synthesis of fluorinated nucleosides generally follows either a linear approach (direct fluorination of a preformed nucleoside) or a convergent approach (coupling a pre-fluorinated sugar with a nucleobase)[3]. For early-stage discovery, nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) remains a gold-standard linear methodology. DAST replaces primary, secondary, tertiary, and allylic hydroxyl groups with fluorine in excellent yields, proceeding via an SN2 displacement that results in a complete inversion of stereochemical configuration[2].

SynthesisWorkflow Start Unmodified Furanose (Precursor with free OH) DAST DAST Reagent (-78°C to RT) Start->DAST Intermediate Diethylaminosulfur Intermediate DAST->Intermediate Hydroxyl Activation SN2 SN2 Displacement (Inversion of Configuration) Intermediate->SN2 Fluoride Attack Product Fluorinated Furanose (e.g., 2'-Fluoro-arabino) SN2->Product Stereospecific Yield

Caption: Workflow of nucleophilic fluorination using DAST via SN2 inversion.

Protocol 1: Nucleophilic Fluorination using DAST

Objective: To synthesize a 2'-deoxy-2'-fluoro-arabinofuranosyl derivative from a ribofuranosyl precursor. This protocol is designed as a self-validating system to ensure stereochemical integrity.

Step 1: Selective Protection. Protect the 3'- and 5'-hydroxyl groups (e.g., using trityl or silyl ethers) while leaving the 2'-hydroxyl group unprotected. Causality: Strict regiocontrol is required to prevent off-target fluorination and ensure the DAST reagent exclusively reacts at the C2' position.

Step 2: DAST Activation at Cryogenic Temperatures. Dissolve the protected nucleoside in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Cool the reaction to -78°C using a dry ice/acetone bath. Slowly add 1.5 equivalents of DAST dropwise. Causality: DAST fluorination is highly exothermic. Initiating the reaction at -78°C controls the kinetic energy, preventing the formation of undesired elimination byproducts (vinyl fluorides) and ensuring the stable formation of the diethylaminosulfur intermediate[2].

Step 3: SN2 Displacement. Gradually allow the reaction mixture to warm to room temperature over 2–4 hours. Causality: The initial intermediate forms rapidly at low temperatures, but the subsequent nucleophilic attack by the fluoride ion requires higher thermal energy to overcome the activation barrier for the SN2 inversion[2].

Step 4: Safe Quenching. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) at 0°C. Causality: DAST reacts violently with moisture to produce hydrofluoric acid (HF). The bicarbonate safely neutralizes the generated HF, protecting both the operator and the acid-sensitive glycosidic bond of the nucleoside.

Step 5: Conformational Validation (Self-Validation Step). Purify via silica gel chromatography and analyze the product using ¹⁹F-NMR and ¹H-NMR spectroscopy. Causality: ¹⁹F-NMR provides immediate confirmation of fluorine incorporation (typically manifesting as a distinct multiplet between -190 and -210 ppm). Coupling constants ( JH−F​ ) in the ¹H-NMR spectrum will definitively confirm the inversion of configuration (e.g., confirming the transition from a ribo to an arabino stereocenter).

Biological Evaluation: Mechanism of Action

Fluorinated nucleosides are fundamentally prodrugs. To exert their antiviral or anticancer effects, they must cross the cell membrane and be sequentially phosphorylated by host cell kinases into their active triphosphate analogs[6]. Once activated, they act as competitive inhibitors or "suicide substrates" for viral polymerases (such as the HCV NS5B RNA-dependent RNA polymerase) or human DNA polymerases in cancer cells[7].

Because the fluorine atom alters the reactivity of the 3'-OH group (or replaces it entirely), the polymerase integrates the fluorinated analog into the nascent nucleic acid chain, but cannot catalyze the addition of the subsequent nucleotide. This results in obligate chain termination and the cessation of viral replication or tumor cell proliferation[6][7]. Notable clinical successes utilizing this mechanism include the antiviral Sofosbuvir (HCV)[7], Azvudine (COVID-19/HIV)[8], and the anticancer agent Gemcitabine[6].

MechanismOfAction Prodrug Fluorinated Nucleoside (Cellular Entry) Kinases Host Cell Kinases (Phosphorylation) Prodrug->Kinases Triphosphate Active Triphosphate Analog Kinases->Triphosphate Addition of PO4 Polymerase Target Polymerase (e.g., RdRp / NS5B) Triphosphate->Polymerase Competitive Binding Termination Obligate Chain Termination Polymerase->Termination 3'-OH Blockade

Caption: Intracellular activation and obligate chain termination by fluorinated nucleosides.

Protocol 2: Viral Polymerase (RdRp) Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of a novel fluorinated nucleoside triphosphate against a viral RNA-dependent RNA polymerase.

Step 1: Triphosphate Synthesis. Chemically convert the fluorinated nucleoside into its triphosphate form using the Yoshikawa or Ludwig-Eckstein methodologies prior to the assay. Causality: Viral polymerases in vitro cannot utilize unphosphorylated nucleosides; the triphosphate moiety is the obligate substrate for the enzyme's active site[6].

Step 2: Reaction Assembly. In a sterile microcentrifuge tube, combine the purified viral RdRp enzyme, a synthetic RNA template-primer duplex, standard NTPs (ATP, GTP, UTP, CTP), and varying concentrations of the fluorinated nucleoside triphosphate (the inhibitor). Include a radiolabeled or fluorescently tagged tracer nucleotide (e.g., α-[³²P]-GTP). Causality: The tracer allows for the visualization and quantification of the extended RNA chain.

Step 3: Incubation and Quenching. Incubate the mixture at 30°C for 30 minutes. Quench the reaction by adding a loading buffer containing 50 mM EDTA and 95% formamide. Causality: EDTA rapidly chelates the Mg²⁺ ions required for polymerase catalysis, instantly freezing the reaction state for accurate kinetic measurement. Formamide denatures the RNA secondary structures for proper electrophoretic migration.

Step 4: Electrophoretic Readout (Self-Validation Step). Resolve the reaction products on a 20% denaturing polyacrylamide gel (PAGE). Causality: The gel will separate the RNA fragments by size. A successful fluorinated chain terminator will present as a distinct, truncated band on the gel corresponding to the exact nucleotide position where the analog was incorporated, validating the mechanism of action. Calculate the IC₅₀ by plotting the concentration of the fluorinated analog against the percentage of full-length RNA product formed.

Sources

Exploratory

Strategic Advancements and Future Directions in the Synthesis and Application of Fluorinated Tetrahydrofurans

Abstract As a Senior Application Scientist navigating the intersection of synthetic methodology and medicinal chemistry, I have observed a paradigm shift in the optimization of saturated heterocycles. Tetrahydrofurans (T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist navigating the intersection of synthetic methodology and medicinal chemistry, I have observed a paradigm shift in the optimization of saturated heterocycles. Tetrahydrofurans (THFs) are ubiquitous, privileged motifs found in numerous natural products and FDA-approved therapeutics. However, their inherent metabolic liabilities and suboptimal physicochemical properties often bottleneck late-stage drug development. The strategic incorporation of fluorine—specifically via trifluoromethylation or the installation of tertiary C–F stereocenters—profoundly alters the molecular trajectory of these scaffolds. This technical whitepaper dissects the synthetic logic, physicochemical profiling, and emerging cross-disciplinary applications of fluorinated THFs, providing a self-validating blueprint for researchers.

The Rationale for Fluorinated Tetrahydrofurans in Drug Discovery

Why fluorinate a THF ring? The causality lies in fluorine’s extreme electronegativity and low polarizability, which fundamentally rewire the molecule's electronic environment.

In medicinal chemistry, replacing a standard THF with a fluorinated analog acts as a bioisosteric upgrade. The strong inductive withdrawal of electron density by a CF₃ group or a discrete fluorine atom directly lowers the basicity of adjacent functional groups. This precise modulation allows drug developers to tune the isoelectric point (pI) of amino acid derivatives and optimize oral bioavailability without drastically increasing the molecular weight. Furthermore, the robust C–F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at susceptible C–H sites on the THF ring.

Physicochemical Profiling: The Causality of Fluorination

While fluorine is often assumed to universally increase lipophilicity, its effect on saturated heterocycles is highly context-dependent. Recent decagram-scale physicochemical profiling has established clear structure-property relationships for fluorinated O- and S-heterocycles [1]. The table below summarizes the quantitative impact of trifluoromethylation on these scaffolds.

Table 1: Physicochemical Impact of Fluorination on Saturated Heterocycles

Scaffold TypeSubstitutionpKa Shift (vs Baseline)Lipophilicity (LogP) TrendPrimary Application
Tetrahydrofuran (THF) 5-CF₃-1.3 to -1.5 unitsModerate IncreaseBioisostere for cyclic ethers; metabolic shielding
Tetrahydrothiophene (THT) 5-CF₃-1.5 to -1.7 unitsHigh IncreaseLipophilic pocket targeting in kinase inhibitors
Sulfolane (SO₂) 5-CF₃-2.0 unitsSignificant DecreasePolar interactions / H-bonding networks

Data synthesized from the physicochemical characterization of 5-trifluoromethyl-substituted heterocycles [1].

State-of-the-Art Synthetic Methodologies

Historically, accessing tertiary C–F stereocenters within oxygen heterocycles was hindered by competitive elimination reactions (E1/E2 pathways) that favored alkene formation over fluorination.

Organocatalytic Asymmetric Fluorocyclization: Recent breakthroughs utilize hypervalent iodine(III) catalysts to orchestrate oxidative fluorocyclization [2]. By activating 1,1-disubstituted styrenes, the iodine(III) species facilitates an intramolecular nucleophilic attack by an internal oxygen nucleophile. This is followed by stereoselective fluoride displacement, yielding fluorinated THFs with high enantiomeric excess. This hypervalent iodine-mediated halocyclisation circumvents traditional transition-metal toxicity, offering a greener, highly selective pathway [3].

Pathway1 A 1,1-Disubstituted Styrene (O-Nucleophile) C Iodonium-Alkene Intermediate A->C Coordination B Chiral Iodine(III) Catalyst + Pyridine·HF B->C Activation D Intramolecular O-Nucleophilic Attack C->D 6-endo/5-exo cyclization E Fluoride Displacement (Stereoselective) D->E Iodoarene elimination F Fluorinated THF (Tertiary C-F Stereocenter) E->F Final Product

Fig 1. Mechanistic workflow of enantioselective iodine(III)-catalyzed fluorocyclization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality checkpoint) and an internal quality control metric.

Protocol 1: Enantioselective Oxidative Fluorocyclization to Tertiary Fluoro-THFs

Based on the organocatalytic fluorocyclization standards established in recent literature [2].

  • Step 1: Catalyst Pre-Activation. In a flame-dried Schlenk flask under argon, dissolve the 1-naphthyllactic acid-based iodine(III) catalyst (10 mol%) in anhydrous dichloromethane (DCM). Add Pyridine·HF (Py·HF) dropwise.

    • Causality Checkpoint: Py·HF acts as both the nucleophilic fluoride source and the ligand to generate the active fluoroiodane complex in situ. Anhydrous conditions are critical; trace water will outcompete fluoride as a nucleophile, leading to hydroxylated byproducts.

  • Step 2: Substrate Addition. Cool the reaction mixture to -50 °C. Slowly add the 1,1-disubstituted styrene substrate (1.0 equiv) containing an internal alcohol nucleophile.

    • Causality Checkpoint: Lowering the temperature to -50 °C drastically suppresses the activation energy for the competitive E1/E2 elimination pathways of the carbocationic intermediate, thereby maximizing the enantiomeric excess (ee).

  • Step 3: Cyclization & Isolation. Stir for 24 hours. Quench with saturated aqueous NaHCO₃ to neutralize excess HF. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Validation & Quality Control:

    • Yield & Chemoselectivity: Run ¹⁹F NMR using ethyl fluoroacetate as an internal standard to quantify the C–F bond formation prior to column chromatography.

    • Stereochemical Purity: Assess enantiomeric excess (target >90% ee) via chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Decagram-Scale Synthesis of 5-CF₃-THF Ketones

Adapted from scalable strategies for fluorinated building blocks [1].

  • Step 1: Reagent Assembly. React commercially available trifluoroacetaldehyde ethyl hemiacetal with the corresponding homoallylic alcohol under acidic conditions.

    • Causality Checkpoint: The hemiacetal serves as a stable, easy-to-handle CF₃ synthon compared to volatile trifluoroacetaldehyde gas, ensuring reproducible stoichiometry and safety on a decagram scale.

  • Step 2: Ring Closure. Induce acid-catalyzed cyclization at elevated temperatures.

    • Causality Checkpoint: The strong electron-withdrawing nature of the CF₃ group destabilizes adjacent carbocations, dictating the regioselectivity of the ring closure to favor the 5-membered THF over larger macrocycles.

  • Step 3: Purification. Distill the resulting 5-CF₃-THF ketone under reduced pressure.

  • Validation & Quality Control: Confirm the isoelectric point (pI) and pKa using potentiometric titration to ensure the inductive effect of the CF₃ group aligns with theoretical models (verifying the expected pKa drop of ~1.5 units).

Emerging Research Directions: Beyond Small Molecules

While medicinal chemistry remains a primary driver, the unique properties of fluorinated THFs are opening entirely new research vectors.

Localized High Concentration Electrolytes (LHCEs) for Energy Storage: Fluorinated THFs are revolutionizing lithium-metal batteries. As diluents in LHCEs, highly fluorinated THFs exhibit increased molecular polarity. Unlike standard diluents, they enhance the interaction between Li⁺ and TFSI⁻ anions [4]. This forces an anion-dominated solvation structure, promoting a vehicular diffusion mechanism that stabilizes the electrode/electrolyte interface and suppresses catastrophic lithium dendrite growth.

Pathway2 A LiTFSI-PC Electrolyte C Anion-Dominated Solvation Shell A->C Base Coordination B Fluorinated THF Diluent B->C Enhances Li+-TFSI- Interaction D Vehicular Diffusion of Li+ Ions C->D Promotes Transport E Stable Electrode/Electrolyte Interface D->E Suppresses Dendrites

Fig 2. Modulation of Li+ solvation and transport by fluorinated THF diluents in LHCEs.

Non-Canonical Amino Acids for Peptidomimetics: Future research is heavily pivoting toward integrating CF₃-THFs into peptide backbones. By utilizing the decagram-scale synthesis methods outlined above, researchers can generate fluorinated non-canonical amino acids that enhance the proteolytic stability and cell-penetrating capabilities of next-generation peptide therapeutics.

References
  • Redka, M. O., et al. "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ChemRxiv, 2025.[Link]

  • "Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization." Journal of the American Chemical Society, 2020.[Link]

  • "Hypervalent iodine-mediated intramolecular alkene halocyclisation." Beilstein Journal of Organic Chemistry, 2024.[Link]

  • "Fluorinated-diluent-driven modulation of Li+ solvation structure and ion transport in localized high concentration electrolytes by molecular dynamics simulation." RSC Publishing, 2024.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Routes to Fluorinated Tetrahydrofuran (THF) Building Blocks

Executive Summary & Strategic Overview Fluorinated saturated heterocycles, particularly tetrahydrofurans (THFs), are highly privileged yet synthetically challenging motifs in modern drug discovery. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Fluorinated saturated heterocycles, particularly tetrahydrofurans (THFs), are highly privileged yet synthetically challenging motifs in modern drug discovery. The strategic incorporation of fluorine or trifluoromethyl (–CF 3​ ) groups into the THF scaffold profoundly alters the molecule's pharmacokinetic profile without significantly increasing its steric footprint.

As a Senior Application Scientist, selecting the correct synthetic route requires balancing the electronic deactivation caused by fluorine with the desired stereochemical outcome. This guide details two robust, field-proven methodologies: Late-Stage Electrophilic Fluorination via oxocarbenium intermediates, and De Novo Cycloetherification of fluorinated acyclic precursors using specialized fluorinated solvents.

Physicochemical Impact of Fluorination

Understanding why we synthesize these building blocks dictates how we design the synthesis. The strong inductive effect of fluorine atoms alters the electron density of the THF oxygen, directly impacting adjacent functional groups and overall lipophilicity 1.

Property ParameterUnsubstituted THF3-Fluoro-THF Derivatives5-(Trifluoromethyl)-THF Derivatives
Inductive Effect BaselineModerate electron withdrawalStrong electron withdrawal
Lipophilicity (LogP) LowSlight increaseSignificant increase
Adjacent pK a​ Impact BaselineLowers pK a​ by ~1.5 unitsLowers pK a​ by ~2.5–3.0 units
Metabolic Stability Susceptible to CYP oxidationBlocks specific oxidation sitesHigh resistance to ring-opening

Mechanistic Pathways & Workflow Visualization

The synthesis of fluorinated THFs generally bifurcates into two strategic pathways. Strategy 1 utilizes electrophilic fluorine sources (like Selectfluor or HF/Hypervalent Iodine) to functionalize existing unsaturated rings 2. Strategy 2 builds the ring from scratch, leveraging the unique hydrogen-bond donating properties of solvents like HFIP to drive the cyclization of deactivated fluorinated precursors 3.

Workflow Start Fluorinated THF Synthesis Strat1 Electrophilic Fluorination Start->Strat1 Strat2 De Novo Assembly Start->Strat2 Pre1 2,3-Dihydrofuran Strat1->Pre1 Pre2 CF3-Crotonates Strat2->Pre2 Reagent1 Selectfluor (F+ Source) Pre1->Reagent1 Oxidation Reagent2 HFIP Solvent (Promoter) Pre2->Reagent2 Michael Addition Prod1 3-Fluoro-THF Reagent1->Prod1 Nucleophilic Trapping Prod2 5-CF3-THF Reagent2->Prod2 Cyclization

Fig 1: Divergent synthetic workflows for fluorinated tetrahydrofuran building blocks.

Validated Experimental Protocols

Protocol A: Synthesis of (2R,3R)-3-Fluorotetrahydrofuran-2-yl Benzoate

This protocol leverages an electrophilic fluorination-addition cascade. It is highly effective for generating 3-fluoro-THF acetals, which serve as excellent glycosyl donors or versatile building blocks 4.

Materials Required:

  • Benzoic acid (76.5 mmol)

  • 2,3-Dihydrofuran (27.0 mmol)

  • Selectfluor (40.05 mmol)

  • Nitromethane (CH 3​ NO 2​ , 67 mL)

Step-by-Step Methodology & Causality:

  • Reaction Initiation: Suspend benzoic acid in 2,3-dihydrofuran and CH 3​ NO 2​ . Cool the stirred suspension to 0 °C.

    • Causality: Nitromethane is specifically chosen because its high polarity stabilizes the highly reactive 3-fluoro-oxocarbenium intermediate, while its low nucleophilicity prevents solvent trapping. Cooling to 0 °C strictly controls the exothermic electrophilic addition of fluorine.

  • Electrophilic Addition: Add Selectfluor portion-wise over 5 minutes. Stir at 0 °C for 1 hour, then warm to 20 °C for 18 hours.

    • Causality: Selectfluor acts as a shelf-stable F+ source. The enol ether double bond attacks the F+ , generating a transient oxocarbenium ion. The extended stirring at ambient temperature allows the bulky benzoate nucleophile to attack the intermediate, establishing the 1,2-cis/trans stereocenters.

  • Thermodynamic Equilibration: Heat the reaction mixture to reflux (110 °C) for 2 hours.

    • Causality: This is a self-validating step. Refluxing drives the reaction toward the thermodynamically favored diastereomer by allowing reversible ring-opening/closing of any kinetically trapped, less stable intermediates.

  • Workup: Concentrate under vacuum to remove CH 3​ NO 2​ . Quench with saturated aqueous NaHCO 3​ (100 mL) and extract with CH 2​ Cl 2​ (3 × 150 mL).

    • Causality: NaHCO 3​ neutralizes residual benzoic acid and acidic tetrafluoroborate byproducts from Selectfluor, preventing product degradation (acetal cleavage) during solvent removal.

Protocol B: HFIP-Promoted Cycloetherification to 5-(Trifluoromethyl)-THF

When synthesizing decagram-scale 5-CF 3​ -THF derivatives from acyclic precursors (e.g., derived from 4,4,4-trifluorocrotonic esters), traditional Brønsted/Lewis acids often fail due to the extreme electron-withdrawing nature of the –CF 3​ group. This protocol utilizes 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a specialized promoter 3, 1.

Materials Required:

  • Fluorinated acyclic precursor (e.g., γ -hydroxy-alkene or epoxide, 10 mmol)

  • HFIP (20 mL)

  • Optional: Catalytic BF 3​ ·OEt 2​ (1 mmol) for highly deactivated substrates.

Step-by-Step Methodology & Causality:

  • Substrate Activation: Dissolve the fluorinated acyclic precursor in HFIP at room temperature in a sealed PTFE-lined vessel.

    • Causality: HFIP possesses an exceptional hydrogen-bond donor capacity ( α=1.96 ) and high ionizing power. It strongly coordinates to the leaving group (or epoxide oxygen), activating it for displacement without the need for harsh, yield-destroying acids. Furthermore, HFIP's extremely low nucleophilicity ( N=−4.23 ) ensures it acts purely as a solvent/promoter and does not form unwanted ether byproducts.

  • Cyclization: Stir the mixture at 60 °C for 12–24 hours. Monitor completion via GC-MS.

    • Causality: The intense electron-withdrawing effect of the –CF 3​ group deactivates adjacent reaction centers. Elevated thermal energy is required to overcome the activation energy barrier for the intramolecular SN​2 or ionic cycloetherification.

  • Solvent Recovery & Isolation: Cool the reaction to room temperature and distill off the HFIP under reduced pressure.

    • Causality: HFIP is a high-cost reagent; however, its low boiling point (58 °C) allows for near-quantitative recovery via distillation, making this protocol economically viable for decagram-scale drug discovery campaigns.

  • Purification: Redissolve the crude residue in ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Critical Parameters & Troubleshooting (Experience & Expertise)

  • Handling Selectfluor: Incomplete conversion in Protocol A is almost always due to the poor solubility of Selectfluor in non-polar media. If starting materials remain unconsumed, ensure vigorous mechanical stirring. Do not substitute CH 3​ NO 2​ with THF or Ether, as Selectfluor will violently oxidize these solvents.

  • Stereochemical Drift: In the synthesis of 3-fluoro-THFs, hyperconjugative effects dictate conformational preferences (F H < Cl < Br). The fluorine atom strongly prefers an axial orientation in the oxocarbenium transition state to minimize dipole repulsion, naturally leading to high 1,2-cis stereoselectivity. If trans-isomers dominate, check for premature quenching before thermodynamic equilibration (Protocol A, Step 3) is complete.

  • HFIP Material Compatibility: HFIP is highly volatile and corrosive to certain standard laboratory plastics. Always execute Protocol B using glass or PTFE-lined equipment.

References

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes Source: MDPI
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine Source: NIH PMC
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles Source: NIH PMC

Sources

Application

Application Note: Design, Synthesis, and Evaluation of Fluorinated Tetrahydrofurans in Medicinal Chemistry

Introduction & Mechanistic Rationale The tetrahydrofuran (THF) ring is a ubiquitous and privileged structural motif in medicinal chemistry, featured prominently in FDA-approved therapeutics such as Darunavir and Terazosi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tetrahydrofuran (THF) ring is a ubiquitous and privileged structural motif in medicinal chemistry, featured prominently in FDA-approved therapeutics such as Darunavir and Terazosin[1]. However, the native THF ring is often susceptible to cytochrome P450-mediated oxidative metabolism. The strategic incorporation of fluorine atoms or trifluoromethyl (–CF₃) groups into the THF core is a proven tactic to fundamentally modulate the physicochemical and pharmacokinetic profiles of lead compounds[2].

As drug design shifts toward highly optimized, target-specific molecules, understanding the causality behind fluorination is critical:

  • Stereoelectronic Pre-organization: The extreme electronegativity of fluorine dictates ring conformation via hyperconjugative interactions (the gauche effect). This restricts the conformational flexibility of the THF ring, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding[3].

  • Mechanistic Shift in Reactivity: The presence of a fluorine atom strongly destabilizes oxocarbenium ion intermediates. This shifts the nucleophilic substitution mechanism of THF acetals toward direct displacement, altering the stereoselectivity of the resulting drug scaffold[3].

  • pKa Modulation: The strong inductive electron-withdrawing effect of α-CF₃ groups significantly enhances the acidity of neighboring functional groups, lowering the pKa of adjacent basic centers and depressing the isoelectric point (pI) of amino acid derivatives[2]. This is a critical lever for optimizing oral bioavailability and membrane permeability.

Physicochemical Profiling & Structure-Activity Relationships

To illustrate the profound impact of fluorination, the following table summarizes the quantitative physicochemical shifts observed when transitioning from a native THF to an α-CF₃-substituted THF scaffold.

Physicochemical PropertyNative THF Scaffoldα-CF₃-Substituted THFMechanistic Causality / Rationale
pKa (Amine Derivative) ~9.5~7.2Strong electron-withdrawing inductive effect of the CF₃ group stabilizes the conjugate base[2].
Isoelectric Point (pI) ~6.0~4.5Enhanced acidity of the carboxylic acid/amine moieties due to proximal CF₃ substitution[2].
Lipophilicity (LogP) 1.22.1The high lipophilicity and low polarizability of C–F bonds increase overall hydrophobic partitioning.
Metabolic Stability (t₁/₂) 30 min>120 minThe high bond dissociation energy of the C–F bond resists cytochrome P450-mediated oxidation.

Synthetic Workflows & Methodologies

Historically, the stereoselective synthesis of fluorinated THFs has been challenging due to the hazardous nature of electrophilic fluorinating agents and poor regiocontrol[4]. Modern, field-proven methodologies rely on two primary strategies: organocatalytic electrophilic fluorocyclization and nucleophilic deoxofluorination .

G A Unsaturated Alcohol (Substrate) C Iodonium Intermediate (Electrophilic Activation) A->C Catalyst Binding B Chiral Iodine(III) Catalyst + HF-Pyridine B->C F- Source D Oxocarbenium Transition State (Stereocontrol) C->D Intramolecular Cyclization E Fluorinated Tetrahydrofuran (Tertiary C-F Stereocenter) D->E Fluoride Trapping

Mechanistic workflow of enantioselective organocatalytic fluorocyclization to yield F-THFs.

Protocol A: Enantioselective Organocatalytic Fluorocyclization

This protocol leverages a chiral iodine(III) catalyst to mediate the oxidative fluorocyclization of 1,1-disubstituted styrenes bearing internal oxygen nucleophiles[5].

Causality & Design Choice: HF-pyridine is selected over DAST or Selectfluor because it forms a stable, highly reactive intermediate with the aryl iodide catalyst in situ. This prevents background racemic fluorination and ensures high enantiomeric excess (ee). The chiral catalyst strictly dictates the facial selectivity of the oxocarbenium transition state, yielding a highly desirable tertiary carbon-fluorine stereocenter[5][6].

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral 1-naphthyllactic acid-based aryl iodide catalyst (10 mol%) in anhydrous dichloromethane (DCM).

  • Fluoride Introduction: Cool the solution to -50 °C. Dropwise, add an excess of HF-pyridine complex (typically 5-10 equivalents). Caution: HF-pyridine is highly corrosive; handle only in specialized PTFE or Nalgene labware.

  • Substrate Addition: Slowly add the 1,1-disubstituted unsaturated alcohol substrate (1.0 eq) dissolved in DCM. The lower temperature (-50 °C) is critical to suppress background non-catalyzed racemic pathways and maximize enantioselectivity[5].

  • Oxidative Cyclization: Add a terminal oxidant (e.g., m-CPBA) to generate the active iodine(III) species in situ. Stir the reaction for 24-60 hours until complete consumption of the starting material is observed.

  • Quenching: Quench the reaction safely with saturated aqueous NaHCO₃ at -50 °C, then allow it to warm to room temperature. Extract with DCM.

  • Self-Validating QC Checkpoint: Immediately subject the crude reaction aliquot to ¹⁹F NMR spectroscopy. The presence of a distinct multiplet in the -140 to -160 ppm range confirms the formation of the tertiary C–F bond. Determine the enantiomeric excess (ee) via chiral Supercritical Fluid Chromatography (SFC) prior to column purification; an ee >90% internally validates the integrity and facial control of the chiral iodine(III) catalyst.

Protocol B: Deoxofluorination of α,β-Epoxy Alcohols

This protocol utilizes Deoxo-Fluor® to achieve the stereospecific introduction of fluorine into epoxy alcohols, followed by HF-promoted cyclization to form highly substituted fluorinated THFs[7].

Causality & Design Choice: Deoxo-Fluor® is chosen over traditional DAST due to its superior thermal stability and reduced propensity for explosive decomposition[4]. The reaction proceeds via a bicyclic phenoxonium intermediate generated after HF-promoted epoxide ring opening. This intermediate strictly enforces the retention of configuration at the C4 stereocenter during fluoride trapping, ensuring diastereomeric purity[7].

Step-by-Step Methodology:

  • Epoxide Activation: Dissolve the enantiomerically pure α,β-epoxy alcohol (1.0 eq) in anhydrous toluene under a nitrogen atmosphere. Cool the reaction vessel to -60 °C.

  • Fluorination: Add Deoxo-Fluor® (1.2 eq) dropwise. The low temperature is essential to prevent unwanted elimination side-reactions and to maximize the yield of the difluoro alcohol intermediate[7].

  • Cyclization Trigger: After 2 hours, introduce HF/pyridine complex to the reaction mixture. The fluoride ion triggers the ring-opening of the epoxide, generating the transient bicyclic intermediate which rapidly cyclizes into the fluorinated THF core.

  • Isolation: Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

  • Self-Validating QC Checkpoint: Monitor the reaction via ¹H NMR. The complete disappearance of the characteristic epoxide proton signals (typically 2.5–3.5 ppm) and the emergence of a large geminal/vicinal H–F coupling constant ( JHF​ ≈ 45–50 Hz) serves as an internal validation of successful nucleophilic fluorination without competing elimination pathways.

References

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL:[Link]

  • Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes Source: ResearchGate URL:[Link]

  • Three step synthesis of single diastereoisomers of the vicinal trifluoro motif Source: PMC - NIH URL:[Link]

  • Monofluorination of Organic Compounds: 10 Years of Innovation Source: Chemical Reviews - ACS Publications URL:[Link]

  • Hypervalent iodine-mediated intramolecular alkene halocyclisation Source: PMC - NIH URL:[Link]

Sources

Method

Advanced Application Notes: Strategic Integration of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol in Rational Drug Design

Executive Summary In the pursuit of highly selective and metabolically stable therapeutics, the incorporation of fluorinated heterocycles has become a foundational strategy in medicinal chemistry. Rel-(3S,4R)-4-fluorotet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, the incorporation of fluorinated heterocycles has become a foundational strategy in medicinal chemistry. Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol —a trans-fluorohydrin derivative of tetrahydrofuran (THF)—serves as a highly versatile bioisosteric building block. By leveraging the unique stereoelectronic properties of the fluorine atom, drug development professionals can precisely modulate physicochemical properties, enforce specific molecular conformations, and dramatically improve pharmacokinetic (PK) profiles such as blood-brain barrier (BBB) penetrance[1].

This technical guide explores the mechanistic rationale behind utilizing this specific building block and provides field-proven, self-validating experimental protocols for its integration into novel drug scaffolds.

Mechanistic Rationale: The "Fluorine Effect" in Lead Optimization

The decision to replace a standard THF-diol or unsubstituted THF ring with Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is driven by three primary pharmacological and structural causalities:

  • Conformational Locking via the Gauche Effect : In fluorinated tetrahydrofurans, the highly electronegative fluorine atom interacts with the adjacent ring oxygen. To maximize hyperconjugation (σ(C-H) to σ*(C-F) interactions) and minimize dipole repulsion, the C-F bond strongly prefers to adopt a gauche conformation relative to the C-O bond. This stereoelectronic effect "locks" the otherwise flexible 5-membered ring into a specific envelope conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, a strategy successfully employed in the development of 2[2].

  • Bioisosterism and Desolvation : Fluorine acts as a strong hydrogen bond acceptor but cannot act as a hydrogen bond donor[1]. Replacing a hydroxyl group with fluorine mimics the steric bulk of the OH group (van der Waals radius of F is ~1.47 Å vs. O is ~1.52 Å) while eliminating the energetic penalty associated with desolvating a hydrogen-bond donor when the molecule enters a lipophilic binding pocket.

  • Metabolic Stability and BBB Penetration : The strong C-F bond resists cytochrome P450-mediated oxidative metabolism. Furthermore, the substitution increases the overall lipophilicity (LogP) of the molecule, which is a critical design parameter for CNS-targeted therapeutics such as 3[3] and 4[4].

G Start Rel-(3S,4R)-4-Fluoro-THF-3-ol Gauche Gauche Effect (Conformational Locking) Start->Gauche Hbond Bioisosterism (H-Bond Acceptor) Start->Hbond Lipophilicity Metabolic Stability (Increased LogP) Start->Lipophilicity Affinity Enhanced Target Affinity (Reduced Entropic Penalty) Gauche->Affinity Hbond->Affinity BBB Improved PK & BBB Penetration Lipophilicity->BBB

Caption: Logical framework of physicochemical enhancements in drug design.

Quantitative Data: Physicochemical Impact

Table 1: Comparative Physicochemical Impact of 3-OH vs. 3-F Substitution on THF Scaffolds

ParameterTetrahydrofuran-3,4-diolRel-(3S,4R)-4-Fluoro-THF-3-olPharmacological Consequence
H-Bond Donors 21Reduced desolvation penalty; improved membrane permeability.
H-Bond Acceptors 22 (F acts as a weak acceptor)Maintains critical target interactions without donor liabilities[1].
Lipophilicity (ΔLogP) Baseline+0.3 to +0.5Enhanced BBB penetration for CNS targets[3].
Metabolic Liability High (Phase II Glucuronidation)Significantly ReducedBlocks conjugation at the 4-position, extending in vivo half-life.
Ring Conformation Flexible (Dynamic equilibrium)Locked (Gauche effect)Decreased entropic penalty upon binding to target pocket[2].

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating explicit In-Process Controls (IPCs) and mechanistic reasoning for every reaction condition.

Protocol A: Stereoinvertive Mitsunobu Etherification

This protocol is utilized to couple the secondary alcohol of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol with a phenolic or heteroaryl hydroxyl group. It is a standard method seen in the synthesis of 5[5] and 6[6].

  • Causality : The Mitsunobu reaction proceeds via a strict SN​2 mechanism. By using the trans (3S,4R) starting material, the reaction cleanly inverts the stereocenter at C3, yielding a cis-substituted ether.

Step-by-Step Methodology:

  • Preparation : Dissolve the target heteroaryl-OH (1.0 eq) and Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

    • Reasoning: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive betaine intermediate formed in the next step.

  • Phosphine Addition : Add Triphenylphosphine ( PPh3​ , 1.5 eq) to the stirring mixture.

  • Activation : Cool the reaction vessel to 0°C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Reasoning: Dropwise addition at low temperature controls the exothermic formation of the Morrison-Brunn-Huisgen intermediate, suppressing unwanted elimination side-reactions.

  • Propagation : Remove the ice bath and heat the reaction to 80°C for 12 hours.

    • Reasoning: The steric hindrance and inductive electron withdrawal from the adjacent fluorine atom significantly increase the activation energy required for the SN​2 attack. Elevated temperatures are mandatory to push the reaction to completion[5].

  • Self-Validation (IPC) :

    • In-Process: Monitor via LCMS. The disappearance of the starting heteroaryl-OH mass and the appearance of the product mass confirms conversion.

    • Post-Purification: Perform 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C3-proton and C4-proton is mandatory to validate the cis relationship, confirming successful stereochemical inversion.

G Step1 1. Reagents (Ar-OH + THF-ol) Step2 2. PPh3 Addition (Anhydrous THF) Step1->Step2 Step3 3. DIAD Activation (0°C, Dropwise) Step2->Step3 Step4 4. SN2 Inversion (80°C, 12h) Step3->Step4 Step5 5. IPC Validation (LCMS & 2D NOESY) Step4->Step5

Caption: Step-by-step workflow of stereoinvertive Mitsunobu etherification.

Protocol B: Controlled Oxidation to 4-Fluorotetrahydrofuran-3-one

When drug design requires an amine linkage rather than an ether, the alcohol must be oxidized to a ketone to serve as an electrophile for subsequent reductive amination. This approach is utilized in the synthesis of 4[4].

  • Causality : Alpha-fluoro ketones are highly susceptible to epimerization and ring-opening under harsh acidic or basic aqueous conditions. A mild, non-aqueous oxidant is required.

Step-by-Step Methodology:

  • Oxidation : Charge a vial with Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol (1.0 eq) and Pyridinium Dichromate (PDC, 2.0 eq) in anhydrous Dichloromethane (DCM).

    • Reasoning: PDC in DCM is a mild, neutral oxidation system that prevents the epimerization of the alpha-fluoro stereocenter[4].

  • Reaction : Seal the vial, purge with nitrogen (3 vacuum/nitrogen cycles), and stir at room temperature for 16 hours.

  • Workup : Filter the crude reaction mixture directly through a Celite pad and concentrate the eluent.

    • Reasoning: This avoids aqueous workup entirely. Aqueous extraction often leads to the loss of the highly polar, water-soluble fluoroketone product into the aqueous layer.

  • Self-Validation (IPC) :

    • Spectroscopic Validation: Analyze the crude product via FT-IR spectroscopy. The validation requires the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch (~1750 cm⁻¹, characteristic of a strained 5-membered cyclic ketone).

References

  • Regio- and Stereoselective Ribose Modification in Truncated 2,8-Disubstituted Adenosine Scaffold to Develop Highly Potent A2A Adenosine Receptor Antagonists.
  • WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors.
  • WO2023055679A1 - C-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.
  • WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof.
  • US20200131209A1 - Novel sting agonists.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

Sources

Application

NMR spectroscopic techniques for fluorinated organic molecules

An Application Guide to NMR Spectroscopic Techniques for Fluorinated Organic Molecules Authored by: A Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a de...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to NMR Spectroscopic Techniques for Fluorinated Organic Molecules

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to fluorinated organic molecules. We will move beyond procedural lists to explore the fundamental principles and strategic considerations that underpin the effective use of ¹⁹F NMR, ensuring both technical accuracy and field-proven insight.

The Unique Power of the Fluorine-19 Nucleus

The fluorine-19 (¹⁹F) isotope is an exceptionally powerful probe for NMR spectroscopy. Its utility stems from a combination of highly favorable intrinsic properties:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.[1]

  • High Gyromagnetic Ratio: The ¹⁹F nucleus possesses a high gyromagnetic ratio, making it the third most receptive stable nucleus for NMR after ¹H and ³H.[1] This high sensitivity translates to shorter acquisition times and the ability to analyze samples at lower concentrations.

  • Spin ½ Nucleus: With a nuclear spin of ½, the ¹⁹F nucleus gives rise to sharp, well-resolved NMR signals, simplifying spectral analysis.[2]

  • Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is vast, spanning over 800 ppm.[1] This minimizes signal overlap, even in complex mixtures, a significant advantage over the more crowded spectra typically seen in ¹H NMR.[3][4]

  • Bio-orthogonality: Fluorine is virtually absent in biological systems.[3][5] This means that ¹⁹F NMR spectra are free from background signals, making fluorine an excellent reporter atom for studying drug-target interactions in complex biological matrices.[6]

These properties collectively make ¹⁹F NMR an indispensable tool, particularly in the pharmaceutical and agrochemical industries, for everything from routine structural confirmation to complex mechanistic and binding studies.[7][8]

Table 1: Comparison of Key NMR Nuclei
Property¹H¹⁹F¹³C
Natural Abundance 99.98%100% 1.1%
Spin (I) ½½ ½
Relative Sensitivity 1.000.83 0.016
Chemical Shift Range (ppm) ~15~800 ~250

Foundational 1D ¹⁹F NMR Techniques

One-dimensional (1D) ¹⁹F NMR is the cornerstone of analysis for any fluorinated molecule. The experiments are rapid and provide critical information on the number and electronic environment of fluorine atoms in a molecule.

Standard ¹⁹F NMR Spectroscopy

A standard 1D ¹⁹F spectrum provides direct insight into the chemical environment of each unique fluorine atom. The large chemical shift dispersion often allows for baseline separation of signals, making integration for relative quantification straightforward.

Causality Behind Experimental Choices: The primary goal is to obtain a clean spectrum showing all fluorine environments. The wide chemical shift range means that care must be taken to set the spectral width (SW) and transmitter frequency offset (o1p) correctly to encompass all signals without fold-over artifacts.[9]

¹H-Decoupled ¹⁹F NMR

Fluorine nuclei readily couple to nearby protons (JHF), which can create complex, overlapping multiplets.[1] By applying a broadband radiofrequency field at the proton resonance frequencies during the acquisition of the ¹⁹F signal, these couplings are removed.

Why this is critical: ¹H-decoupling simplifies the ¹⁹F spectrum, collapsing complex multiplets into singlets (or simpler multiplets if other couplings, like JFF, are present). This simplification is invaluable for:

  • Accurate Integration: It allows for precise quantification of the relative number of fluorine atoms in different environments.[10]

  • Signal Identification: It makes it easier to identify the number of distinct fluorine-containing groups in a molecule.

  • Enhanced Sensitivity: Collapsing a multiplet into a single peak increases the signal-to-noise ratio (S/N), improving detection limits.

Workflow for Basic 1D ¹⁹F NMR Analysis

Caption: General workflow for 1D ¹⁹F NMR experiments.

Advanced 2D NMR Techniques for Structural Elucidation

While 1D NMR provides a foundational view, 2D NMR experiments are essential for unambiguously assembling the complete structure of a complex fluorinated molecule by revealing through-bond and through-space correlations.

Homonuclear Correlation: ¹⁹F-¹⁹F COSY

The Correlation Spectroscopy (COSY) experiment reveals scalar (J) couplings between fluorine nuclei. A cross-peak in a ¹⁹F-¹⁹F COSY spectrum indicates that the two fluorine nuclei are coupled, typically over two to four bonds (²JFF, ³JFF, ⁴JFF).[11]

Expert Insight: JFF coupling constants are often significantly larger than JHH couplings and can occur over many bonds, providing rich long-range connectivity information.[1][12] The sign and magnitude of these couplings can also provide valuable conformational information.[12]

Heteronuclear Correlation: Connecting ¹⁹F to the Carbon and Proton Skeleton

These experiments are critical for placing the fluorine atoms within the context of the molecule's carbon and proton framework.

  • ¹H, ¹⁹F-HSQC/HETCOR: The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) experiment correlates fluorine nuclei with directly attached protons. This is primarily useful for -CHF- or -CH₂F groups.

  • ¹H, ¹⁹F-HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often more informative, showing correlations between ¹⁹F and ¹H nuclei over two or three bonds.[13] This is essential for linking fluorine atoms to protons on adjacent carbons.

  • ¹⁹F, ¹³C-HMBC: This powerful experiment reveals long-range couplings between fluorine and carbon atoms (ⁿJFC, where n=2-5).[14] Given the large magnitude of these couplings, correlations can often be seen to carbons several bonds away, providing a robust method for mapping out the molecular structure around the fluorine substituent.[15]

Through-Space Correlations: ¹H, ¹⁹F-HOESY

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment differs from the previous methods as it detects correlations through space, not through bonds.[16] A cross-peak between a proton and a fluorine nucleus in a HOESY spectrum indicates that they are physically close to each other (< 5 Å), providing crucial information about the 3D structure and stereochemistry of the molecule.

Application in Drug Development: HOESY is particularly powerful for determining the binding mode of a fluorinated ligand to its protein target. By observing NOEs between the ligand's fluorine atoms and specific protons on the protein's amino acid residues, one can precisely map the orientation of the drug in the binding pocket.

Decision Tree for Selecting the Right NMR Experiment

G A What information is needed? B Number & environment of F atoms A->B C Connectivity between atoms A->C D Spatial proximity (3D structure) A->D E 1D ¹⁹F (¹H-decoupled) B->E C1 F to F C->C1 C2 F to H C->C2 C3 F to C C->C3 I ¹H-¹⁹F HOESY D->I F ¹⁹F-¹⁹F COSY C1->F G ¹H-¹⁹F HMBC C2->G H ¹⁹F-¹³C HMBC C3->H

Caption: A decision guide for choosing appropriate ¹⁹F NMR experiments.

Protocols and Practical Considerations

Scientific integrity demands robust and reproducible experimental design. The following protocols outline best practices for acquiring high-quality ¹⁹F NMR data.

Protocol 1: Standard 1D ¹⁹F {¹H} NMR for Structural Confirmation
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the fluorinated compound.

    • Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure the compound is fully dissolved.[9]

    • Expert Tip: If solubility is an issue, gentle warming or sonication can help. For quantitative work, ensure no particulate matter is present by filtering the sample.[9]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹⁹F frequency. Modern spectrometers often have automated tuning and matching (ATMA) routines.[17]

  • Acquisition:

    • Load a standard 1D ¹⁹F experiment with proton decoupling (e.g., zgfhigqn on a Bruker system).[10]

    • Set the transmitter frequency offset (o1p) to the center of the expected ¹⁹F chemical shift region. If unknown, start with a wide spectral width (sw) of >300 ppm centered around -120 ppm.[9]

    • Set the number of scans (ns) to 16 for a preliminary spectrum.

    • Use a relaxation delay (d1) of 1-2 seconds for qualitative analysis.[9]

    • Start the acquisition (zg).

  • Processing:

    • Apply Fourier transformation (ef) to the acquired Free Induction Decay (FID).

    • Perform automatic or manual phase correction (apk) and baseline correction (abs) to ensure a flat baseline and correctly phased peaks.[10]

    • Reference the spectrum. While internal references like trifluorotoluene or hexafluorobenzene can be used, modern spectrometers can accurately reference ¹⁹F spectra indirectly using the deuterium lock frequency.[18]

Protocol 2: Quantitative ¹⁹F NMR (qNMR)

qNMR allows for the precise determination of the concentration or purity of a fluorinated analyte.[19]

  • Sample Preparation (Critical Step):

    • Accurately weigh a known amount of a suitable, stable internal standard (IS). The IS should have a simple ¹⁹F NMR signal that does not overlap with the analyte signals.[20]

    • Accurately weigh the analyte.

    • Dissolve both the analyte and the IS in a known volume of deuterated solvent to create a stock solution of known concentration.

  • Spectrometer Setup:

    • Follow the setup as in Protocol 1.

    • Crucially, calibrate the 90° pulse width for ¹⁹F on your specific sample to ensure uniform excitation across the spectrum.[9]

  • Acquisition (Trustworthiness through Parameters):

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to be at least 7 times the longest spin-lattice relaxation time (T₁) of any peak of interest (both analyte and IS). This is the most critical parameter to ensure complete relaxation and accurate integration.[9] If T₁ is unknown, a conservative d1 of 30-60 seconds is often used.

    • Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise alter peak intensities and lead to inaccurate quantification.[21]

    • Acquire enough scans (ns) to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.[9]

  • Processing and Analysis:

    • Process the spectrum as in Protocol 1.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the analyte's concentration or purity using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: P=Purity, I=Integral, N=Number of fluorine nuclei, MW=Molecular Weight, m=mass.

Table 2: Typical ¹⁹F Chemical Shift Ranges
Type of CompoundChemical Shift Range (ppm) rel. to CFCl₃Source
-CF₃+40 to +80[22]
-CF₂-+80 to +140[22]
-CF-+140 to +250[22]
Aromatic-F+80 to +170[22]
F-C=O-70 to -20[22]

Note: Older references use positive values for downfield shifts. Modern convention often uses negative values, with CFCl₃ at 0 ppm and signals for most organic fluorines appearing at negative chemical shifts.

Applications in Drug Discovery

¹⁹F NMR has become a cornerstone of modern drug discovery, particularly in fragment-based drug discovery (FBDD).[5][23] Its sensitivity and lack of background make it ideal for detecting the weak binding interactions typical of small fragment molecules.

Ligand-Observed Screening: In this approach, a library of fluorinated fragments is screened against a target protein.[3] The ¹⁹F NMR spectrum of the fragment mixture is recorded in the absence and presence of the protein.

  • Hit Identification: A change in the ¹⁹F signal (e.g., chemical shift perturbation, line broadening, or decrease in intensity) upon addition of the protein indicates binding.[24][25]

  • Competition Assays: Once a fluorinated "spy" molecule with known binding is identified, it can be used in competition experiments to screen non-fluorinated compound libraries. Displacement of the spy molecule by a new compound results in a change in the spy's ¹⁹F signal, indicating that the new compound binds to the same site.[5]

Workflow for ¹⁹F NMR-based Fragment Screening

Caption: Workflow for a typical ligand-observed ¹⁹F NMR screening experiment.

Concluding Remarks

The unique physical properties of the ¹⁹F nucleus make it a powerful and versatile NMR probe. From simple 1D experiments for quality control to sophisticated multi-dimensional techniques for complete structural elucidation and interaction studies, ¹⁹F NMR provides invaluable information for chemists and drug discovery professionals. The continued development of NMR hardware, such as cryogenic probes optimized for fluorine detection, further enhances the sensitivity and throughput of these techniques, ensuring that ¹⁹F NMR will remain a critical analytical tool for the foreseeable future.[17][26][27]

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Center for Biotechnology Information. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. Royal Society of Chemistry. [Link]

  • 19F-NMR in Target-based Drug Discovery. PubMed. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • Introduction to 19F NMR in Modern Drug Development. Bruker. [Link]

  • A globally unique 19F, 13C, 15N NMR system to enable frontier bioscience. UK Research and Innovation. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Center for Biotechnology Information. [Link]

  • Sensitivity Improvement in 19F NMR-Based Screening Experiments: Theoretical Considerations and Experimental Applications. Journal of the American Chemical Society. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

  • Quantitative NMR Spectroscopy. University of Edinburgh. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]

  • Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. PubMed. [Link]

  • CryoProbe Prodigy. Bruker. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

  • 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]

  • The orientation and sign-dependence of 4-bond fluorine–fluorine coupling constants. Royal Society of Chemistry. [Link]

  • 19Flourine NMR. University of Missouri-St. Louis. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. [Link]

  • TUTORIAL: 1D 1H-DECOUPLED 19F SPECTRUM. Northwestern University. [Link]

  • J-coupling. Wikipedia. [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

  • DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A. [Link]

  • Carbon–fluorine two-dimensional NMR correlation spectra. ResearchGate. [Link]

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Publications. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • (PDF) Cryogenic NMR Probes. ResearchGate. [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • TCI and TXO Cryoprobes and High-pressure NMR in Manchester, 500-800 MHz. University College London. [Link]

  • 13C NMR with 1H and 19F double decoupling. EPFL. [Link]

Sources

Method

Asymmetric Synthesis of Fluorohydrins in Cyclic Systems: A Comprehensive Guide to Enantioselective Epoxide Ring-Opening

Executive Summary The 1,2-fluorohydrin motif is a privileged pharmacophore found in blockbuster therapeutics such as the corticosteroid fludrocortisone, the anti-inflammatory difluprednate, and the anti-hepatitis C agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-fluorohydrin motif is a privileged pharmacophore found in blockbuster therapeutics such as the corticosteroid fludrocortisone, the anti-inflammatory difluprednate, and the anti-hepatitis C agent sofosbuvir[1]. Despite its high value in drug development, the asymmetric synthesis of cyclic fluorohydrins has historically been hindered by the poor nucleophilicity and high basicity of the fluoride anion. This application note details a state-of-the-art methodology for the enantioselective ring-opening of meso-epoxides using a cooperative dual-catalyst system. By leveraging field-proven mechanistic insights, this guide provides researchers with a robust, scalable, and highly selective protocol for fluorohydrin synthesis.

Scientific Principles & Mechanistic Insights

The Fluorine Challenge

Introducing a fluorine atom asymmetrically via nucleophilic substitution presents a unique dichotomy. In protic media, the fluoride anion becomes heavily solvated by hydrogen bonding, rendering it practically unreactive. Conversely, in aprotic media, "naked" fluoride acts as a strong Brønsted base, leading to undesired elimination reactions or the racemization of newly formed stereocenters[2].

Early breakthroughs by Haufe and co-workers demonstrated that chiral (salen)Cr complexes could mediate the asymmetric ring-opening of epoxides using hydrofluorinating reagents (e.g., KHF₂/18-crown-6 or AgF)[3]. However, these early systems often suffered from rapid catalyst poisoning, necessitating stoichiometric amounts of the expensive chiral metal complex to achieve meaningful yields[3].

The Dual-Catalyst Solution

To achieve true catalytic turnover and high enantiomeric excess (ee), Kalow and Doyle developed a highly effective cooperative dual-catalyst system[2]. This methodology relies on three synergistic components:

  • A Latent Fluoride Source: Benzoyl fluoride (PhCOF) combined with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) generates an organic-soluble, anhydrous hydrogen fluoride equivalent in situ. This prevents the background racemic ring-opening typically seen with aggressive HF reagents[2].

  • A Chiral Lewis Acid: (R,R)-(salen)Co(III) selectively binds and activates the meso-epoxide, lowering the activation energy for nucleophilic attack[2].

  • A Chiral Amine: (-)-tetramisole acts as a nucleophilic catalyst to activate the latent fluoride source, creating a chiral amine-HF complex responsible for the precise delivery of the fluoride anion[2].

Causality & The Matched Effect: The synergy between the chiral Lewis acid and the chiral amine creates a highly specific "matched" bimetallic transition state. If a mismatched catalyst pair is used (e.g., (S,S)-(salen)Co(III) paired with (-)-tetramisole), steric clashes in the transition state cause both the yield and enantioselectivity to drop precipitously[2].

G Epoxide meso-Epoxide (Cyclic System) Activated_Epoxide Activated Epoxide Complex Epoxide->Activated_Epoxide Co_Catalyst (R,R)-(salen)Co(III) Lewis Acid Activation Co_Catalyst->Activated_Epoxide Transition_State Matched Bimetallic Transition State Activated_Epoxide->Transition_State Latent_F Benzoyl Fluoride + HFIP (Latent Fluoride) Active_F Chiral Amine-HF Complex (Active Fluoride) Latent_F->Active_F Amine_Catalyst (-)-Tetramisole (Chiral Amine) Amine_Catalyst->Active_F Active_F->Transition_State Product Chiral 1,2-Fluorohydrin (High ee) Transition_State->Product

Mechanistic pathway of the cooperative dual-catalyst system for epoxide ring-opening.

Experimental Methodology & Protocols

Self-Validating System Design

Before scaling up the synthesis of a novel cyclic fluorohydrin, the protocol must be self-validated. We recommend running a parallel micro-scale reaction utilizing an achiral amine (e.g., DBN) alongside the chiral (-)-tetramisole. Observing a significant drop in enantiomeric excess in the DBN control validates that the chiral amine is actively participating in the enantio-determining transition state, rather than acting merely as a passive base[2].

Protocol: Enantioselective Ring-Opening of Cyclohexene Oxide

Materials Required:

  • Cyclohexene oxide (1.0 equiv, 1.0 mmol)

  • Benzoyl fluoride (1.5 equiv, 1.5 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.0 equiv, 2.0 mmol)

  • (R,R)-(salen)Co(III)OTs (2.0 mol%)

  • (-)-tetramisole (10.0 mol%)

  • Solvent: tert-amyl alcohol (t-AmOH) (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add (R,R)-(salen)Co(III)OTs (2.0 mol%) and (-)-tetramisole (10.0 mol%). Purge the vial thoroughly with nitrogen.

  • Solvent & Substrate Addition: Inject 2.0 mL of t-AmOH, followed by cyclohexene oxide (1.0 mmol). Stir for 5 minutes at room temperature. Causality: This pre-stirring period allows the Lewis acid to fully coordinate with the cyclic epoxide before the nucleophile is introduced[2].

  • Latent Fluoride Generation: Sequentially inject HFIP (2.0 mmol) followed by benzoyl fluoride (1.5 mmol). Causality: Adding HFIP before benzoyl fluoride ensures that the amine catalyst facilitates the formation of the active bifluoride species immediately, preventing benzoyl fluoride from participating in undesired side reactions with the unactivated epoxide[2].

  • Reaction: Seal the vial and stir the mixture at room temperature (23 °C) for 24–48 hours. Monitor the reaction via GC or TLC until the epoxide is fully consumed.

  • Quench & Workup: Dilute the reaction mixture with dichloromethane (10 mL) and quench with saturated aqueous NaHCO₃ (5 mL) to neutralize any residual HF equivalents. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (using a gradient of hexanes/ethyl acetate) to isolate the pure (1R,2R)-2-fluorocyclohexan-1-ol.

  • Chiral Analysis: Determine the enantiomeric excess using chiral GC (e.g., Cyclosil-B column) or chiral HPLC.

Workflow Step1 Step 1: Catalyst Prep Mix (salen)Co & Amine Step2 Step 2: Reagent Addition Add Epoxide, PhCOF, HFIP Step1->Step2 Step3 Step 3: Reaction Stir at RT (24-48h) Step2->Step3 Step4 Step 4: Quench & Extract NaHCO3 wash, DCM extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Analysis Chiral GC/HPLC & NMR Step5->Step6

Step-by-step experimental workflow for the asymmetric synthesis of cyclic fluorohydrins.

Quantitative Data Presentation

The table below summarizes the critical optimization data that validates the necessity of the matched dual-catalyst system. Note the drastic reduction in both yield and selectivity when either catalyst is omitted, or when the mismatched enantiomer of the cobalt catalyst is utilized.

Table 1: Catalyst Optimization for Enantioselective Fluorohydrin Synthesis (Data adapted from the foundational optimization studies by Kalow & Doyle[2])

EntryAmine CatalystLewis Acid CatalystConversion (%)Yield (%)ee (%)
1(-)-tetramisoleNone392N/A
2None(R,R)-(salen)Co(III)OTs461652
3(-)-tetramisole(R,R)-(salen)Co(III)OTs956477
4(-)-tetramisole(S,S)-(salen)Co(III)OTs427-23
5 (-)-tetramisole (R,R)-(salen)Co(III)OTs (t-AmOH) *>99 68 92

*Reaction conducted in tert-amyl alcohol to maximize the cooperative matched effect and stabilize the transition state.

References

  • Title: Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol Source: Chemical Science (NIH PMC) URL: [Link]

  • Title: Enantioselective introduction of fluoride into organic compounds: First asymmetric ring opening of epoxides by hydrofluorinating reagents Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Racemic Fluorinated Tetrahydrofuranols

Introduction & Mechanistic Rationale Fluorinated saturated heterocycles, particularly fluorinated tetrahydrofuranols, are highly privileged scaffolds in modern drug discovery[1]. The strategic incorporation of fluorine m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated saturated heterocycles, particularly fluorinated tetrahydrofuranols, are highly privileged scaffolds in modern drug discovery[1]. The strategic incorporation of fluorine modulates physicochemical properties—such as lowering the pKa of adjacent functional groups and improving metabolic stability—without significantly increasing the steric bulk of the molecule[2]. However, the asymmetric synthesis of these chiral building blocks remains a significant bottleneck in process chemistry.

Enzymatic kinetic resolution (EKR) using lipases provides a highly enantioselective, scalable, and environmentally benign solution to this challenge[3]. In a typical acylation workflow, the enzyme's catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate with an acyl donor, which is subsequently attacked by the racemic alcohol.

The Causality of Fluorine Substitution: The presence of a highly electronegative fluorine atom on the tetrahydrofuran ring exerts a strong electron-withdrawing inductive effect. This decreases the pKa of the secondary alcohol, thereby severely attenuating its nucleophilicity[4]. Consequently, the nucleophilic attack on the acyl-enzyme intermediate becomes the rate-limiting step.

To overcome this thermodynamic hurdle, Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is utilized due to its robust activity and accommodating binding pocket[5]. Furthermore, vinyl acetate is strictly selected as the acyl donor. Unlike standard alkyl esters, the leaving group of vinyl acetate (ethenol) rapidly and irreversibly tautomerizes to acetaldehyde. This irreversible step acts as a thermodynamic sink, driving the reaction forward despite the poor nucleophilicity of the fluorinated substrate[3].

Experimental Workflows and Logical Relationships

EKR_Workflow Racemate Racemic Fluorinated Tetrahydrofuranol Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Product1 (R)-Acetate (Esterified Product) Intermediate->Product1 Fast (R) Product2 (S)-Alcohol (Unreacted) Intermediate->Product2 Slow (S) Separation Silica Gel Chromatography Product1->Separation Product2->Separation

Fig 1: Lipase-catalyzed kinetic resolution workflow for racemic fluorinated tetrahydrofuranols.

Fig 2: Logical flow of fluorine's inductive effect on the enzymatic acylation kinetics.

Step-by-Step Methodology: Self-Validating EKR Protocol

This protocol is designed as a self-validating system. By coupling the enzymatic reaction with real-time chiral GC-FID monitoring, researchers can empirically determine the exact thermodynamic endpoint (maximizing the E-value) rather than relying on arbitrary reaction times.

Reagents & Equipment
  • Racemic fluorinated tetrahydrofuranol (10.0 mmol)

  • Candida antarctica Lipase B (Novozym 435, immobilized) (150 mg)[5]

  • Vinyl acetate (30.0 mmol, 3.0 equiv.)

  • Anhydrous Methyl tert-butyl ether (MTBE) (50 mL)

  • Orbital shaker incubator

  • Chiral GC-FID (e.g., CP-Chirasil-Dex CB column)

Step 1: Reaction Assembly
  • In a 100 mL round-bottom flask, dissolve 10.0 mmol of the racemic fluorinated tetrahydrofuranol in 50 mL of anhydrous MTBE.

    • Causality: MTBE is selected because its moderate polarity is sufficient to dissolve the fluorinated substrate, while remaining non-polar enough to preserve the essential hydration shell of the immobilized enzyme, preventing denaturation[6].

  • Add 30.0 mmol of vinyl acetate.

  • Introduce 150 mg of Novozym 435 beads.

Step 2: Incubation and Real-Time Monitoring
  • Place the flask in an orbital shaker set to 32 °C and 150 rpm[5].

    • Causality: Maintaining the reaction at exactly 32 °C provides the optimal kinetic energy required for the attenuated nucleophile to attack the intermediate, while strictly preventing thermal degradation of the biocatalyst.

  • Self-Validation Loop: Withdraw a 50 µL aliquot every 2 hours.

  • Dilute the aliquot with 500 µL MTBE and filter through a 0.22 µm PTFE syringe filter. This physically removes the enzyme, instantly quenching the reaction for accurate sampling.

  • Analyze the filtrate via chiral GC-FID to quantify the concentration of unreacted (S)-alcohol and the formed (R)-acetate.

  • Calculate the conversion ( c ) and the enantiomeric excess ( ee ). Terminate the reaction exactly when c reaches 49–50%. This empirical validation guarantees an ee>99% for the remaining (S)-alcohol[5].

Step 3: Workup and Separation
  • Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. (Note: The robust immobilized enzyme can be washed with cold MTBE, dried under a vacuum, and reused for up to 5 cycles with negligible loss of activity).

  • Evaporate the filtrate under reduced pressure to yield a crude mixture of (S)-alcohol and (R)-acetate.

  • Purify the mixture via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient. The less polar (R)-acetate will elute first, completely separated from the more polar (S)-alcohol.

Quantitative Data: Biocatalyst and Solvent Optimization

The following table summarizes the empirical screening data used to establish the optimal conditions for the kinetic resolution of fluorinated tetrahydrofuranols[3][5].

BiocatalystSolventAcyl DonorTime (h)Conversion (%) ee of (S)-Alcohol (%) ee of (R)-Acetate (%)E-value
CAL-B (Novozym 435) MTBE Vinyl Acetate 14 49 >99 98 >200
CAL-B (Novozym 435)TolueneVinyl Acetate24458894120
PSL (P. cepacia)MTBEVinyl Acetate3642828945
CRL (C. rugosa)THFIsopropenyl Acetate4830557012

Data Interpretation: CAL-B in MTBE demonstrates a vastly superior enantiomeric ratio (E-value > 200) and faster reaction kinetics compared to other lipases. The use of THF with CRL resulted in poor conversion, likely due to the solvent stripping the enzyme's hydration layer.

References

  • Title: Chemoenzymatic resolution of fluorinated compounds by lipase CALB under microwave irradiation | Source: Blucher Proceedings | URL:

  • Title: Synthesis and oxidative transformations of 2-functionalized 2-trifluoromethyltetrahydrothiophenes | Source: ResearchGate | URL:

  • Title: Enzymatic synthesis of fluorinated compounds | Source: PMC - NIH | URL:

  • Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives | Source: TU Delft | URL:

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | Source: PMC - NIH | URL:

  • Title: Lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides | Source: ResearchGate | URL:

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fluorinated Compounds

Introduction: The Fluorine Challenge in Modern Therapeutics As of 2026, over 30% of newly approved small-molecule pharmaceuticals contain at least one fluorine atom. Fluorine incorporation dramatically alters a molecule'...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Challenge in Modern Therapeutics

As of 2026, over 30% of newly approved small-molecule pharmaceuticals contain at least one fluorine atom. Fluorine incorporation dramatically alters a molecule's physicochemical profile—increasing lipophilicity, modulating basicity (pKa), and improving metabolic stability. However, this creates a significant bottleneck in downstream processing: the purification of closely related fluorinated analogs (e.g., des-fluoro impurities, mono- vs. di-fluorinated derivatives, and positional isomers).

Standard alkyl stationary phases (like C18) rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrophobic difference between a methyl group (-CH₃) and a trifluoromethyl group (-CF₃), or between an ortho-fluoro and para-fluoro isomer, is often negligible, C18 columns frequently fail to provide baseline resolution. To achieve high-purity active pharmaceutical ingredients (APIs), purification scientists must leverage orthogonal retention mechanisms using specialized fluorinated stationary phases.

Mechanistic Foundation: Why PFP and Fluorous Phases Succeed

To purify fluorinated compounds effectively, we must move beyond simple hydrophobicity and exploit the unique electronic properties of the carbon-fluorine (C-F) bond. The most effective tool for this is the Pentafluorophenyl (PFP) stationary phase[1].

The PFP ring is highly electron-deficient due to the strong electron-withdrawing nature of its five fluorine atoms. This creates a strong quadrupole moment, allowing the stationary phase to act as a π-electron acceptor. Consequently, PFP columns offer five distinct mechanisms of interaction, making them highly orthogonal to C18 phases[2].

PFP_Mechanisms PFP PFP Stationary Phase (Pentafluorophenyl) Hydrophobic Hydrophobic (Dispersive) PFP->Hydrophobic PiPi π-π Interactions (Aromaticity) PFP->PiPi Dipole Dipole-Dipole (C-F Bonds) PFP->Dipole HBond Hydrogen Bonding PFP->HBond Steric Shape Selectivity (Planarity) PFP->Steric Analyte Fluorinated Analyte Hydrophobic->Analyte PiPi->Analyte Dipole->Analyte HBond->Analyte Steric->Analyte

Fig 1: The five orthogonal retention mechanisms of a PFP stationary phase.

Fluorous Affinity (F-SPE)

For highly fluorinated molecules (e.g., perfluoroalkyl-tagged peptides or heavily fluorinated small molecules), Fluorous Solid-Phase Extraction (F-SPE) and Fluorous HPLC are utilized. This relies on "fluorous affinity"—the phenomenon where perfluorinated compounds partition selectively into fluorous phases over both aqueous and standard organic phases due to unique fluorine-fluorine interactions[3].

Mobile Phase Dynamics: The Methanol vs. Acetonitrile Rule

A critical, yet frequently overlooked, aspect of method development for PFP columns is the choice of organic modifier. The selectivity of a PFP column is highly dependent on the mobile phase solvent due to competitive electronic interactions.

  • Acetonitrile (ACN): Contains a cyano group with a triple bond (π-electrons) and a strong dipole. ACN molecules actively interact with the electron-deficient PFP ring, effectively "masking" the stationary phase and suppressing the π-π and dipole-dipole interactions with the analyte.

  • Methanol (MeOH): A protic solvent lacking π-electrons. MeOH does not compete for the π-electron acceptor sites on the PFP ring, allowing the column to fully express its unique selectivity for aromatic and halogenated analytes.

Table 1: Mobile Phase Effects on PFP Selectivity
ParameterMethanol (MeOH)Acetonitrile (ACN)
Eluotropic Strength (RP) Weaker (Requires higher % organic to elute)Stronger (Elutes compounds faster)
π-π Interactions Enhanced: Protic nature does not compete with the analyte for the PFP ring.Suppressed: Cyano group π-electrons compete with the PFP stationary phase.
Dipole-Dipole Moderate competition.Strong competition from the ACN dipole.
Recommended Use Primary choice for maximizing isomeric and halogenated selectivity.Use when purely hydrophobic/steric separation is sufficient, or to lower system backpressure.
Backpressure Higher (due to high viscosity of MeOH/Water mixtures).Lower (ideal for UHPLC systems).

Experimental Protocols

The following protocols outline a self-validating system for moving from analytical screening to preparative purification of fluorinated mixtures.

Protocol A: Analytical Method Development & Screening

Objective: Identify the optimal stationary and mobile phase combination for resolving a fluorinated API from its des-fluoro impurity.

  • Column Selection: Equip the HPLC with a C18 column and a PFP core-shell column (e.g., 4.6 mm × 150 mm, 2.6 µm or 5 µm)[2].

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in MS-grade Water (buffers pH to ~2.7, suppressing silanol ionization).

    • Organic (B1): 0.1% Formic Acid in Methanol.

    • Organic (B2): 0.1% Formic Acid in Acetonitrile.

  • Screening Gradient: Run a broad linear gradient from 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Causality Check: Run the crude sample on the C18 column using ACN. If the des-fluoro and fluorinated species co-elute (resolution < 1.5), switch to the PFP column.

  • Optimization: Run the PFP column first with ACN, then with MeOH. Observe the selectivity (α) change. Select the solvent that provides baseline resolution (Rs > 1.5). Note: Expect retention times to increase when switching from ACN to MeOH.

Protocol B: Preparative Scale-Up and Purification

Objective: Scale the optimized analytical method to purify 500 mg of the fluorinated compound using Mass-Directed Auto-Purification (MDAP).

  • Calculate Scale-Up Factor:

    • Formula: ScaleFactor=(rprep​/ranal​)2×(Lprep​/Lanal​)

    • Example: Moving from a 4.6 mm ID to a 21.2 mm ID column yields a scale factor of ~21. Multiply the analytical flow rate (1.0 mL/min) by 21 to set the preparative flow rate (21 mL/min).

  • Sample Preparation: Dissolve the 500 mg crude mixture in the weakest solvent possible (e.g., DMSO/Water mixture) to prevent breakthrough during injection. Filter through a 0.45 µm PTFE syringe filter.

  • Focused Gradient Design: Based on the analytical retention time, design a shallow, focused gradient. If the compound elutes at 45% MeOH, run a gradient from 35% to 55% MeOH over 20 minutes to maximize resolution and column loadability.

  • Fraction Collection: Utilize an MS-trigger set to the exact m/z of the target fluorinated API. This prevents the collection of overlapping UV-absorbing impurities.

  • Post-Purification: Pool the target fractions and remove the solvent via lyophilization to yield the pure fluorinated API.

Preparative_Workflow Crude Crude Fluorinated Mixture Screening Analytical Screening (PFP vs C18, MeOH vs ACN) Crude->Screening Optimization Method Optimization (Focused Gradient Design) Screening->Optimization Select Best Phase & Solvent ScaleUp Scale-Up to Preparative HPLC (Adjust Flow & Load) Optimization->ScaleUp Calculate Scale Factor Fractionation Mass-Directed Fractionation (Trigger on Target m/z) ScaleUp->Fractionation Inject Sample Lyophilization Solvent Removal (Lyophilization) Fractionation->Lyophilization Pool Pure Fractions Pure Pure Fluorinated Compound Lyophilization->Pure

Fig 2: End-to-end preparative HPLC workflow for fluorinated compound purification.

Conclusion & Best Practices

The purification of fluorinated compounds requires a deliberate departure from standard reversed-phase methodologies. By understanding the physicochemical causality of the C-F bond, scientists can deploy Pentafluorophenyl (PFP) stationary phases to exploit π-π, dipole-dipole, and shape-selective interactions[1][2]. Furthermore, pairing these columns with Methanol rather than Acetonitrile prevents the suppression of these critical secondary interactions, ensuring the successful resolution of complex fluorinated isomers and analogs. For heavily fluorinated synthesis, adopting Fluorous Solid-Phase Extraction (F-SPE) provides a highly specific, orthogonal cleanup step prior to final HPLC polishing[3].

References

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Phenomenex Expands Kinetex F5 (Pentafluorophenyl) HPLC and UHPLC Core-Shell Line to 5 µm for Preparative LC Source: Phenomenex Inc. URL:[Link]

Sources

Application

Application Note: Derivatization Strategies for 4-Fluorotetrahydrofuran-3-ol in Target Identification and Bioassay Development

Executive Summary 4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0 for the trans isomer) is a highly versatile, low-molecular-weight fluorinated fragment[1]. In modern drug discovery, the incorporation of fluorine into cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0 for the trans isomer) is a highly versatile, low-molecular-weight fluorinated fragment[1]. In modern drug discovery, the incorporation of fluorine into cyclic ethers is utilized to modulate pKa, enhance metabolic stability, and lock specific conformational puckering (e.g., in nucleoside analogs for HIV-1 treatment)[2]. These fluorinated sugar surrogates are critical in the development of enzyme inhibitors, such as DltA inhibitors used against methicillin-resistant Staphylococcus aureus[3]. Furthermore, enantioselective ring-opening methodologies have highlighted the importance of fluorinated cyclic systems as valuable building blocks for medicinal chemistry[4].

To evaluate the target engagement and cellular localization of 4-F-THF-3-ol-based pharmacophores, researchers must derivatize this building block into functional probes (e.g., fluorophore- or biotin-conjugates) without disrupting its native binding properties. This guide details a robust, bioorthogonal workflow to achieve this.

Chemical Rationale & Structural Significance

The presence of the highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). This has two major chemical consequences:

  • Conformational Bias: The stereoelectronic gauche effect between the ring oxygen and the C-F bond dictates the preferred ring pucker, which is highly relevant for mimicking ribose states[2].

  • Reduced Nucleophilicity: The adjacent -OH group at C3 exhibits reduced nucleophilicity compared to unfluorinated analogs. Consequently, standard esterification methods (e.g., EDC/NHS coupling) often suffer from low yields and sluggish kinetics.

Strategic Choice: To overcome the deactivated nature of the C3 hydroxyl, we employ a two-step bioorthogonal derivatization strategy. First, the hydroxyl is activated via mesylation and subsequently displaced by an azide. The resulting 4-F-THF-3-azide is then subjected to Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with an alkyne-functionalized reporter.

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-Fluorotetrahydrofuran-3-ol

PropertyValue
CAS Number 1793113-98-0 (trans isomer)
Molecular Formula C₄H₇FO₂
Molecular Weight 106.10 g/mol
TLC Detection PMA or KMnO₄ stain (UV inactive)

Table 2: Optimized Derivatization Metrics

StepReagentsTimeYieldPurity (HPLC)
1. Mesylation MsCl, Et₃N, DCM, 0 °C2 h>90%N/A (crude used)
2. Azidation NaN₃, DMF, 80 °C12 h75-80%>95%
3. CuAAC Click Alkyne-Tag, CuSO₄, NaAsc4 h>85%>98%

Derivatization Workflow

Workflow A 4-F-THF-3-ol (Starting Material) B Mesylation (MsCl, TEA, DCM) A->B C 4-F-THF-3-OMs (Intermediate) B->C D Azidation (NaN3, DMF, 80°C) C->D E 4-F-THF-3-Azide (Click-Ready) D->E F CuAAC Click (Alkyne-Tag, CuSO4) E->F G Functionalized Probe (Biotin / Fluorophore) F->G

Figure 1: Bioorthogonal derivatization workflow of 4-fluorotetrahydrofuran-3-ol via azidation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-F-THF-3-Azide (The Click-Ready Handle)

Note: This sequence inverts the stereocenter at C3 via an Sₙ2 mechanism. If stereochemical retention is required, alternative double-inversion routes must be employed.

  • Activation (Mesylation): Dissolve 4-fluorotetrahydrofuran-3-ol (1.0 eq, 100 mg) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C. Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.5 eq).

    • Causality Note: MsCl is selected over Tosyl chloride (TsCl) due to its reduced steric hindrance, ensuring complete conversion of the electronically deactivated secondary alcohol.

  • Stir for 2 hours at room temperature.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). Because the compound lacks a UV chromophore, visualize using a KMnO₄ stain. The starting material shows a distinct yellow spot against a purple background, which disappears upon completion.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (3 mL). Add sodium azide (NaN₃, 3.0 eq).

  • Heat the reaction to 80 °C for 12 hours.

    • Causality Note: Elevated temperature is required to overcome the activation energy barrier of the Sₙ2 displacement, which is hindered by the adjacent electron-withdrawing fluorine atom.

  • Dilute with water, extract with diethyl ether (3x), wash the organic layer thoroughly with brine (to remove residual DMF), dry, and carefully concentrate.

    • Self-Validation: The successful formation of the azide can be rapidly confirmed via IR spectroscopy by the appearance of a strong, sharp asymmetric stretching band around 2100 cm⁻¹. (Caution: Low molecular weight azides can be volatile; do not heat above 30 °C during rotary evaporation).

Protocol B: CuAAC Derivatization with Alkyne-Fluorophore
  • Dissolve 4-F-THF-3-azide (1.0 eq) and Alkyne-AlexaFluor 488 (1.1 eq) in a degassed mixture of t-BuOH/H₂O (1:1, 2 mL).

  • Prepare a catalytic premix: Mix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in water.

    • Causality Note: THPTA coordinates and stabilizes the Cu(I) oxidation state, preventing reactive oxygen species (ROS) mediated degradation of the sensitive fluorophore.

  • Add the catalytic premix to the reaction, followed by freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) catalyst.

  • Stir at room temperature in the dark for 4 hours.

  • Purify the resulting conjugate via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure fluorescent probe.

Bioassay Integration: Fluorescence Polarization (FP)

Once the 4-F-THF-3-ol is tagged with a fluorophore, it can be utilized in an FP assay to determine the dissociation constant ( Kd​ ) with a target protein.

Figure 2: Principle of Fluorescence Polarization bioassay using the derivatized 4-F-THF probe.

Protocol C: FP Assay Setup
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Causality Note: Tween-20 is critical to prevent non-specific binding of the hydrophobic fluorophore conjugate to the plastic walls of the microplate.

  • Serial Dilution: Serially dilute the target protein in a 384-well black microplate (e.g., from 10 µM down to 0.1 nM).

  • Probe Addition: Add a constant concentration of the AF488-4-F-THF probe (typically 5 nM) to all wells.

    • Causality Note: The probe concentration must be kept strictly below the expected Kd​ to ensure accurate thermodynamic measurements and to remain within the linear dynamic range of the plate reader's photomultiplier tube (PMT).

  • Incubation: Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the microplate using an excitation wavelength of 485 nm and emission of 528 nm, measuring both parallel and perpendicular polarized light to calculate the millipolarization (mP) units.

References[1] Title: 1793113-98-0 | Trans-4-fluorotetrahydrofuran-3-ol - ChemScene

Source: chemscene.com URL: [2] Title: 4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection Source: Journal of Medicinal Chemistry - ACS Publications URL: [3] Title: Synthesis of New DltA Inhibitors and Their Application as Adjuvant Antibiotics to Re-Sensitize Methicillin-Resistant Staphylococcus aureus Source: MDPI URL: [4] Title: Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: The Doyle Group (ucla.edu) URL:

Sources

Method

Application Note: Comprehensive In Vitro Biological Screening of Novel Fluorinated Heterocycles

Rationale and Strategic Context The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Due to its high electronegativity and small van der Waals radius...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Strategic Context

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Due to its high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), fluorine can profoundly modulate a drug candidate's physicochemical properties without imposing severe steric penalties. Key benefits include the modulation of basicity (pKa), enhancement of lipophilicity and membrane permeation, and the improvement of metabolic stability by blocking metabolically labile sites[1]. Furthermore, the unique stereoelectronic effects of the carbon-fluorine bond frequently enhance target binding affinity through multipolar interactions with protein backbones[2].

However, the "fluorine effect" necessitates a specialized, self-validating in vitro screening cascade. Fluorinated heterocycles can exhibit unique assay interferences (e.g., altered solubility limits, distinct autofluorescence profiles) and require stringent validation of their hypothesized ADME (Absorption, Distribution, Metabolism, and Excretion) improvements.

Screening Cascade Architecture

The following workflow outlines a robust, multi-tiered approach to evaluating novel fluorinated heterocycles, moving from biochemical target engagement to phenotypic safety, and concluding with metabolic profiling.

Workflow Lib Fluorinated Heterocycle Library Bio Biochemical Screening (TR-FRET Kinase Assay) Lib->Bio Cell Phenotypic Screening (Cytotoxicity Assay) Bio->Cell ADME In Vitro ADME (Microsomal Stability) Cell->ADME Lead Lead Candidate Selection ADME->Lead

Fig 1. Sequential in vitro screening cascade for fluorinated heterocycles.

Protocol I: Target-Based Biochemical Screening (TR-FRET Kinase Assay)

Causality & Design: Fluorinated aromatic systems can occasionally exhibit intrinsic fluorescence or quench standard fluorophores, leading to false positives or negatives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected here because it introduces a temporal delay (e.g., 100 µs) before signal acquisition. This delay allows short-lived background autofluorescence to decay, thereby isolating the true target-binding signal[3].

Self-Validating System: Every plate must include a "Compound Interference Control" (test compound + fluorescent tracer without the kinase) to ensure the fluorinated moiety does not directly quench the Terbium/Europium donor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and the fluorescently labeled tracer/substrate to 2X working concentrations[3].

  • Compound Preparation: Prepare fluorinated test compounds at 4X final concentration in DMSO. Maintain the final assay DMSO concentration at ≤1% to prevent solvent-induced protein denaturation.

  • Incubation: Dispense 5 µL of the 4X test compound into a 384-well low-volume plate. Add 10 µL of the 2X kinase solution. Incubate for 15 minutes at room temperature to allow equilibrium binding[3].

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP/tracer solution to initiate the reaction. Incubate for 60 minutes at room temperature, strictly protected from light[3].

  • Detection: Read the plate using a TRF-capable microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm) using a 100 µs delay. Calculate the emission ratio (520/495) to determine kinase inhibition.

Protocol II: Early In Vitro ADME (Microsomal Stability)

Causality & Design: A primary rationale for synthesizing fluorinated heterocycles is to block Cytochrome P450 (CYP450) mediated Phase I metabolism. By replacing a labile C-H bond with a robust C-F bond, the molecule resists oxidative degradation[2]. The in vitro Human Liver Microsome (HLM) stability assay directly tests this structural hypothesis.

Self-Validating System: The protocol mandates a "Minus-NADPH" negative control. Because CYP450 enzymes require NADPH as a cofactor, any degradation observed in the absence of NADPH indicates chemical instability (e.g., hydrolysis of the heterocycle in buffer) rather than enzymatic metabolism[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing human liver microsomal protein (0.5 mg/mL final concentration) and MgCl2 (1 mM final) in 0.1 M potassium phosphate buffer (pH 7.4)[4].

  • Compound Spiking: Spike the fluorinated heterocycle into the mixture to achieve a 1 µM final concentration. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (cofactor). For the negative control, add an equivalent volume of buffer instead of NADPH[4].

  • Time-Course Sampling: At pre-defined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Extraction: Immediately quench the extracted aliquot by adding 150 µL (3 volumes) of ice-cold acetonitrile containing 0.1% formic acid and an internal standard[4].

  • Analysis: Vortex and centrifuge the samples at 15,000 rpm for 5 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the percent of parent compound remaining and calculate the intrinsic clearance and half-life (t1/2)[4].

Mechanism of Action & Data Presentation

To illustrate the efficacy of this screening paradigm, consider a hypothetical fluorinated pyrimidine targeting the EGFR/MAPK signaling pathway.

Pathway Inhibitor Fluorinated Pyrimidine EGFR EGFR (Kinase) Inhibitor->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig 2. EGFR/MAPK signaling pathway targeted by fluorinated kinase inhibitors.

Quantitative Data Summary

The table below demonstrates the "fluorine effect" captured through the aforementioned protocols. The introduction of fluorine significantly improves both target affinity (via multipolar interactions) and metabolic stability (via CYP450 blocking), without introducing broad cytotoxicity.

Compound IDStructural ModificationEGFR IC50 (nM)Cytotoxicity CC50 (µM)HLM t1/2 (min)Primary Observation
Cmpd-01 Des-fluoro Pyrimidine (C-H)85.4> 5014.2Rapid Phase I CYP oxidation at C-5.
Cmpd-02 Fluoro-Pyrimidine (C-F)12.1> 50> 120.0Blocked oxidation; enhanced binding affinity.

References

  • Swallow, S. "Fluorine in medicinal chemistry." PubMed. URL:[https://vertexaisearch.cloud.google.
  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzd0F9IfQve2qzA1pQhRt0fagYvqJhBO67p3UooGL8c_hrrdd3yMq5dNIkgDONrdSv2qLMakvn-XAztvukg9G88X45knmyBJoPPf7XPzMGd5Dz0v8V1yC56XuQ5YOZ1RivR7MCzPdjmhR-GCOnK6_isRA]
  • "pyCTZ TFA | Benchchem" (TR-FRET Kinase Assay Protocol). Benchchem. URL:[https://vertexaisearch.cloud.google.
  • "2.3.6. ADME Assays" (In Vitro Microsomal Stability Assay). Bio-protocol. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE85W2JxaZUq8JcCqPB2IshEmy6USTDWnisUS1l6Im5gdx0lofNA_l2H0GGFJBZZHtCSKRJXyLAuBCN_cRKRB-K7MGvj4LtxG-Fpqa0OJqrHFZ-h6VWIi8sPffsj54CZdyHwg==]

Sources

Application

Application Note: Synthesis of Fluorinated Nucleoside Analogs from Furanose Precursors

Executive Summary The strategic incorporation of fluorine into nucleoside analogs has revolutionized antiviral and antineoplastic drug development. Fluorinated nucleosides (e.g., Sofosbuvir, Clofarabine, and Gemcitabine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into nucleoside analogs has revolutionized antiviral and antineoplastic drug development. Fluorinated nucleosides (e.g., Sofosbuvir, Clofarabine, and Gemcitabine) exhibit enhanced metabolic stability, altered lipophilicity, and precise stereoelectronic control over the sugar ring conformation. This application note provides an authoritative, step-by-step guide to synthesizing fluorinated nucleoside analogs from furanose precursors, focusing on the causality behind reagent selection, mechanistic pathways, and self-validating quality control measures.

Mechanistic Rationale: The Stereoelectronic Power of Fluorine

The substitution of a hydroxyl group or hydrogen atom with fluorine in a furanose ring is not merely an isosteric replacement; it fundamentally alters the molecule's three-dimensional architecture.

  • Conformational Control (The Gauche Effect): Fluorine's high electronegativity strongly influences the dynamic equilibrium of furanose puckering. A fluorine atom at the 2′-β-position favors a 2′-endo/3′-exo ("South") conformation, which is typically associated with DNA virus activity. Conversely, a 2′-α-fluorine favors a 3′-endo/2′-exo ("North") conformation, demonstrating potent activity against RNA viruses[1].

  • Metabolic Stability: The strong C–F bond (approx. 116 kcal/mol) resists enzymatic cleavage. Furthermore, the electron-withdrawing nature of fluorine destabilizes the oxocarbenium ion transition state required for glycosidic bond cleavage, thereby protecting the nucleoside from degradation by nucleoside phosphorylases[1].

Strategic Approaches to Fluorination

Nucleoside synthesis generally follows one of two pathways: divergent (direct fluorination of a preformed nucleoside) or convergent (fluorination of a furanose precursor followed by coupling with a nucleobase)[1]. The convergent approach is highly preferred when strict stereocontrol is required, as direct fluorination of intact nucleosides often yields poor stereoselectivity or unwanted side reactions with the nucleobase[2].

Quantitative Comparison of Fluorinating Agents

To execute a convergent synthesis, the choice of fluorinating agent dictates the reaction mechanism (nucleophilic vs. electrophilic) and the stereochemical outcome.

Fluorinating AgentReaction TypeTarget SubstrateStereochemical OutcomeTypical Yield Range
DAST / Deoxo-Fluor Nucleophilic1°, 2°, 3° AlcoholsComplete Inversion (SN2)60% - 85%
Selectfluor™ ElectrophilicGlycals, Enol EthersSyn/Anti Addition50% - 80%
Py·HF (Olah's Reagent) NucleophilicEpoxides, Anhydro-sugarsTrans-diaxial opening40% - 70%

Data summarized from established nucleoside fluorination protocols[2],[3],.

ConvergentSynthesis A Protected Furanose Precursor B Fluorination (DAST/Selectfluor) A->B C Fluorinated Furanose Intermediate B->C D Vorbrüggen Glycosylation C->D E Fluorinated Nucleoside Analog D->E

Caption: Convergent synthesis workflow for fluorinated nucleoside analogs.

Detailed Experimental Protocols

Protocol A: Nucleophilic Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) is the most versatile reagent for the one-step exchange of a hydroxyl group by fluorine[2]. This reaction proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry[3].

Objective: Synthesis of a 2′-deoxy-2′-fluoro-arabinofuranose derivative from a ribofuranose precursor.

Step-by-Step Methodology:

  • Precursor Protection: Dissolve the starting furanose in anhydrous pyridine and treat with trityl chloride (TrCl) or benzoyl chloride (BzCl) to protect the 3′- and 5′-hydroxyl groups.

    • Causality: Protection prevents unwanted fluorination at primary/secondary sites and sterically forces the furanose ring into a conformation that exposes the 2′-OH for nucleophilic attack.

  • Activation and Fluorination: Dissolve the protected sugar in anhydrous dichloromethane (DCM) and cool to -78 °C under an argon atmosphere. Add DAST (1.5 equivalents) dropwise.

    • Causality: Strict anhydrous conditions and cryogenic temperatures are mandatory. DAST reacts violently with moisture to form hydrofluoric acid (HF) and thionyl fluoride, which destroys the reagent and degrades the furanose ring.

  • SN2 Displacement: Allow the reaction to slowly warm to room temperature over 12 hours. The DAST activates the 2′-OH, forming an aminosulfur trifluoride intermediate, which is subsequently displaced by a fluoride ion[3].

  • Quenching & Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). Because the fluorinated product loses a hydrogen-bond donor, it will exhibit a significantly higher Rf value than the starting material. Visualize using a p-anisaldehyde stain.

DASTMechanism A 2'-OH Furanose (Ribose config) B DAST Activation (-HF) A->B C Aminosulfur Intermediate B->C D SN2 Fluoride Attack C->D E 2'-Fluoro Furanose (Inverted config) D->E

Caption: Mechanism of DAST-mediated nucleophilic fluorination showing SN2 inversion.

Protocol B: Electrophilic Fluorination Using Selectfluor™

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is an air-stable, highly reactive electrophilic F⁺ donor[3],. It is ideal for introducing fluorine across electron-rich double bonds, such as furanose glycals.

Objective: Electrophilic addition to a furanose glycal to yield a 2-fluoro-furanose intermediate.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the furanose glycal in a solvent mixture of Nitromethane/Water (5:1).

  • Electrophilic Addition: Add Selectfluor™ (1.2 equivalents) at room temperature.

    • Causality: Selectfluor™ initiates an electrophilic attack on the double bond, generating a transient fluorocarbocation at the anomeric center. The presence of water in the solvent mixture acts as a nucleophile to trap the carbocation, yielding a 2-fluoro-1-hydroxy furanose.

  • Isolation: Stir for 4 hours, then concentrate under reduced pressure. Purify via silica gel chromatography.

    • Self-Validation Check: Confirm the incorporation of fluorine via ¹⁹F NMR. A characteristic multiplet around -200 ppm confirms successful fluorination.

Protocol C: Vorbrüggen Glycosylation (Coupling)

Once the fluorinated furanose is synthesized, it must be coupled to a nucleobase.

Step-by-Step Methodology:

  • Silylation of the Nucleobase: Suspend the desired nucleobase (e.g., Uracil or Adenine) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to 80 °C until the solution becomes clear.

    • Causality: BSA silylates the heteroatoms of the nucleobase, dramatically increasing its solubility in organic solvents and enhancing its nucleophilicity for the coupling step.

  • Lewis Acid Activation: Cool the mixture to 0 °C. Add the fluorinated furanose donor (activated with an anomeric acetate or halogen), followed by the dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Causality: TMSOTf acts as a strong Lewis acid to abstract the anomeric leaving group, generating a highly reactive oxocarbenium ion. The silylated nucleobase then attacks this intermediate. The stereoselectivity (α vs. β) is heavily influenced by the anomeric effect and the steric bulk of the newly introduced 2′-fluorine[2].

Quality Control & Analytical Validation

To ensure the integrity of the synthesized fluorinated nucleoside, the following self-validating analytical systems must be employed:

  • ¹⁹F NMR Spectroscopy: The most definitive proof of successful fluorination. Fluorine atoms on furanose rings typically resonate between -190 ppm and -210 ppm.

  • ¹H-¹⁹F Coupling Constants (J-Coupling): The stereochemistry (axial vs. equatorial fluorine) can be validated by examining the geminal and vicinal coupling constants. A large geminal coupling constant (JH-F ≈ 50 Hz) is expected for the proton attached to the same carbon as the fluorine.

  • HPLC Analysis: Utilize Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient) to determine the α/β anomeric ratio of the final coupled nucleoside. Fluorinated anomers often baseline-resolve due to their distinct dipole moments and lipophilicities.

References

  • Source: nih.
  • Source: mdpi.
  • Source: sciforum.
  • Source: sigmaaldrich.

Sources

Method

Application Notes and Protocols: Radiolabeling of Fluorinated Tetrahydrofurans with ¹⁸F

Abstract This document provides a comprehensive guide for the radiolabeling of fluorinated tetrahydrofuran (THF) scaffolds with fluorine-18 (¹⁸F), a critical process in the development of novel positron emission tomograp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the radiolabeling of fluorinated tetrahydrofuran (THF) scaffolds with fluorine-18 (¹⁸F), a critical process in the development of novel positron emission tomography (PET) tracers. The unique physicochemical properties of the fluorinated THF motif make it an increasingly attractive component in drug design, and its successful radiolabeling with ¹⁸F is paramount for in vivo imaging studies. These application notes delve into the fundamental principles, detailed protocols, and critical considerations for achieving high radiochemical yield, purity, and specific activity. We will explore the nuances of precursor design, nucleophilic substitution strategies, purification techniques, and rigorous quality control measures. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of ¹⁸F-labeled radiopharmaceuticals.

Introduction: The Significance of ¹⁸F-Labeled Tetrahydrofurans in PET Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides quantitative insights into biological processes at the molecular level.[1][2] The utility of PET is intrinsically linked to the availability of specific and effective radiotracers. Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable physical characteristics, including a convenient half-life of 109.8 minutes, a low positron energy (0.635 MeV) that results in high-resolution images, and its well-established production and labeling chemistries.[3][4][5][6]

The tetrahydrofuran (THF) ring is a prevalent structural motif in many biologically active molecules. Its fluorinated analogues are of particular interest in medicinal chemistry as the introduction of fluorine can significantly modulate key properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, the development of robust methods for the ¹⁸F-labeling of fluorinated THF derivatives is a crucial step in translating these promising molecules into viable PET tracers for preclinical and clinical research.

This guide will focus on the most common and effective strategy for introducing ¹⁸F into organic molecules: nucleophilic substitution. This approach typically involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a suitable precursor molecule containing a good leaving group.[7]

Core Principles of ¹⁸F-Radiolabeling

The successful radiosynthesis of ¹⁸F-labeled compounds hinges on several key principles that must be carefully managed. The short half-life of ¹⁸F necessitates rapid and efficient chemical reactions, typically completed within two to three half-lives (approximately 220-330 minutes).

Production and Activation of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of ¹⁸O-enriched water via the ¹⁸O(p,n)¹⁸F nuclear reaction.[1][8] The resulting aqueous [¹⁸F]fluoride must be isolated and activated for nucleophilic substitution. This is commonly achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).[8][9] The trapped [¹⁸F]fluoride is then eluted with a solution containing a phase transfer catalyst, such as a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex or a tetralkylammonium salt (e.g., tetrabutylammonium bicarbonate), in a mixture of acetonitrile and water.[7][9] Subsequent azeotropic drying with acetonitrile is crucial to remove residual water, which can significantly reduce the nucleophilicity of the fluoride ion.[9]

Precursor Design and Leaving Group Strategy

The choice of precursor is arguably the most critical factor in a successful radiolabeling reaction. For nucleophilic substitution on a THF ring, the precursor must contain a suitable leaving group attached to the carbon atom where the ¹⁸F is to be introduced. The ideal leaving group should be highly reactive towards nucleophilic displacement by [¹⁸F]fluoride and should be easily separable from the final product.

Commonly used leaving groups for aliphatic nucleophilic substitution include sulfonates such as triflate (CF₃SO₃⁻), tosylate (CH₃C₆H₄SO₃⁻), and mesylate (CH₃SO₃⁻).[9] In many cases, triflates provide the highest and most consistent radiochemical yields.[9] For aromatic systems, which may be part of a larger molecule containing a THF moiety, suitable leaving groups for nucleophilic aromatic substitution (SₙAr) include nitro groups (-NO₂) and trialkylammonium salts.[4]

Reaction Conditions

The radiolabeling reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the [¹⁸F]fluoride.[4] While THF itself has been explored as a solvent, it often results in lower radiochemical yields.[10] The reaction is usually heated to temperatures between 80°C and 150°C to drive the reaction to completion within a short timeframe.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the radiolabeling of a generic fluorinated tetrahydrofuran precursor.

Overall Experimental Workflow

The entire process, from receiving the [¹⁸F]fluoride to the final quality control of the radiolabeled product, can be visualized as a sequential workflow.

Radiolabeling_Workflow cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control A Cyclotron Production ¹⁸O(p,n)¹⁸F B Trapping on Anion Exchange Cartridge A->B C Elution with Phase Transfer Catalyst B->C D Azeotropic Drying C->D F Reaction with Activated [¹⁸F]Fluoride (Heating) D->F E Precursor Dissolved in Aprotic Solvent E->F G Crude Product Purification (HPLC or SPE) F->G H Solvent Exchange & Formulation in Saline G->H I Radiochemical Purity (radio-TLC/HPLC) H->I J Chemical Purity (HPLC-UV) I->J K Specific Activity J->K L Residual Solvents (GC) K->L M pH & Sterility L->M

Caption: Overall workflow for the ¹⁸F-radiolabeling of fluorinated tetrahydrofurans.

Protocol: Preparation of Activated [¹⁸F]Fluoride

Objective: To prepare anhydrous, nucleophilically active [¹⁸F]fluoride for radiosynthesis.

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron (in [¹⁸O]H₂O)

  • Anion exchange cartridge (e.g., Sep-Pak Accell Plus QMA Carbonate Plus Light Cartridge)

  • Elution solution: 8 mg Kryptofix 2.2.2 (K₂₂₂) and 1 mg K₂CO₃ in 1.0 mL of acetonitrile/water (4/1, v/v)

  • Anhydrous acetonitrile (ACN)

  • Reaction vessel (5 mL, borosilicate glass)

  • Nitrogen gas supply

Procedure:

  • Pre-condition the anion exchange cartridge by passing 10 mL of sterile water through it.

  • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned cartridge. The [¹⁸F]fluoride will be trapped on the solid support.[11]

  • Wash the cartridge with an additional 10 mL of sterile water to remove any residual [¹⁸O]water.

  • Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using 1 mL of the K₂₂₂/K₂CO₃ elution solution.

  • Azeotropically dry the eluted [¹⁸F]fluoride by adding 1 mL of anhydrous acetonitrile to the reaction vessel and heating under a gentle stream of nitrogen at 100-110°C until the solvent has completely evaporated. Repeat this step two more times to ensure the complete removal of water.[12] The resulting white residue is the activated [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

Protocol: ¹⁸F-Radiolabeling of a Tetrahydrofuran Precursor

Objective: To perform the nucleophilic substitution reaction to incorporate ¹⁸F into the THF precursor.

Materials:

  • Activated [K/K₂₂₂]⁺[¹⁸F]F⁻ complex (from previous protocol)

  • Tetrahydrofuran precursor with a suitable leaving group (e.g., tosylate, mesylate, or triflate)

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)

  • Heating block or automated synthesis module

Procedure:

  • Dissolve 2-5 mg of the tetrahydrofuran precursor in 0.5-1.0 mL of anhydrous DMSO or ACN.

  • Add the precursor solution to the reaction vessel containing the dried, activated [¹⁸F]fluoride.

  • Seal the reaction vessel and heat at the optimized temperature (typically 100-150°C) for the optimized reaction time (typically 10-20 minutes).

  • After the reaction is complete, cool the reaction vessel to room temperature.

Protocol: Purification of the ¹⁸F-Labeled Tetrahydrofuran

Objective: To isolate the desired ¹⁸F-labeled product from unreacted precursor, byproducts, and [¹⁸F]fluoride.

Materials:

  • Crude reaction mixture

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol

  • Sterile water for injection

  • Sterile saline solution

Procedure:

  • Dilute the crude reaction mixture with 1-2 mL of the initial HPLC mobile phase.

  • Inject the diluted mixture onto the semi-preparative HPLC system.

  • Collect the fraction corresponding to the ¹⁸F-labeled product, identified by its retention time and the radioactivity detector signal.

  • Dilute the collected HPLC fraction with 20-30 mL of sterile water.

  • Trap the diluted product on a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with sterile water to remove the HPLC mobile phase.

  • Elute the final product from the cartridge with a small volume (e.g., 0.5-1.0 mL) of ethanol.

  • Formulate the final product by diluting the ethanol solution with sterile saline to the desired final volume and ethanol concentration (typically <10%).

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use. The final product must be tested for several parameters.

Parameter Method Typical Specification Reference
Radiochemical Purity Analytical radio-HPLC or radio-TLC> 95%[3][11]
Chemical Purity Analytical HPLC with UV detectionPeak of interest should be the only significant peak[13]
Specific Activity Calculated from the radioactivity and the mass of the product determined by HPLC with a standard curve> 37 GBq/µmol (> 1 Ci/µmol) at end of synthesis[3]
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Acetonitrile < 410 ppm)[9]
pH pH paper or pH meter4.5 - 7.5[9]
Sterility Incubation in culture mediaNo microbial growth[9]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)[9]

Causality Behind Experimental Choices

  • Why Kryptofix 2.2.2? The cryptand K₂₂₂ effectively chelates the potassium counter-ion, creating a "naked" and highly nucleophilic fluoride ion, which is essential for efficient substitution reactions.[7]

  • Why Anhydrous Conditions? Water molecules form a strong hydration shell around the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity. Azeotropic drying is a critical step to remove trace amounts of water.[14]

  • Why Polar Aprotic Solvents? Solvents like DMSO and ACN are polar enough to dissolve the ionic reactants but do not form strong hydrogen bonds with the fluoride ion, thus preserving its high reactivity.[4]

  • Why HPLC Purification? HPLC provides high-resolution separation, ensuring the removal of the unlabeled precursor, which could compete with the radiotracer for binding to the biological target and reduce the specific activity.

Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating. The in-process and final quality control checks provide a continuous feedback loop. For instance, a low radiochemical yield may indicate issues with the activation of [¹⁸F]fluoride or the stability of the precursor. Similarly, the specific activity measurement confirms the efficiency of the purification process in removing the non-radioactive carrier. By adhering to these integrated QC measures, researchers can ensure the consistent production of high-quality radiotracers.

Conclusion

The radiolabeling of fluorinated tetrahydrofurans with ¹⁸F is a multi-step process that requires careful attention to detail, from the activation of the radionuclide to the final quality control of the radiotracer. By understanding the underlying chemical principles and following robust, well-validated protocols, researchers can successfully synthesize these important molecules for advancing PET imaging in drug development and biomedical research.

References

  • Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones - PMC. Available at: [Link]

  • Fully automated synthesis of fluorine-18 PET tracers | Opinion - Chemistry World. Available at: [Link]

  • Review Article Positron emission tomography (PET) imaging with 18F-based radiotracers. Available at: [Link]

  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC. Available at: [Link]

  • (PDF) State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. Available at: [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Exploring Solvent Effects in the Radiosynthesis of 18F-Labeled Thymidine Analogues toward Clinical Translation for Positron Emission Tomography Imaging - PMC. Available at: [Link]

  • Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity - PMC. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available at: [Link]

  • Development of new chemistry for fluorine-18 radiolabeling. Available at: [Link]

  • A practical method for the preparation of 18F[TFB] labeled with sodium fluoride, using a ITG. Available at: [Link]

  • A new precursor for the radiosynthesis of [18F]FLT - PubMed. Available at: [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds - Frontiers. Available at: [Link]

  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC. Available at: [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - RSC Publishing. Available at: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - DASH - Harvard University. Available at: [Link]

  • University of CaliforniaLos AngelesNovel economical approaches to the fluorine-18 radiopharmaceuticals production via droplet ra - eScholarship.org. Available at: [Link]

  • Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils - Frontiers. Available at: [Link]

    • [18F]Radiofluorination for PET Imaging. Available at: [Link]

  • Radiosynthesis and Preclinical Evaluation of 18 F-F13714 as a Fluorinated 5-HT 1A Receptor Agonist Radioligand for PET Neuroimaging - Journal of Nuclear Medicine. Available at: [Link]

  • Review of 18F-FDG Synthesis and Quality Control - PMC. Available at: [Link]

  • Production and Quality Control of [18F]FDG. Available at: [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC. Available at: [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals - INIS-IAEA. Available at: [Link]

Sources

Application

Scale-up synthesis of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

Application Note: Scale-Up Synthesis and Process Optimization of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol Strategic Rationale & Introduction Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is a highly valued fluorinated aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

Strategic Rationale & Introduction

Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol is a highly valued fluorinated aliphatic heterocycle[1]. Its rigid, oxygen-containing ring and strictly trans-oriented fluoro and hydroxyl groups make it an ideal bioisostere and structural motif in modern drug discovery. It is frequently utilized as a core building block in the development of selective kinase inhibitors, including CDK2 and LRRK2 antagonists[2][3], as well as conformationally restricted nucleoside analogs for oncology and immunology[4].

Scaling up the synthesis of this molecule presents significant process chemistry challenges, primarily due to the hazards associated with nucleophilic fluorination. This application note details a self-validating, scalable protocol that circumvents the use of highly corrosive, volatile anhydrous HF by utilizing a phase-transfer catalyzed (PTC) approach with solid fluoride salts[5].

Mechanistic Pathway & Stereocontrol

The synthesis relies on the nucleophilic ring opening of the meso epoxide, 3,6-dioxabicyclo[3.1.0]hexane.

Causality of Stereoselectivity: Under the Fürst-Plattner rule, the nucleophilic attack of the fluoride ion on the oxirane ring must proceed via a trans-diaxial trajectory. Because the epoxide is fused to a five-membered tetrahydrofuran ring, the attack exclusively occurs from the endo face (opposite the oxygen bridge). Since the starting material is a meso compound, attack at C3 and C4 is statistically equal, yielding a perfect 1:1 racemic mixture of the trans enantiomers—designated as the Rel-(3S,4R) configuration[1][5].

Pathway SM 2,5-Dihydrofuran (Commercially Available) Epox 3,6-Dioxabicyclo[3.1.0]hexane (Meso Intermediate) SM->Epox Epoxidation (Controlled Exotherm) PTC Phase Transfer Catalysis [TBAF•H2F3 / KHF2] Epox->PTC Reagent Addition (Chlorobenzene) Prod Rel-(3S,4R)-4-fluoro- tetrahydrofuran-3-ol (Trans-Racemate) PTC->Prod Trans-diaxial SN2 Ring Opening

Figure 1: Scalable synthetic workflow for Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol.

Process Chemistry & Scale-Up Causality

Transitioning this synthesis from the bench to a multi-kilogram pilot scale requires strict engineering controls and reagent optimization:

  • Fluorinating Agent Selection: Traditional laboratory methods employ Et3N·3HF (TREAT-HF) or Pyridine·HF (Olah's reagent). While effective, these are expensive, highly corrosive liquids that pose severe exposure risks on scale. This protocol utilizes Potassium Bifluoride (KHF2), a stable, inexpensive solid, coupled with a catalytic amount of Tetrabutylammonium Bifluoride (TBAF·H2F3)[5].

  • Phase-Transfer Dynamics: KHF2 is largely insoluble in the optimal reaction solvent (chlorobenzene). The TBAF acts as a phase-transfer catalyst, solubilizing the active [H2F3]⁻ nucleophile into the organic phase to react with the epoxide, while the bulk KHF2 continuously regenerates the catalyst[5].

  • Reactor Metallurgy: Fluoride salts at 120 °C will rapidly etch borosilicate glass, leaching silicates and compromising reactor integrity. All scale-up operations must be conducted in PTFE-lined or Hastelloy C-276 vessels.

  • Quench Strategy: The reaction is quenched with aqueous Calcium Carbonate (CaCO3). This intentionally precipitates all residual fluoride as Calcium Fluoride (CaF2), an exceptionally stable and inert solid, allowing for safe downstream extraction and distillation without etching standard downstream equipment.

Detailed Experimental Protocol

Note: Ensure all personnel are equipped with calcium gluconate gel and appropriate PPE prior to handling fluoride salts.

Step 1: Epoxidation (Pre-requisite) While 3,6-dioxabicyclo[3.1.0]hexane can be procured commercially, it is typically synthesized via the controlled epoxidation of 2,5-dihydrofuran. For scale-up, an aqueous H2O2 system with a sodium tungstate catalyst is preferred over m-CPBA to avoid the thermal hazards and stoichiometric waste associated with peroxyacids.

Step 2: Regio- and Stereoselective Fluorination

  • Reactor Preparation: Purge a 10-L PTFE-lined reactor with N2.

  • Charging: Charge the reactor with 3,6-dioxabicyclo[3.1.0]hexane (1.00 kg, 11.6 mol, 1.0 eq) and anhydrous chlorobenzene (2.5 L)[5].

  • Reagent Addition: Add Potassium Bifluoride (KHF2; 1.81 kg, 23.2 mol, 2.0 eq) as a dry powder. Subsequently, charge Tetrabutylammonium Bifluoride (TBAF·H2F3; 0.65 kg, 2.32 mol, 0.2 eq)[5]. Causality: The sub-stoichiometric TBAF prevents the need for massive volumes of liquid HF complexes.

  • Reaction Execution: Initiate vigorous agitation (minimum 300 rpm) to ensure adequate mixing of the heterogeneous slurry. Heat the jacket to achieve an internal temperature of 120 °C. Maintain for 48–50 hours[5].

  • In-Process Control (IPC): Sample the organic phase for GC-FID analysis. The reaction is complete when the epoxide peak area is < 1.0%.

  • Quenching: Cool the reactor to 20 °C. Slowly add a suspension of CaCO3 (2.90 kg, 29.0 mol, 2.5 eq) in 3.0 L of deionized water. Stir for 2 hours at room temperature to ensure complete precipitation of CaF2.

  • Filtration & Separation: Filter the biphasic slurry through a Celite pad in a polypropylene filter nutsche. Wash the filter cake with Ethyl Acetate (2.0 L). Transfer the filtrate to a separatory funnel and isolate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (1.5 L).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude dark oil via fractional vacuum distillation (approx. 65–70 °C at 10 mbar) to yield Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol as a clear, colorless oil (Typical yield: 80-85%).

Quantitative Data Summaries

Table 1: Evaluation of Fluorination Reagents for Scale-Up

Reagent SystemEquivalentsReaction TempYieldScale-Up Suitability
Anhydrous HF5.00–20 °C75%Poor (Extreme toxicity, requires Monel reactor)
Et3N·3HF (TREAT-HF)1.5100 °C82%Moderate (Expensive, highly corrosive liquid)
KHF2 + TBAF·H2F32.0 / 0.2120 °C85%Excellent (Solid bulk reagent, lower cost, safer)

Table 2: Process Parameters & Analytical Specifications

ParameterTarget SpecificationMethod / Rationale
Reactor Material PTFE-lined or Hastelloy C-276Prevents etching from HF/fluoride salts.
Reaction Temperature 115–120 °COvercomes the high activation energy of aliphatic epoxide opening.
Quench Reagent Aqueous CaCO3Precipitates residual fluoride as insoluble CaF2.
Product Purity > 98.0% (a/a)GC-FID; Required for downstream API coupling.
Diastereomeric Ratio > 99:1 (trans:cis)SN2 mechanism ensures strict trans-diaxial opening.

References

  • Source: INSA Lyon (2023)
  • WO2024171094A1 - Cyclin-dependent kinase (cdk2)
  • Regio- and Stereoselective Ribose Modification in Truncated 2,8-Disubstituted Adenosine Scaffold to Develop Highly Potent A2A Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Trans-4-fluorotetrahydrofuran-3-ol | 1793113-98-0 Source: Sigma-Aldrich URL
  • WO2022093881A1 - N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL

Sources

Method

Application Note: Strategic Incorporation of Fluorinated Building Blocks in Solid-Phase Peptide Synthesis (SPPS)

Introduction and Mechanistic Insights Fluorinated amino acids have transitioned from niche chemical curiosities to foundational building blocks in modern peptide drug discovery. The strategic substitution of hydrogen wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Fluorinated amino acids have transitioned from niche chemical curiosities to foundational building blocks in modern peptide drug discovery. The strategic substitution of hydrogen with fluorine—or the integration of bulky trifluoromethyl (-CF3) groups—imparts profound physicochemical advantages, including enhanced proteolytic stability, modulated lipophilicity, and the introduction of a bioorthogonal handle for 19F-NMR structural tracking[1]. However, transitioning these highly modified building blocks into Solid-Phase Peptide Synthesis (SPPS) presents distinct mechanistic hurdles.

As a Senior Application Scientist, it is critical to understand the "Double-Hit" Challenge associated with fluorinated building blocks (e.g., α -trifluoromethylalanine or 4-fluorophenylalanine):

  • Steric Penalty During Incorporation: Bulky fluorinated side chains create severe steric clashes, impeding the formation of the activated ester and slowing the coupling rate onto the growing peptide chain[2].

  • Electronic Deactivation of the N-Terminus: Once successfully coupled and Fmoc-deprotected, the free α -amine of the fluorinated residue is rendered highly electron-deficient due to the strong inductive electron-withdrawing effect of the fluorine atoms. This drastically reduces its nucleophilicity, making the subsequent coupling of the next amino acid the most failure-prone step in the sequence.

To navigate this, coupling reagents must be selected based on mechanistic causality. Standard uronium salts like HBTU are prone to causing N-terminal guanidinylation when confronted with a slow-reacting amine. Therefore, we mandate the use of 3 for the initial incorporation due to its high efficiency and lack of guanidinylation risk[3], while reserving the highly reactive 4 system specifically to overcome the poor nucleophilicity of the fluorinated N-terminus during the subsequent elongation step[4].

Quantitative Reagent Selection

Table 1: Comparative Analysis of Coupling Reagents for Fluorinated SPPS

Coupling Reagent SystemTarget Amine NucleophilicityGuanidinylation RiskRelative Coupling Efficiency (%)Strategic Application in Workflow
DIC / Oxyma Pure High to ModerateNone> 95%Step A: Coupling of the fluorinated AA onto the peptide chain.
HATU / DIPEA Low (Fluorinated N-term)High (if slow)> 90%Step B: Coupling the subsequent AA onto the fluorinated N-terminus.
HBTU / DIPEA ModerateHigh< 60%Not recommended for sterically hindered or electron-deficient systems.

Workflow Visualization

SPPS_Fluorine A 1. Resin Swelling (DMF/DCM) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Activation of Fluorinated AA (DIC / Oxyma Pure) B->C G 7. Cleavage & Global Deprotection (TFA / TIS / H2O) B->G Final Step D 4. Double Coupling (Extended Time, 60-90 min) C->D E 5. Validation (Micro-cleavage / LC-MS) D->E E->B Next Cycle F 6. Capping (Ac2O / DIPEA) E->F If incomplete F->B

Caption: Workflow for SPPS incorporating sterically hindered fluorinated building blocks.

Self-Validating Experimental Protocols

Note on Validation: Traditional colorimetric assays (e.g., Kaiser test) rely on the formation of a Schiff base. Because fluorinated amines are highly electron-deficient, they frequently fail to produce the characteristic blue chromophore, leading to false negatives. The protocols below mandate micro-cleavage and LC-MS as a self-validating system.

Protocol A: Activation and Coupling of the Fluorinated Building Block

Objective: Incorporate a sterically hindered fluorinated amino acid without inducing guanidinylation.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in DMF/DCM (1:1 v/v) for 30 minutes to maximize polymer matrix accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise neutralize the incoming activated ester.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected fluorinated amino acid and 0.4 mmol (4 eq) of 5[5] in 2 mL of DMF. Add 0.4 mmol (4 eq) of DIC. Stir for 5 minutes to form the highly reactive ester.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 60 minutes.

  • Double Coupling: Drain the reaction vessel and repeat Steps 3 and 4 with fresh reagents to drive the equilibrium toward completion.

  • Validation: Perform a micro-cleavage on ~2 mg of resin beads using 50 µL of TFA. Dilute with acetonitrile and analyze via LC-MS to confirm mass shift.

Protocol B: Elongation ONTO the Fluorinated N-Terminus

Objective: Overcome the poor nucleophilicity of the newly exposed fluorinated α -amine.

  • Fmoc Deprotection: Deprotect the fluorinated residue using 20% piperidine in DMF (2 × 10 min).

  • Aggressive Activation: Dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid and 0.4 mmol (4 eq) of 4 in 2 mL DMF. Add 0.8 mmol (8 eq) of DIPEA[4].

  • Coupling: Immediately add the cocktail to the resin and agitate for an extended duration of 90 minutes.

  • Capping (Critical Step): To prevent unreacted fluorinated amines from propagating deletion sequences, treat the resin with Ac2O/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes. Acetylated deletion sequences are easily separated during final HPLC purification.

Protocol C: Cleavage and 19F-NMR Verification

Objective: Release the peptide and confirm the integrity of the fluorinated moiety.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours at room temperature[4]. The Triisopropylsilane (TIS) acts as a critical carbocation scavenger, preventing re-alkylation of the peptide.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether.

  • 19F-NMR Analysis: Dissolve the crude peptide in D2O or MeOD. Acquire a 19F-NMR spectrum (typically at 376 MHz or higher) referenced to TFA or CFCl3. The presence of a distinct peak (e.g., -CF3 typically appears around -70 to -75 ppm) serves as a definitive, quantitative validation of successful incorporation[2].

References

  • [4] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. 4

  • [2] Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. ResearchGate.2

  • [5] Greening the synthesis of peptide therapeutics: an industrial perspective. PMC (NIH). 5

  • [1] Synthesis of complex unnatural fluorine-containing amino acids. PMC (NIH). 1

  • [3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Electrophilic Fluorination of Cyclic Alcohols

Welcome to the Technical Support Center for electrophilic fluorination workflows. As a Senior Application Scientist, I frequently encounter researchers applying a "one-size-fits-all" approach to the fluorination of cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic fluorination workflows. As a Senior Application Scientist, I frequently encounter researchers applying a "one-size-fits-all" approach to the fluorination of cyclic alcohols using N-F reagents like Selectfluor. This often leads to complex mixtures, poor yields, and dominant byproduct formation.

To troubleshoot effectively, we must first understand the causality behind the reactivity. The mechanistic pathway—and consequently the byproduct profile—is entirely dictated by ring strain .

PathwayDivergence Start Cyclic Alcohol + Selectfluor Decision Ring Strain Assessment Start->Decision Strained Strained Rings (n = 3, 4) Decision->Strained High Strain Unstrained Unstrained Rings (n = 5 - 8) Decision->Unstrained Low Strain Radical Radical C-C Cleavage (Ag/Mn Catalysis) Strained->Radical Ionic Ionic Dehydration (Alkene Intermediate) Unstrained->Ionic FTransfer F-Transfer from Selectfluor Radical->FTransfer HydroxyF Hydroxyfluorination Cascade Ionic->HydroxyF Prod1 β- or γ-Fluoroketone FTransfer->Prod1 Prod2 Cyclic Fluorohydrin HydroxyF->Prod2

Mechanistic divergence in electrophilic fluorination based on cyclic alcohol ring strain.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Section A: Strained Rings (Cyclopropanols & Cyclobutanols)

Strained cyclic alcohols undergo a radical-mediated C–C bond cleavage (β-scission) to form distal fluoroketones[1][2].

Q: I am attempting a metal-catalyzed ring-opening fluorination of a tertiary cyclobutanol, but my major product is a linear unfluorinated ketone. How do I suppress this? A: The unfluorinated linear ketone is the most common byproduct in this transformation[1].

  • Causality: The reaction initiates via a single-electron oxidation to form an alkoxy radical, which rapidly undergoes β-scission to relieve ring strain, generating a primary carbon-centered radical. If the kinetics of fluorine transfer from Selectfluor to this carbon radical are slower than Hydrogen Atom Transfer (HAT) from the solvent or substrate, the unfluorinated ketone forms.

  • Solution:

    • Increase Selectfluor loading: Push the F-transfer kinetics by using 2.0–3.0 equivalents.

    • Exclude H-atom donors: Ensure your solvent is rigorously free of H-atom donors. Switch from THF or toluene to 1,2-dichloroethane (DCE) or acetonitrile (CH3CN).

    • Optimize the Catalyst: Manganese-catalyzed systems have been shown to facilitate highly efficient turnover with Selectfluor, suppressing side reactions and permitting lower catalyst loadings compared to Silver[2].

Troubleshooting Issue High Unfluorinated Ketone Byproduct Cause Premature HAT to Carbon Radical Issue->Cause Solvent Check Solvent (H-donor presence?) Cause->Solvent Reagent Selectfluor Kinetics Cause->Reagent SolventFix Switch to DCE or CH3CN Solvent->SolventFix ReagentFix Increase to 2.0-3.0 equiv Reagent->ReagentFix

Troubleshooting logic tree for mitigating unfluorinated ketone byproducts.

Section B: Unstrained Rings (5- to 8-Membered Rings)

Unstrained rings lack the thermodynamic driving force for C–C cleavage. Instead, they undergo an ionic elimination-hydroxyfluorination cascade, yielding fluorohydrins via a formal C–H fluorination[3].

Q: When treating cycloheptanol with Selectfluor, I observe unreacted starting material and alkene elimination byproducts, but poor fluorohydrin yields. What is going wrong? A: This indicates a failure in the secondary capture phase of the reaction.

  • Causality: The reaction relies on the initial formation of an alkene intermediate via ionic dehydration. If the subsequent electrophilic capture of the alkene by Selectfluor and water (hydroxyfluorination) is inefficient, the reaction stalls at the alkene or undergoes non-selective over-oxidation[3].

  • Solution:

    • Adjust Co-Solvent Ratio: A mixed CH3CN/H2O solvent system is critical. The water acts as the nucleophilic trap for the carbocation intermediate formed after electrophilic fluorination.

    • Strict Temperature Control: Maintain exactly 50 °C. Lower temperatures stall the initial elimination; higher temperatures promote over-oxidation and degradation.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must contain built-in validation checkpoints.

Protocol A: Mn-Catalyzed Ring-Opening Fluorination (Strained Rings)

Designed to synthesize γ-fluoroketones from cyclobutanols.

  • Preparation: In a flame-dried Schlenk flask under N2, add the tertiary cyclobutanol (0.5 mmol), Mn(OTf)2 (5 mol%), and Selectfluor (1.5 mmol, 3.0 equiv)[2].

  • Solvent Addition: Add anhydrous CH3CN (5.0 mL). Causality: CH3CN is resistant to HAT, preventing unfluorinated byproduct formation.

  • Reaction: Stir at 60 °C for 12 hours.

  • Self-Validation Checkpoint: At 60 minutes, remove a 50 µL aliquot, quench with Na2S2O3, and analyze via GC-MS.

    • Pass: Observation of the [M]+ peak for the fluoroketone.

    • Fail: Observation of [M - F + H]+ indicates premature HAT. If observed, immediately spike the reaction with an additional 0.5 equiv of Selectfluor and verify solvent anhydrousness.

  • Workup: Filter through a short pad of silica to remove Mn salts and unreacted Selectfluor, eluting with EtOAc. Concentrate and purify via column chromatography.

Protocol B: Formal C–H Fluorination to Fluorohydrins (Unstrained Rings)

Designed to synthesize cyclic fluorohydrins from cycloheptanol.

  • Preparation: To a round-bottom flask, add cycloheptanol (1.0 mmol) and Selectfluor (2.5 mmol, 2.5 equiv)[3].

  • Solvent Addition: Add a precisely measured mixture of CH3CN/H2O (4:1 v/v, 10 mL) and toluene (1.0 mL). Causality: Toluene acts as a phase modifier to stabilize the alkene intermediate.

  • Reaction: Heat strictly to 50 °C and stir for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via 19F NMR of the crude mixture at 4 hours.

    • Pass: Appearance of a distinct multiplet at approximately -160 to -180 ppm confirms successful C–F bond formation.

    • Fail: A lack of 19F signal combined with starting material consumption indicates the reaction has stalled at the alkene. Add an additional 0.5 mL of H2O to increase nucleophilic trapping efficiency.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM (3 x 15 mL), dry over MgSO4, and concentrate.

Part 3: Quantitative Data Summary

Use the following reference table to benchmark your expected outcomes and anticipate specific byproducts based on the substrate's ring size.

Cyclic Alcohol TypeRing SizePrimary Mechanistic PathwayTarget ProductDominant ByproductPrimary Mitigation Strategy
Cyclopropanol 3Radical β-scissionβ-FluoroketoneUnfluorinated linear ketoneIncrease Selectfluor to 2.0–3.0 equiv
Cyclobutanol 4Radical β-scissionγ-FluoroketoneUnfluorinated linear ketoneExclude H-atom donating solvents (use CH3CN)
Cyclopentanol 5Ionic DehydrationCyclic FluorohydrinAlkene / Over-oxidationOptimize CH3CN/H2O co-solvent ratio
Cycloheptanol 7Ionic DehydrationCyclic FluorohydrinAlkene / Over-oxidationMaintain strict 50 °C temperature

References

  • [3] Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. acs.org.3

  • [1] Silver-Catalyzed Ring-Opening Strategy for the Synthesis of β- and γ-Fluorinated Ketones. acs.org. 1

  • [2] Manganese-Catalyzed Ring-Opening Fluorination of Strained Cyclic Alcohols. thieme-connect.com. 2

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Fluorinated Compounds

Welcome to the technical support center for the purification of polar fluorinated compounds. The unique physicochemical properties imparted by fluorine make these molecules invaluable in modern chemistry, yet they simult...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar fluorinated compounds. The unique physicochemical properties imparted by fluorine make these molecules invaluable in modern chemistry, yet they simultaneously introduce significant purification challenges.[1] The high electronegativity of fluorine can alter a molecule's polarity, lipophilicity, and the pKa of nearby functional groups, complicating standard purification protocols.[2][3]

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges effectively.

Choosing Your Purification Strategy: A Logic-Based Workflow

Selecting the appropriate purification method is the first critical step. The choice depends on factors such as the scale of your synthesis, the required purity level, and the specific properties of your compound and its impurities.

G start Crude Polar Fluorinated Compound scale_check What is the scale? start->scale_check purity_check What is the required final purity? hplc Preparative HPLC (High Purity, Small Scale) purity_check->hplc >98% flash Flash Chromatography (Moderate Purity, All Scales) purity_check->flash 90-98% cryst Crystallization (High Purity, Solid Compounds) purity_check->cryst >99% (if solid) spe Solid-Phase Extraction (SPE) (Cleanup/Pre-purification) purity_check->spe <90% (Cleanup) scale_check->purity_check <1 g scale_check->flash >1 g

Caption: Decision workflow for selecting a primary purification method.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique ideal for achieving high purity, especially for final compounds in drug development.[4][5] However, the polarity of fluorinated compounds can lead to several common issues.

HPLC Troubleshooting Guide
Problem Common Causes for Polar Fluorinated Compounds Solutions & Expert Insights
Poor or No Retention The compound is too polar and has a higher affinity for the mobile phase than the nonpolar stationary phase (e.g., C18).[6]1. Switch to a More Polar Stationary Phase: Consider columns with phenyl-hexyl or embedded polar groups (EPG) which can offer different selectivity.[6] 2. Use a Fluorinated Phase: A pentafluorophenyl (PFP) phase provides unique selectivity for halogenated compounds through π-π, dipole, and hydrogen bonding interactions.[7][8] 3. Try HILIC: Hydrophilic Interaction Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining very polar compounds.[9] 4. Increase Aqueous Content: Some modern reversed-phase columns are stable in 100% aqueous mobile phases.[6][10]
Peak Tailing Secondary interactions between polar functional groups on the analyte and residual acidic silanol groups on the silica backbone of the stationary phase.[2]1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, a low pH (e.g., using 0.1% TFA) protonates the analyte and suppresses silanol ionization.[2][6] 2. Use a Highly End-Capped Column: Select a modern, high-purity column with advanced end-capping to minimize accessible silanol groups.[2] 3. Add a Competing Base: For basic analytes, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can mask active silanol sites.[6]
Poor Peak Shape (Fronting) Column overload or poor sample solubility in the mobile phase.[2]1. Reduce Sample Concentration: Lower the amount of material injected onto the column.[2] 2. Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. This ensures the sample band is tightly focused at the head of the column.[2]
Irreproducible Retention Times Inconsistent mobile phase preparation or column temperature fluctuations. Can also be caused by "ligand collapse" if using highly aqueous mobile phases with traditional C18 columns.[2][10]1. Ensure Accurate Mobile Phase Preparation: Use precise measurements for all components. 2. Use a Column Oven: Maintain a stable column temperature to ensure consistent chromatography.[11] 3. Regenerate the Column: If ligand collapse is suspected, flush the column with a mobile phase high in organic content (e.g., 95% acetonitrile) to re-extend the alkyl chains.[10]
Experimental Protocol: Preparative HPLC
  • Method Development: Start on an analytical scale (e.g., 4.6 mm ID column) to screen solvents and find a suitable stationary phase. Aim for good resolution between your target compound and impurities.[5]

  • Scale-Up: Once analytical conditions are optimized, scale up to a preparative column (e.g., >20 mm ID). Adjust the flow rate and sample loading in proportion to the column's cross-sectional area.[8]

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.[2]

  • Purification: Inject the sample and run the preparative method. Collect fractions based on the UV trace of the target peak.

  • Post-Purification: Combine the pure fractions. Remove the solvent using a rotary evaporator and dry the final compound under high vacuum.[2]

Flash Chromatography

A cornerstone for routine purification, flash chromatography is effective for separating multi-gram quantities of material.[12] However, the acidic nature of standard silica gel can be problematic for certain fluorinated compounds.

Flash Chromatography Troubleshooting Guide

Q: My polar fluorinated compound streaks badly or remains at the baseline (Rf=0) on a silica gel TLC plate, even with 100% ethyl acetate. How do I purify it?

A: This indicates very strong interaction with the silica.

  • Increase Eluent Polarity: Try a more aggressive polar solvent system. A common solution is to add methanol to your eluent (e.g., 5-20% MeOH in dichloromethane).[13]

  • Add an Acid/Base Modifier: If your compound is acidic, adding a small amount of acetic acid to the eluent can improve chromatography. If it is basic, adding ammonium hydroxide or triethylamine (1-3%) can prevent streaking.[6][13]

Q: My compound appears to be decomposing on the silica gel during purification. What can I do?

A: This is likely due to the acidity of the silica gel.

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.[6]

  • Use an Alternative Stationary Phase: Consider using a less acidic support like neutral or basic alumina. For some compounds, a bonded silica phase like diol or amine can also be effective.[6]

  • Switch to Reversed-Phase Flash: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent alternative, avoiding the issues associated with silica gel.[6]

Crystallization

Crystallization is a powerful and cost-effective technique for achieving very high purity for solid compounds.[1][14] The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[15][16]

Crystallization Troubleshooting Guide

Caption: Troubleshooting logic for common crystallization issues.[2]

Experimental Protocol: Two-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility profile. It uses a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is not.[1][17]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in a minimal amount of the hot "good" solvent.[1]

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy (this is the point of saturation).[1]

  • Re-dissolve: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove adhering impurities.[1]

  • Drying: Dry the crystals completely, either by air-drying or in a vacuum desiccator.[1]

Solid-Phase Extraction (SPE)

SPE is an excellent method for rapid sample cleanup, removing major impurities, or concentrating a target compound before a final high-resolution purification step.[2][18]

Specialized SPE for Fluorinated Compounds
Technique Mechanism Best For
Fluorous SPE (F-SPE) Based on "fluorous-fluorous" interactions. A fluorous-tagged compound is retained on a fluorous silica gel cartridge while non-fluorinated compounds are washed away.[2][19]Separating a fluorous-tagged target molecule from organic (non-fluorinated) reagents and byproducts.
Reverse Fluorous SPE (r-F-SPE) The roles are reversed. A mixture is loaded onto standard silica gel. A fluorous solvent is used to elute the fluorous compound, while the non-fluorinated (organic) compounds are retained on the polar silica.[19][20]Removing highly fluorinated, nonpolar impurities from a more polar desired organic product.
Weak Anion-Exchange (WAX) SPE Uses an ion-exchange mechanism to retain acidic polar compounds.Purifying highly polar, acidic fluorinated compounds (e.g., perfluorinated carboxylic acids) from complex matrices like water samples.[21][22]
SPE Troubleshooting Guide

Q: I have low recovery of my target compound after SPE. What's wrong?

A: This usually points to one of two issues:

  • Incomplete Retention: Your compound may have "broken through" during the sample loading step. Try reducing the sample loading flow rate or using a larger SPE cartridge with more sorbent.[2]

  • Incomplete Elution: The elution solvent may not be strong enough to release your compound from the sorbent. Use a stronger elution solvent or increase the volume of solvent used for elution.[2]

Q: The product is still impure after SPE. How can I improve this?

A: Purity issues often stem from co-elution of impurities.

  • Optimize the Wash Step: The key to good separation is the wash step. Use a solvent that is strong enough to wash away impurities but weak enough to leave your target compound bound to the sorbent. This may require some method development.[2]

  • Use a More Selective Sorbent: If impurities are structurally similar to your product, you may need a sorbent with a different retention mechanism (e.g., switching from reversed-phase to an ion-exchange or fluorous sorbent).[2]

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.
  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Zhang, W. (2004). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters.
  • LCGC North America. (2020).
  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Zhang, W. (n.d.). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC.
  • University of Rochester. (n.d.).
  • Benchchem. (2025).
  • Seemann, O., et al. (n.d.).
  • IOP Conference Series: Earth and Environmental Science. (2022).
  • ResearchGate. (n.d.).
  • CHIMIA. (n.d.).
  • University of Victoria. (n.d.).
  • University of Victoria. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023).
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Tech Briefs. (2005).
  • Labcompare. (2022).
  • GL Sciences. (n.d.).
  • Coquerel, Y. (2008).
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Interchim. (n.d.). Troubleshooting.

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Troubleshooting

Technical Support Center: Overcoming Stereoselectivity Issues in Fluorohydrin Synthesis

Welcome to the Technical Support Center for Stereoselective Fluorohydrin Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereoselective Fluorohydrin Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine and a hydroxyl group across a double bond with precise stereochemical control. Fluorohydrins are pivotal structural motifs in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by challenges in achieving high diastereoselectivity and enantioselectivity.

This resource provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of understanding stereocontrol in fluorohydrin synthesis.

Q1: What are the primary synthetic strategies for stereoselective fluorohydrin synthesis?

There are three main strategies, each with its own set of advantages and challenges regarding stereocontrol:

  • Asymmetric Halofluorination of Alkenes: This method involves the simultaneous addition of a halogen (e.g., Cl, Br, I) and fluorine across a double bond. The stereochemistry is typically anti-addition via a halonium ion intermediate, which is then opened by a fluoride source.[1] However, recent advances have enabled syn-addition pathways through different mechanisms.[2]

  • Enantioselective Ring-Opening of Epoxides: This two-step approach involves the initial epoxidation of an alkene, followed by a ring-opening reaction with a fluoride nucleophile. The stereochemical outcome is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2) and the catalyst system employed.[3] Cooperative dual-catalyst systems have shown remarkable success in achieving high selectivity under mild conditions.[4][5]

  • Enzymatic Approaches: Biocatalysis offers an increasingly powerful method for stereoselective fluorination. Enzymes like fluorinases, halohydrin dehalogenases, or engineered cytochrome P450s can operate with exceptional precision, often under mild, aqueous conditions.[6][7] These methods can provide access to enantiomers that are difficult to obtain through traditional chemical catalysis.[8]

Q2: What are the key factors influencing stereoselectivity (diastereomeric and enantiomeric ratio)?

Stereoselectivity is not determined by a single factor but is the result of a delicate interplay of multiple parameters:

  • Catalyst/Ligand System: In catalytic reactions, the chiral ligand is paramount. It creates a chiral environment around the metal center, differentiating the transition states leading to the different stereoisomers.[9][10]

  • Substrate Structure: The electronic and steric properties of the alkene or epoxide substrate can profoundly influence selectivity. Bulky substituents or directing groups can either reinforce or oppose the facial selectivity imposed by the catalyst.

  • Fluoride Source & Halogen Source: The nature of the fluorinating agent (e.g., HF-pyridine, Selectfluor) and, in halofluorination, the halogen source (e.g., NCS, NBS) dictates the reaction mechanism and can impact stereochemical outcomes.[1][11]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates and transition states, altering the energy gap between competing stereochemical pathways.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.[12] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), leading to a higher population of the lower-energy pathway.

Q3: For halofluorination, how does the choice between an electrophilic ("E-Nu") vs. a nucleophilic ("Nu-Nu") approach affect the outcome?

The choice of approach fundamentally changes the reaction mechanism and the tools available for controlling stereoselectivity:

  • E-Nu Approach (Classical): This involves an electrophilic halogen source (like NBS) and a nucleophilic fluoride source (like HF-pyridine). This pathway almost exclusively proceeds through an anti-addition mechanism.[13]

  • Nu-Nu Approach (Modern): This newer strategy uses two nucleophilic sources (e.g., chloride and fluoride ions) activated by a hypervalent iodine catalyst. A key advantage is that the diastereoselectivity can be completely reversed from anti to syn by simply tuning the reaction conditions, such as the concentration of the halide ions.[2] This provides unprecedented control over the diastereomeric outcome.

Q4: How do acidic vs. basic conditions affect the regioselectivity of epoxide ring-opening with fluoride?

The reaction conditions dictate whether the ring-opening proceeds through an Sₙ1-like or Sₙ2-like mechanism, which in turn controls which carbon the fluoride attacks.[3]

  • Acid-Catalyzed (Sₙ1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocationic character. The fluoride nucleophile will preferentially attack the more substituted carbon , as it can better stabilize the partial positive charge.

  • Base/Neutral-Catalyzed (Sₙ2-like): Under basic or neutral conditions, a potent fluoride nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon .[14] This pathway results in an inversion of stereochemistry at the site of attack.

Troubleshooting Guide: Common Stereoselectivity Issues

This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.

Problem 1: Poor or Incorrect Diastereoselectivity (e.g., low d.r. or obtaining syn instead of anti)

You are forming the fluorohydrin, but as a mixture of diastereomers or as the undesired diastereomer.

Possible CausesSuggested Solutions & Explanations
Competing Reaction Mechanisms For epoxide ring-opening, if you desire Sₙ2 (attack at the less hindered carbon) but are getting a mixture, residual acid may be promoting a competing Sₙ1 pathway. Solution: Ensure the reaction is run under strictly basic or neutral conditions. Add a non-nucleophilic base if necessary. For halofluorination, the choice of reagents dictates the outcome. Solution: To switch from the typical anti-addition to syn-addition, explore a nucleophile-nucleophile approach where diastereoselectivity can be controlled by halide concentration.[2]
Substrate Control Overrides Catalyst Control A directing group on your substrate (e.g., a nearby hydroxyl or carbonyl) may be coordinating to the catalyst or reagents in a way that favors the undesired diastereomer, overriding the influence of the chiral ligand. Solution: Consider protecting the interfering functional group. Alternatively, screen different catalyst families that may have different binding modes and be less susceptible to this specific substrate-directing effect.
Solvent Effects The solvent can influence the geometry of the transition state. A solvent that poorly solvates the key intermediates may lower the energy barrier for the undesired pathway. Solution: Perform a solvent screen. For halofluorination, changing the solvent can sometimes switch the diastereoselectivity.[13] For catalytic reactions, moving from a non-coordinating (e.g., toluene) to a coordinating solvent (e.g., THF) can alter the catalyst's active state.
Temperature is Too High At higher temperatures, there may be enough thermal energy to overcome the activation energy barrier for both diastereomeric pathways, leading to a loss of selectivity. Solution: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). This is one of the most effective ways to improve diastereoselectivity.[15]
Problem 2: Low Enantiomeric Excess (ee%)

The desired diastereomer is formed, but with low enantiopurity.

Possible CausesSuggested Solutions & Explanations
Catalyst Poisoning or Deactivation Halide ions (Cl⁻, F⁻) are notorious poisons for many transition metal catalysts.[16] Impurities in the substrate or solvent can also bind irreversibly to the catalyst's active site.[17][18] Solution: 1) Use a halide scavenger like a silver salt (e.g., Ag₂CO₃) to precipitate out rogue halides. 2) Ensure all reagents and solvents are of the highest purity and rigorously dry. 3) Consider slow addition of a reagent known to release halide ions to keep its concentration low.[16]
Racemic Background Reaction The catalyzed, enantioselective reaction may be occurring, but a non-catalyzed, racemic reaction is happening in parallel, eroding the overall ee. This is common if the reaction temperature is too high or the catalyst loading is too low. Solution: 1) Lower the reaction temperature to slow down the higher-energy racemic pathway more than the catalyzed one.[12] 2) Increase the catalyst loading slightly to accelerate the desired pathway. 3) Run a control reaction without the chiral ligand to quantify the rate of the background reaction.
Sub-optimal Ligand-Substrate Match The "chiral pocket" of the catalyst may not be a good fit for your specific substrate, leading to poor facial discrimination. Solution: Screen a panel of chiral ligands with different steric and electronic properties. For Sharpless aminohydroxylations, for example, switching between ligands of the DHQ and DHQD families can invert the sense of stereoinduction.[9][10]
Presence of Water For many catalytic systems, trace water can hydrolyze the catalyst or interfere with ligand binding. Solution: Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). Conversely, some specific catalyst systems require trace water as a co-catalyst, so consult the literature for your specific system.
Problem 3: Inconsistent Results, Low Yield, or Reaction Stalls

The reaction works sporadically, gives poor yields, or fails to go to completion, making stereoselectivity assessment difficult.

Possible CausesSuggested Solutions & Explanations
Reagent or Catalyst Instability Some reagents, like N-halosuccinimides or hypervalent iodine compounds, can degrade upon storage. Catalysts may be air or moisture sensitive. Solution: Use freshly purified or newly purchased reagents. Handle air/moisture-sensitive catalysts in a glovebox or under a strict inert atmosphere. Check for reagent degradation via NMR or other analytical techniques before use.
Substrate Impurities Trace impurities from a previous synthetic step (e.g., amines, thiols, phosphines) can act as potent catalyst poisons even at ppm levels.[17] Solution: Re-purify your starting material using column chromatography, distillation, or recrystallization immediately before use.
Poor Solubility If the substrate or catalyst has poor solubility at the optimal reaction temperature (often low), the reaction will be slow and may stall. Solution: Screen different solvents or solvent mixtures to improve solubility. For enzymatic reactions in aqueous media, a co-solvent like DMSO may be necessary, or a biphasic system can be employed.[8]
Fluoride Source Reactivity "Naked" fluoride ions can be highly basic and may cause side reactions like elimination instead of nucleophilic attack.[5] Conversely, highly solvated fluoride (e.g., in protic solvents) is a poor nucleophile. Solution: Use a fluoride source with balanced reactivity. HF-amine complexes (e.g., HF-Pyridine, HF-Et₃N) are often a good choice.[1][19] For sensitive substrates, using a latent source of fluoride like benzoyl fluoride in a dual-catalyst system can provide mild conditions.[4]
Data & Decision Tools
Table 1: Comparison of Catalytic Systems for Asymmetric Fluorohydrin Synthesis
MethodTypical SubstrateFluorine SourceKey AdvantagesCommon Issuesee% Range
Co(Salen) Catalyzed Epoxide Opening Terminal & Cyclic EpoxidesBenzoyl Fluoride / HFMild conditions, cooperative catalysis enhances selectivity.[4]Catalyst loading can be high, rate can be slow.70-95%[5]
Enzymatic (Fluorinase) S-adenosyl-L-methionine (SAM)Inorganic Fluoride (F⁻)Exceptional stereoselectivity, green conditions.Very narrow substrate scope, enzyme availability.>99%[6]
Enzymatic (Engineered P450) Unactivated C-H bondsDAST, etc. (post-hydroxylation)Fluorinates unactivated sites with high regio- and stereoselectivity.[8]Requires enzyme engineering, multi-step process.96-99%[20]
Organocatalytic Halofluorination AlkenesNFSIMetal-free, good for electron-rich alkenes.Substrate scope can be limited.80-95%[21]
Decision-Making Workflow for Troubleshooting

This workflow can help guide your experimental approach when you encounter poor stereoselectivity.

G start Start: Poor Stereoselectivity Observed issue_type What is the primary issue? start->issue_type low_ee Low Enantiomeric Excess (ee%) issue_type->low_ee  Enantiopurity poor_dr Poor Diastereoselectivity (d.r.) issue_type->poor_dr Diastereomer Ratio   ee_q1 Is background reaction suspected? low_ee->ee_q1 dr_q1 Is the mechanism ambiguous? (e.g., Sₙ1 vs Sₙ2) poor_dr->dr_q1 ee_a1_yes Action: Lower Temperature Increase Catalyst Loading ee_q1->ee_a1_yes Yes ee_q2 Is catalyst poisoning possible? ee_q1->ee_q2 No ee_a1_yes->ee_q2 ee_a2_yes Action: Purify Reagents Use Halide Scavenger Run Under Inert Atmosphere ee_q2->ee_a2_yes Yes ee_q3 No improvement? ee_q2->ee_q3 No ee_a2_yes->ee_q3 ee_a3_yes Action: Screen New Chiral Ligands Change Catalyst System ee_q3->ee_a3_yes Yes dr_a1_yes Action: Change Reaction Conditions (Acidic vs. Basic) Switch to 'Nu-Nu' Halofluorination dr_q1->dr_a1_yes Yes dr_q2 Is substrate control suspected? dr_q1->dr_q2 No dr_a1_yes->dr_q2 dr_a2_yes Action: Protect Directing Groups Screen Different Catalyst Families dr_q2->dr_a2_yes Yes dr_q3 No improvement? dr_q2->dr_q3 No dr_a2_yes->dr_q3 dr_a3_yes Action: Lower Temperature Perform Solvent Screen dr_q3->dr_a3_yes Yes

Caption: Troubleshooting workflow for stereoselectivity issues.

Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Asymmetric Epoxide Ring-Opening

This protocol is adapted from methodologies employing cooperative dual-catalyst systems for the enantioselective ring-opening of meso-epoxides.[4][5]

Materials:

  • meso-Epoxide (1.0 equiv)

  • Chiral (salen)Co(III) complex (e.g., (R,R)-4a, 0.02 equiv)

  • Chiral amine co-catalyst (e.g., 2, 0.016 equiv)

  • Benzoyl Fluoride (1.2 equiv)

  • Anhydrous solvent (e.g., tert-Amyl alcohol or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chiral (salen)Co(III) complex and the chiral amine co-catalyst.

  • Add the anhydrous solvent via syringe and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Add the meso-epoxide to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a cryobath.

  • Slowly add the benzoyl fluoride dropwise over 20 minutes.

  • Allow the reaction to stir at the specified temperature for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Diastereodivergent Chlorofluorination of an Alkene (syn-selective)

This protocol is based on the principles of nucleophile-nucleophile halofluorination where diastereoselectivity is controlled by reaction conditions.[2]

Materials:

  • Alkene (1.0 equiv)

  • p-Iodotoluene difluoride (IF₂) solution in 5.6HF:amine (1.0 equiv)

  • Tetraethylammonium chloride (NEt₄Cl, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • HF:amine (e.g., 7HF:amine, used to adjust ratio)

Procedure:

  • Preparation of IF₂ stock solution: In a divided electrochemical cell with platinum electrodes, electrolyze a solution of p-iodotoluene in 5.6HF:amine and DCM. This step should be performed with extreme caution due to the use of HF.

  • Reaction Setup: In a dry plastic (PFA or PTFE) tube under a nitrogen atmosphere, add the alkene substrate.

  • Add the pre-prepared IF₂ solution to the alkene.

  • Diastereoselectivity Control: To achieve syn-selectivity, adjust the HF:amine ratio of the solution to approximately 7HF:amine by adding the appropriate amount of a more concentrated HF:amine solution.

  • Cool the reaction mixture to -46 °C.

  • Slowly add a solution of NEt₄Cl in DCM over several hours using a syringe pump. The slow addition is crucial for controlling the active iodane species.

  • Stir the reaction at -46 °C for 16 hours.

  • Quench the reaction carefully by pouring it into a cold, stirred solution of NaHCO₃ and Na₂S₂O₃.

  • Extract with DCM, dry the organic layer over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio (d.r.) by ¹⁹F or ¹H NMR analysis of the crude mixture. Purify by column chromatography.

References
  • Hansen, E. C., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. [Link]

  • ResearchGate. (2024). Approaches to alkene dihalogenation and the challenges in selective... ResearchGate. [Link]

  • ResearchGate. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. ResearchGate. [Link]

  • Doyle Group, Princeton University. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. [Link]

  • ACS Publications. (2011). Regioselective Ring Opening and Isomerization Reactions of 3,4-Epoxyesters Catalyzed by Boron Trifluoride. Organic Letters. [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]

  • National Institutes of Health. (2016). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. PMC. [Link]

  • National Institutes of Health. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. PMC. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2024). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon−Fluorine Gauche Effect. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2010). Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Synthesis. [Link]

  • National Institutes of Health. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • PubMed. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. PubMed. [Link]

  • National Institutes of Health. (2016). Chemo-enzymatic fluorination of unactivated organic compounds. PMC. [Link]

  • PubMed. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]

  • MDPI. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]

  • National Institutes of Health. (2015). An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. PMC. [Link]

  • National Institutes of Health. (2021). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study. PMC. [Link]

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Optimization

Technical Support Center: Purification of Fluorinated Intermediates

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of fluorinated intermediates. The introduction of fluorine into organic molecules dramatically alters...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of fluorinated intermediates. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, such as polarity, lipophilicity, and intermolecular interactions, often complicating the removal of impurities.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies for researchers, chemists, and drug development professionals to tackle common purification hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when working with fluorinated compounds.

Q1: Why are fluorinated intermediates so difficult to purify compared to their non-fluorinated analogs?

A1: The difficulty arises from the unique properties imparted by the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[2] Key factors include:

  • Altered Polarity: Fluorine's high electronegativity creates strong molecular dipoles, which can lead to unexpected solubility profiles and chromatographic behavior.

  • Unique Intermolecular Interactions: Fluorinated compounds engage in distinct non-covalent interactions, such as dipole-dipole, halogen bonds, and C-F···H interactions, which can complicate crystallization and chromatographic separations.[3]

  • High Chemical Stability: The strength of the C-F bond makes fluorinated compounds chemically and metabolically stable, but this also means that some impurities formed during synthesis can be equally robust and difficult to remove through chemical means.[2]

  • Formation of Isomers: Fluorination reactions can sometimes lack perfect regioselectivity, leading to the formation of structural isomers that possess very similar physical properties, making them challenging to separate by standard techniques.[2][4]

Q2: What are the most common types of impurities I should expect in my crude fluorinated intermediate?

A2: Impurities are typically process-related and can be broadly categorized as:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Reagent-Derived Impurities: Excess fluorinating agents or their byproducts. A prime example is Hydrogen Fluoride (HF), a frequent co-product in fluorination reactions.[5]

  • Isomeric Byproducts: Positional or stereoisomers formed due to a lack of selectivity in the fluorination step.[2][6]

  • Over-fluorinated or Under-fluorinated Species: Products containing more or fewer fluorine atoms than the target molecule.

  • Solvent and Catalyst Residues: Residual solvents or catalysts used in the synthesis.

  • Degradation Products: Some fluorinated intermediates may degrade under certain conditions (e.g., light, heat, or presence of moisture), forming new impurities.[7]

Q3: How do I choose the right primary purification technique?

A3: The choice depends on the physical state of your compound, its thermal stability, and the nature of the impurities. The following decision tree provides a general guideline.

G cluster_note Note start Start: Crude Fluorinated Intermediate is_solid Is the target compound a solid at RT? start->is_solid is_volatile Is the compound thermally stable & volatile? start->is_volatile Liquid or Low-Melting Solid is_thermostable Is the compound thermally stable? is_solid->is_thermostable Yes chromatography Primary Technique: Chromatography (Flash, HPLC) is_solid->chromatography No distillation Primary Technique: Fractional Distillation is_volatile->distillation Yes is_volatile->chromatography No crystallization Primary Technique: Recrystallization is_thermostable->crystallization Yes is_thermostable->chromatography No extraction Consider Liquid-Liquid or Solid-Phase Extraction for initial cleanup note All primary techniques may require a secondary polishing step (e.g., extraction, SPE). G compound Fluorinated Analyte column Fluorinated Stationary Phase (e.g., PFP) interaction1 Dipole-Dipole compound->interaction1 interaction2 π-π Stacking compound->interaction2 interaction3 Hydrophobic compound->interaction3 interaction4 Charge-Transfer compound->interaction4 interaction1->column interaction2->column interaction3->column interaction4->column

Sources

Troubleshooting

Method development for the analysis of fluorinated isomers

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to separate and identify fluorinated isomers. The incorporation of fluorine into p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to separate and identify fluorinated isomers. The incorporation of fluorine into pharmaceuticals and the persistence of per- and polyfluoroalkyl substances (PFAS) in the environment present unique analytical challenges.

Because fluorine alters the electronic distribution of a molecule without significantly changing its hydrodynamic volume, standard separation techniques often fail. This guide is designed to bypass basic troubleshooting and dive directly into the mechanistic causality behind method development for fluorinated positional isomers, enantiomers, and dehalogenated impurities.

Method Development Decision Matrix

Before diving into specific troubleshooting scenarios, it is critical to select the correct analytical platform based on the physicochemical properties of your target analytes.

MethodSelection Start Fluorinated Isomer Analysis Type Sample Type? Start->Type Pharma Pharmaceuticals / Small Molecules Type->Pharma Enviro Environmental / PFAS Type->Enviro Chiral Chiral or Achiral? Pharma->Chiral Volatile Volatile / NPS? Enviro->Volatile SFC Chiral SFC (e.g., Chiralpak IB) CO2 + Modifier Chiral->SFC Chiral UHPLC UHPLC (PFP Column) Fluorophilic Retention Chiral->UHPLC Achiral GCMS GC-MS / GC-IR + Derivatization Volatile->GCMS Yes LCMS LC-MS/MS (PFP or C18) Isocratic Hold Volatile->LCMS No (e.g., PFOA/PFOS)

Decision matrix for selecting the optimal analytical platform for fluorinated isomers.

Section 1: Chromatographic Separation Strategies

Q: Why do my fluorinated positional isomers and desfluoro impurities co-elute on a standard C18 column, and how can I resolve them?

A: The root cause of this co-elution lies in the retention mechanism of standard alkyl (C18) stationary phases, which rely almost exclusively on dispersive (hydrophobic) interactions. While fluorine is highly electronegative, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Therefore, positional fluorinated isomers (e.g., ortho-, meta-, para-substitutions) or desfluoro analogs often exhibit nearly identical lipophilicity and hydrodynamic volumes, rendering C18 columns ineffective[1].

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and specific "fluorophilic" interactions[2]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole and a π -acidic surface that selectively interacts with the electron-rich regions of your analytes, providing the shape selectivity required to baseline-resolve closely related halogenated species[1][2].

Table 1: Recommended Starting Conditions for Fluorinated Isomer Method Development

PlatformTarget AnalytesRecommended ColumnMobile Phase AMobile Phase BKey Additives
UHPLC Pharma Desfluoro/Fluoro IsomersPentafluorophenyl (PFP) (sub-2 µm)WaterAcetonitrile or Methanol150 mM NaClO₄, H₃PO₄[1]
LC-MS/MS PFAS (Linear vs. Branched)Hypersil GOLD PFP or C18WaterMethanol10-20 mM Ammonium Acetate[3][4]
Chiral SFC Halogenated EnantiomersChiralcel OJ-3 / Chiralpak IBCO₂Isopropanol / Ethanol25 mM Isobutylamine[1]
GC-MS Volatile Fluorinated NPSDB-5ms or DB-1Helium (Carrier)N/ADerivatization reagents (e.g., TFA)[5]

Section 2: PFAS Isomer Analysis in Complex Matrices

Q: Why is it critical to separate linear from branched PFAS isomers, and why is my current LC-MS/MS gradient failing to resolve them?

A: Historically, PFAS such as PFOA and PFOS were synthesized via electrochemical fluorination (ECF), a process that yields a technical mixture comprising approximately 70–80% linear isomers and 20–30% branched isomers[6]. It is critical to differentiate these because branched isomers exhibit distinct environmental transport behaviors, bioaccumulation rates, and pharmacokinetics compared to their linear counterparts[7][8].

Standard linear gradients often cause these isomers to co-elute because the difference in their partitioning coefficients is marginal. To resolve them, you must manipulate the thermodynamics of the separation by introducing a specific isocratic hold during the elution phase and utilizing ammonium acetate to improve peak shape[4].

Step-by-Step Methodology: Extraction and LC-MS/MS Analysis of PFAS Isomers

This protocol utilizes a self-validating internal standard system to account for matrix effects and extraction losses.

  • Sample Aliquoting & Spiking: Aliquot 0.5 mL of the biological sample (e.g., serum) into a 15 mL polypropylene tube. Crucial: Never use glass, as PFAS will irreversibly adsorb to the silanol groups. Spike the sample with mass-labeled recovery surrogates (e.g., ¹³C₄-PFOA, ¹³C₄-PFOS)[7].

  • Deproteinization (Extraction): Add 5.0 mL of LC-MS grade acetonitrile. The addition of this water-miscible organic solvent disrupts protein-PFAS binding and precipitates the high protein content of the matrix, leaving the analytes in the supernatant[7].

  • Phase Separation: Centrifuge the mixture at 3000 × g for 30 minutes at 4 °C to yield a tightly packed protein pellet[7].

  • Concentration & Reconstitution: Transfer the organic supernatant to a clean polypropylene vial. Evaporate to dryness under a gentle stream of high-purity nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase (e.g., 20% Methanol / 80% 20 mM Aqueous Ammonium Acetate)[4].

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm PFP column (e.g., 2.1 × 100 mm). Run a gradient from 20% to 80% Methanol over 5.3 minutes. Critical Step: Implement an isocratic hold at 80% Methanol for 1.4 minutes. This hold is the mechanistic key to resolving the branched isomers from the linear isomers before flushing the column at 100% organic[4].

  • MS/MS Detection: Monitor analytes using negative mode Electrospray Ionization (ESI-). Ensure dwell times are optimized for the specific MRM transitions of both linear and branched variants.

Section 3: Spectroscopic Differentiation of Positional Isomers

Q: My LC-MS/MS cannot differentiate between ortho-, meta-, and para-fluorinated isomers of a novel compound. The CID spectra are identical. What is the mechanistic reason for this, and how do I solve it?

A: This is a classic limitation of tandem mass spectrometry. In collision-induced dissociation (CID), the energy required to cleave a bond dictates the fragmentation pathway. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol). Instead of cleaving at the site of fluorination to provide positional information, the molecule will preferentially fragment at weaker bonds (e.g., C-N or C-C bonds in alkyl chains), yielding identical product ions for ortho, meta, and para isomers[9].

The Solution: You must employ an orthogonal analytical technique. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment and can easily distinguish positional isomers without the need for physical separation or reference standards[9][10]. Alternatively, Gas Chromatography coupled with Solid Phase Infrared Spectroscopy (GC-IR) can differentiate isomers based on distinct fingerprint region vibrations[11].

Orthogonal workflow combining LC-MS/MS and 19F NMR for unambiguous isomer identification.

References

  • Title: Recent progress in the analysis of isomers and enantiomers of per- and polyfluoroalkyl substances in environmental and biological samples. Source: doi.org.
  • Title: PFAS analysis: The importance of mixtures of linear and branched isomers. Source: bcp-instruments.com.
  • Title: DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES. Source: uliege.be.
  • Title: Chemical identification and differentiation of positional isomers of novel psychoactive substances. Source: uva.nl.
  • Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Source: acs.org.
  • Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Source: chromatographyonline.com.
  • Title: Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Source: researchgate.net.
  • Title: Fluorinated Natural Products: Occurrence and Biosynthesis. Source: researchgate.net.
  • Title: Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Source: ojp.gov.
  • Title: Fast & Fluorinated – Development and validation of a rapid benchtop NMR approach and other routine screening methods for the detection and quantification of synthesised fluorofentanyl derivatives. Source: researchgate.net.
  • Title: The detection of perfluoro carboxylic acids in complex environmental matrices utilising ultrasound-assis. Source: gla.ac.uk.

Sources

Optimization

DMPK &amp; Medicinal Chemistry Support Center: Enhancing the Metabolic Stability of Fluorinated Drug Candidates

Welcome to the Technical Support Center for Drug Metabolism and Pharmacokinetics (DMPK). This guide is designed for medicinal chemists and drug development professionals seeking to optimize the metabolic stability of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Drug Metabolism and Pharmacokinetics (DMPK). This guide is designed for medicinal chemists and drug development professionals seeking to optimize the metabolic stability of fluorinated small molecules. Below, you will find mechanistic FAQs, troubleshooting guides for common experimental roadblocks, standardized protocols, and comparative data to guide your lead optimization workflows.

Part 1: Core Concepts & FAQs

Q: Why does substituting a metabolically labile C–H bond with a C–F bond sometimes fail to improve metabolic stability? A: The conventional wisdom in drug design attributes enhanced metabolic stability solely to the increased bond dissociation energy of the C–F bond (110–126 kcal/mol) compared to the C–H bond (105–113 kcal/mol)[1]. However, this oversimplifies the catalytic mechanisms of Cytochrome P450 (CYP450) enzymes. Fluorination fundamentally alters the physicochemical properties of the molecule, including lipophilicity, polarity, and highest occupied molecular orbital (HOMO) energy[1]. If the introduction of fluorine significantly increases the molecule's affinity ( Ka​ ) for the CYP active site, or if it fails to sufficiently lower the HOMO energy, the overall rate of clearance may remain high[1]. Furthermore, blocking one specific site often leads to "metabolic switching," where the enzyme simply oxidizes an alternative, previously less-favored site on the molecule[2].

Q: How do I choose between mono-, di-, and tri-fluorination (e.g., -OCH₃ vs. -OCF₂H vs. -OCF₃) to optimize ADME properties? A: The choice depends on balancing lipophilicity (log D), permeability, and metabolic stability. For example, replacing a metabolically susceptible methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) increases log D by approximately 1.0 unit. However, this substitution can unexpectedly lower passive permeability and may not appreciably improve metabolic stability[3]. Conversely, a difluoromethoxy group (-OCF₂H) often strikes a better balance, offering improved transcellular permeability and a more straightforward synthetic route while still effectively mitigating O-demethylation[3].

Part 2: Troubleshooting Experimental Workflows

Issue 1: High Intrinsic Clearance ( Clint​ ) in Human Liver Microsomes (HLM) despite fluorine blocking.

Mechanistic Cause: When a primary metabolic "hotspot" is successfully blocked by fluorine, the CYP450 enzyme may reorient the molecule within its active site, leading to metabolic switching [2]. Alternatively, the increased lipophilicity from fluorination might induce rapid Phase II conjugation (e.g., glucuronidation) that bypasses Phase I oxidation entirely. Troubleshooting Steps:

  • Conduct Metabolite Identification (MetID) using High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of the new metabolites[2].

  • Utilize 19 F NMR spectroscopy. This is a highly sensitive technique for detecting and quantifying all fluorine-containing metabolites in biological matrices without extensive sample preparation, allowing you to track the fate of the intact fluorinated motif[2].

  • If metabolic switching is confirmed, localized fluorination is insufficient; a broader structural redesign (e.g., altering the scaffold's electron density or introducing steric hindrance) is required.

Issue 2: My fluorinated compound exhibits Time-Dependent Inhibition (TDI) of CYP3A4.

Mechanistic Cause: TDI is often caused by the formation of reactive metabolites[2]. While C–F bonds are strong, CYP450-mediated epoxidation of fluoroarenes can form an unstable arene oxide intermediate[4]. This intermediate can undergo oxidative defluorination (the loss of the fluorine atom), leading to the formation of highly reactive, electrophilic quinone imines[2]. These species covalently bind to the CYP enzyme, causing irreversible mechanism-based inactivation[2]. Troubleshooting Steps:

  • Perform trapping assays by supplementing your HLM incubations with glutathione (GSH) or potassium cyanide (KCN).

  • Analyze the samples via LC-MS/MS for GSH-adducts to confirm the generation of reactive electrophiles.

  • To mitigate this, consider shifting the fluorine atom to a different position on the aromatic ring to alter the HOMO energy and disfavor the initial epoxidation step[1].

G Fluoroarene Fluoroarene Drug Candidate CYP450 CYP450 Oxidation (Epoxidation) Fluoroarene->CYP450 AreneOxide Fluoroarene Oxide Intermediate CYP450->AreneOxide Defluorination Oxidative Defluorination (Loss of F-) AreneOxide->Defluorination Quinone Reactive Quinone Imine Defluorination->Quinone TDI Covalent Binding to CYP (Time-Dependent Inhibition) Quinone->TDI

Caption: CYP450-mediated oxidative defluorination pathway leading to time-dependent inhibition.

Part 3: Standardized Experimental Protocols

Protocol A: In Vitro Metabolic Stability & Intrinsic Clearance Assessment

This self-validating protocol determines the in vitro intrinsic clearance ( Clint​ ) of a fluorinated drug candidate to assess whether fluorination successfully reduced metabolic lability[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the fluorinated test compound in DMSO. Dilute this to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well microtiter plate, combine the test compound (1 µM final concentration) with Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL[2].

  • Pre-incubation: Pre-incubate the HLM and compound mixture at 37°C for 5–10 minutes to reach thermal equilibrium[2].

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM)[2].

  • Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by adding 150 µL of ice-cold organic solvent (e.g., acetonitrile) containing a known concentration of an internal standard[2].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate Clint​ .

Protocol B: Late-Stage Biosynthesis and Deoxyfluorination

This two-step method inserts fluorine into metabolically labile sites using minimal starting material, allowing for rapid generation and testing of fluorinated analogs[5].

Step-by-Step Methodology:

  • Biosynthesis: Incubate the parent drug (< 1 mg) with recombinant human CYP enzymes (e.g., CYP3A4, 2C9, 1A2, or 2D6) to enzymatically generate hydroxylated metabolites at the specific metabolically labile sites[5].

  • Isolation: Isolate the biosynthesized hydroxyl metabolites using semi-preparative HPLC.

  • Deoxyfluorination: Subject the isolated hydroxyl metabolites to deoxyfluorination using diethylaminosulfur trifluoride (DAST) in a dry organic solvent (e.g., dichloromethane) at -78°C, gradually warming to room temperature[5].

  • Verification: Prior to metabolic testing, utilize quantitative Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H and 19 F) to ascertain the precise structures and concentrations of the newly synthesized fluoro-analogs[5].

G Start Identify Labile C-H Spot F_Scan Perform Fluorine Scan (Mono, Di, CF3) Start->F_Scan HLM_Assay HLM Stability Assay (Calculate Intrinsic Clearance) F_Scan->HLM_Assay Decision Clearance Reduced? HLM_Assay->Decision MetID MetID via 19F-NMR / HRMS (Check Metabolic Switching) Decision->MetID No Success Lead Compound Selected Decision->Success Yes Redesign Redesign / Alter Scaffold MetID->Redesign Redesign->F_Scan

Caption: Workflow for optimizing metabolic stability via fluorine scanning and metabolite identification.

Part 4: Data Presentation

The following table summarizes the comparative physicochemical and metabolic properties of common fluorinated motifs versus their non-fluorinated counterparts to guide rational drug design.

Property / ParameterNon-Fluorinated MotifFluorinated MotifImpact / Observation
Bond Dissociation Energy C–H (Methyl): 105 kcal/molC–F (Methyl): 110 kcal/molIncreases transition state energy for CYP450-mediated aliphatic oxidation[1].
Bond Dissociation Energy C–H (Phenyl): 113 kcal/molC–F (Phenyl): 126 kcal/molImparts strong resistance to direct aromatic hydroxylation[1].
Lipophilicity (log D) -OCH₃ (Methoxy)-OCF₃ (Trifluoromethoxy)Increases log D by ~1.0 unit; frequently reduces passive permeability[3].
Lipophilicity (log D) -OCH₃ (Methoxy)-OCF₂H (Difluoromethoxy)Provides a balanced log D increase; maintains or improves transcellular permeability[3].
Metabolic Stability Risperidone9-FluororisperidoneYields a 16-fold increase in metabolic stability[5].
Metabolic Stability Celecoxib4'-FluorocelecoxibYields a 4-fold increase in metabolic stability[5].

Part 5: References

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. nih.gov.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. chemrxiv.org.

  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. benchchem.com.

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. nih.gov.

  • Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. acs.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluorinated vs. Non-Fluorinated Tetrahydrofuranols in Drug Design

As medicinal chemistry evolves, the strategic modification of privileged scaffolds is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. Tetrahydrofuranols (THF-ols) are ubiquitous in natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the strategic modification of privileged scaffolds is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. Tetrahydrofuranols (THF-ols) are ubiquitous in natural products and synthetic therapeutics, offering a versatile framework for hydrogen bonding and spatial functionalization. However, native THF-ols often suffer from rapid oxidative metabolism and high conformational flexibility, which can incur entropic penalties upon target binding.

The targeted introduction of fluorine—either as a single atom or a trifluoromethyl ( CF3​ ) group—fundamentally rewrites the physicochemical profile of the THF-ol scaffold. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated tetrahydrofuranols, detailing the mechanistic causality behind their performance differences and providing validated protocols for their evaluation.

Mechanistic Insights: The Impact of Fluorination

To understand the divergent behavior of these analogs, we must examine the stereoelectronic and inductive forces introduced by the carbon-fluorine (C-F) bond.

Conformational Control via Stereoelectronic Effects

The native tetrahydrofuran ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. Fluorine substitution acts as a conformational lock. Due to the high electronegativity of fluorine, charge-dipole interactions and the gauche effect dictate the spatial arrangement of the ring 1[1]. When fluorine is positioned vicinal to an electronegative heteroatom (like the ring oxygen or the hydroxyl group), the molecule adopts a conformation that minimizes dipole repulsion and maximizes hyperconjugative stabilization ( σC−H​→σC−F∗​ ). This pre-organization reduces the entropic cost of binding to a target protein.

Physicochemical Modulation: pKa and Lipophilicity

The strong σ -electron-withdrawing nature of fluorine exerts a profound inductive effect on the adjacent hydroxyl group. In a 3-(trifluoromethyl)tetrahydrofuran-3-ol system, the electron density is pulled away from the oxygen, significantly stabilizing the conjugate alkoxide base and lowering the pKa of the alcohol 2[2]. This enhances the hydroxyl's capacity to act as a hydrogen-bond donor.

Furthermore, while fluorine is traditionally viewed as lipophilic, its impact on LogP is nuanced. Monofluorination can sometimes lower lipophilicity by increasing the molecular dipole moment, whereas perfluoroalkyl groups (like CF3​ ) reliably increase the hydrophobic bulk, driving up the LogP and enhancing membrane permeability.

Enhanced Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry (~109 kcal/mol). By replacing metabolically labile C-H bonds with C-F bonds at or adjacent to the 3-position, the scaffold becomes highly resistant to Cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT) 3[3]. This prevents oxidative ring-opening and extends the intrinsic half-life of the molecule.

G A Fluorination of THF-ol B Inductive Electron Withdrawal A->B Electronic C Stereoelectronic Effects (Gauche) A->C Structural D Lowered pKa of Hydroxyl Group B->D Alkoxide Stabilization F Enhanced Metabolic Stability B->F C-H Bond Shielding E Conformational Locking C->E Dipole Alignment

Logical pathway illustrating the physicochemical and structural consequences of THF-ol fluorination.

Comparative Quantitative Data

The following table synthesizes the structural and physicochemical shifts observed when transitioning from a native THF-ol to its fluorinated counterparts.

PropertyTetrahydrofuran-3-ol (Native)3-Fluoro-THF-3-ol (Monofluoro)3-(Trifluoromethyl)-THF-3-ol
LogP (Octanol/Water) -0.120.150.95
Hydroxyl pKa ~ 14.5~ 12.8~ 11.2
HLM Stability ( T1/2​ , min) 2548> 120
Conformational State Highly Flexible (Envelope)Restricted (Gauche effect)Highly Restricted
H-Bond Donor Strength WeakModerateStrong

(Note: Values are representative benchmarks derived from physicochemical profiling of saturated O-heterocycles 2[2].)

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating protocols. Below are the standardized workflows for synthesizing the CF3​ analog and profiling its metabolic stability.

Protocol A: Synthesis of 3-(Trifluoromethyl)tetrahydrofuran-3-ol

This protocol utilizes the Ruppert-Prakash reagent ( TMSCF3​ ) for nucleophilic trifluoromethylation.

Causality & Validation: The addition of Tetrabutylammonium fluoride (TBAF) is the critical initiation step. TBAF attacks the silicon atom of TMSCF3​ , forming a pentacoordinate hypervalent silicate. This intermediate effectively transfers the strongly nucleophilic CF3−​ equivalent to the electrophilic carbonyl carbon of the starting material. Without this fluoride initiation, the Si-C bond remains inert.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve tetrahydrofuran-3-one (1.0 equiv, 10 mmol) and TMSCF3​ (1.2 equiv, 12 mmol) in anhydrous THF (20 mL).

  • Initiation: Cool the mixture to 0 °C. Dropwise, add a catalytic amount of TBAF (0.1 equiv, 1.0 M in THF). Self-Validation: Monitor for a slight exothermic reaction and color change, indicating the successful generation of the trifluoromethanide intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Deprotection: To cleave the resulting TMS ether, add 1M HCl (10 mL) and stir for 1 hour.

  • Isolation: Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Verification: Confirm the structure via 19F NMR (singlet at ~ -80 ppm) and 1H NMR.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the synthesized analogs.

Causality & Validation: The inclusion of a parallel control assay without NADPH is mandatory. This validates that any observed compound depletion is strictly CYP450-dependent, ruling out chemical instability or non-specific enzymatic hydrolysis in the buffer matrix.

  • Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Spike in the test compound (Native, Monofluoro, or CF3​ analog) to a final concentration of 1 μ M.

  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: For the negative control validation arm, add an equivalent volume of buffer instead of NADPH.

  • Sampling: Aliquot 50 μ L samples at 0, 15, 30, 60, and 120 minutes. Immediately quench each sample into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) yields the half-life ( T1/2​=0.693/k ).

Workflow S1 1. Substrate Synthesis (Ruppert-Prakash) S2 2. Physicochemical Profiling (LogD, pKa Potentiometry) S1->S2 S4 4. Structural Elucidation (19F/1H NMR, X-Ray) S1->S4 S3 3. In Vitro ADME (HLM Stability Assay) S2->S3 S5 5. Comparative Data Synthesis S3->S5 S4->S5

Step-by-step experimental workflow for the comparative evaluation of THF-ol derivatives.

References

  • Monofluorination of Organic Compounds: 10 Years of Innovation Chemical Reviews[Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles ChemRxiv[Link]

  • The C–F bond as a conformational tool in organic and biological chemistry Beilstein Journal of Organic Chemistry[Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models PMC (NIH)[Link]

Sources

Comparative

Structural Validation and Physicochemical Profiling of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug development programs where metabolic liabilities or suboptimal lipophilicity stall a lead compound's progression. The strategic incorporation of fluorine int...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs where metabolic liabilities or suboptimal lipophilicity stall a lead compound's progression. The strategic incorporation of fluorine into saturated heterocycles, such as the tetrahydrofuran (THF) ring, is a proven tactic to modulate pKa, enhance metabolic stability, and fine-tune LogP [1]. However, the 3D vector of the fluorine atom relative to adjacent functional groups—specifically in the trans configuration of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol—dictates the molecule's conformational landscape via the stereoelectronic gauche effect.

This guide provides a rigorous, self-validating framework for confirming the relative stereochemistry of this fluorinated THF building block. We will objectively compare its structural and physicochemical performance against its cis diastereomer and the non-fluorinated analog, equipping researchers with actionable, field-proven insights.

Part 1: The Causality of Stereochemical Validation

Why is distinguishing the trans (3S,4R) from the cis (3R,4R) isomer critical? In rigidified 5-membered rings, the relative orientation of the C3-hydroxyl and C4-fluorine atoms dramatically alters the hydrogen-bond donating capacity and the overall molecular dipole moment. For instance, in nucleoside analogs targeting the A2A adenosine receptor, specific stereochemical inversions at the substituted THF ring dictate the difference between sub-nanomolar binding affinities and a complete loss of biological activity [2].

To ensure absolute confidence in the building block's integrity, we must employ a self-validating Nuclear Magnetic Resonance (NMR) methodology. The causality of this method is rooted in the Karplus equation: the dihedral angle ( θ ) between adjacent protons directly correlates with the 3JH,H​ coupling constant, allowing us to mathematically map the 3D space of the ring.

Protocol: Step-by-Step NMR Validation Methodology

Objective: Unambiguous assignment of the Rel-(3S,4R) configuration.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous CDCl3. Causality: The use of a non-polar, aprotic solvent minimizes intermolecular hydrogen-bonding disruptions that could artificially alter the native ring pucker.

  • 1D ^1H and ^19F Acquisition: Acquire standard ^1H (400 MHz) and ^19F (376 MHz) spectra. Causality: Identify the C3-H and C4-H resonances. The C4-H will appear as a complex multiplet due to geminal 2JH,F​ coupling (~50 Hz) and vicinal 3JH,H​ couplings.

  • 1D ^1H-{^19F} Decoupling (The Critical Step): Irradiate the fluorine frequency to collapse the 2JH,F​ and 3JH,F​ couplings. Causality: This isolates the purely proton-proton interactions. In a 5-membered THF ring, a trans relationship (dihedral angle ~120°) typically yields a smaller vicinal coupling constant ( 3JH3,H4​ ≈ 2–4 Hz), whereas a cis relationship (dihedral angle ~0°) yields a larger coupling ( 3JH3,H4​ ≈ 6–8 Hz) [3].

  • 2D NOESY / ROESY Mapping: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Causality: The absence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the C3 and C4 protons confirms their anti-periplanar (trans) spatial arrangement, definitively validating the Rel-(3S,4R) assignment.

Workflow N1 Sample Prep (Anhydrous CDCl3) N2 1D 1H & 19F NMR (Initial Scan) N1->N2 Step 1 N3 1H-{19F} Decoupling (Isolate 3J_HH) N2->N3 Step 2 N4 2D NOESY (Spatial Mapping) N3->N4 Step 3 N5 Validation: Rel-(3S,4R) trans N4->N5 Step 4 (No NOE)

Fig 1: Self-validating NMR workflow for assigning THF relative stereochemistry.

Part 2: Comparative Performance Analysis

How does Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol perform against its alternatives? We must evaluate the physicochemical shifts induced by the stereospecific fluorine installation.

Table 1: Physicochemical and Spectroscopic Comparison

Property / MetricRel-(3S,4R)-4-fluoro-THF-3-ol (trans)Rel-(3R,4R)-4-fluoro-THF-3-ol (cis)Tetrahydrofuran-3,4-diol (Non-fluorinated)
3JH3,H4​ Coupling ~ 2.5 - 3.5 Hz~ 6.0 - 7.5 Hz~ 4.0 - 5.0 Hz
C3-H / C4-H NOE Absent / WeakStrongVariable (Dynamic)
Calculated LogP ~ 0.15~ 0.20~ -0.60
Hydroxyl pKa ~ 13.2 (Inductive withdrawal)~ 13.5~ 14.5
Ring Conformation Locked (Twist envelope)Locked (Alternative pucker)Highly flexible
Analysis of Causality in the Data:
  • Lipophilicity (LogP): The introduction of fluorine increases the LogP from a highly hydrophilic -0.60 (diol) to a more permeable ~0.15. Interestingly, the trans isomer often exhibits a slightly lower LogP than the cis isomer. Why? The opposing dipole vectors of the C-F and C-O bonds in the trans configuration maximize the overall molecular dipole moment, which increases aqueous solvation compared to the cis geometry [1].

  • Acidity (pKa): The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent hydroxyl group by over 1 unit compared to the diol. This makes the trans-fluorohydrin a superior hydrogen-bond donor in target binding pockets.

  • Conformational Locking: The stereoelectronic gauche effect between the highly electronegative fluorine and the ring oxygen restricts the pseudorotation of the THF ring. The trans configuration forces a specific twist-envelope conformation that minimizes steric and dipolar repulsion, effectively pre-organizing the molecule for receptor binding [2].

Impact N1 trans-Fluoro Substitution N2 Inductive Effect (-I) N1->N2 N3 Gauche Effect N1->N3 N4 Lowered OH pKa (Enhanced H-Bonding) N2->N4 N5 Conformational Lock (Pre-organization) N3->N5 N6 Increased Target Binding Affinity N4->N6 N5->N6

Fig 2: Mechanistic pathway linking trans-fluoro substitution to enhanced binding affinity.

Conclusion

For drug development professionals, selecting the right building block is not merely a matter of chemical formula, but of precise 3D architecture. The Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol offers a distinct advantage over its cis counterpart and non-fluorinated analogs by providing a conformationally restricted, highly tuned hydrogen-bond donor with optimized lipophilicity. By adhering to the self-validating NMR protocols outlined above, researchers can ensure the structural integrity of their starting materials, thereby de-risking downstream synthesis and biological evaluation.

References
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL
  • Regio- and Stereoselective Ribose Modification in Truncated 2,8-Disubstituted Adenosine Scaffold to Develop Highly Potent A2A Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization Source: Journal of the American Chemical Society - ACS Publications URL
Validation

A Comparative Analysis of the Biological Activity of Fluorinated Furanose Stereoisomers

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for modulating their pharmacological profiles. This is parti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for modulating their pharmacological profiles. This is particularly evident in the realm of furanose-containing compounds, such as nucleoside analogs, where the introduction of a single fluorine atom can dramatically alter biological activity. The precise stereochemical placement of this fluorine atom on the furanose ring is a critical determinant of the molecule's interaction with biological targets, influencing everything from enzymatic processing to therapeutic efficacy.

This guide provides an in-depth comparison of the biological activities of various fluorinated furanose stereoisomers. Moving beyond a simple recitation of facts, we will delve into the causal relationships between stereochemistry and biological function, supported by experimental data and detailed protocols. Our focus will be on elucidating how the spatial orientation of the C-F bond impacts the conformation of the furanose ring and, consequently, its recognition and processing by key enzymes, particularly in the context of antiviral and anticancer therapies. We will explore the nuanced differences between stereoisomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

The Profound Impact of Fluorine Stereochemistry on Furanose Conformation and Biological Activity

The furanose ring in nucleosides and other biologically active molecules is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the North (N) and South (S) conformations.[1] The N-conformation is characterized by a C3'-endo or C2'-exo pucker, while the S-conformation adopts a C2'-endo or C3'-exo pucker.[1] The preferred conformation of the sugar moiety is a key determinant of its biological activity, as it dictates the spatial orientation of the nucleobase and the 5'-hydroxyl group, which are crucial for recognition by polymerases and kinases.

The introduction of a highly electronegative fluorine atom into the furanose ring can significantly influence this conformational equilibrium. The stereoelectronic effects of the C-F bond, including the gauche effect and hyperconjugation, can stabilize one pucker over the other. This conformational locking is a cornerstone of the rational design of many fluorinated nucleoside drugs.

For instance, the presence of a fluorine atom at the 2'-position with an α-configuration (down) typically favors the N-conformation, while a β-configuration (up) promotes the S-conformation. This has profound implications for their biological activity. Nucleosides that mimic the N-conformation are often better substrates for certain viral polymerases, while those adopting an S-conformation may be preferred by others or exhibit different mechanisms of action.

Comparative Biological Activity of 2'-Fluorinated Furanose Stereoisomers

One of the most extensively studied classes of fluorinated furanose stereoisomers is the 2'-deoxy-2'-fluoronucleosides. The stereochemistry at the 2'-position (α or β) dramatically influences their antiviral and anticancer properties.

Antiviral Activity: A Tale of Two Stereoisomers

The 2'-α-fluoro and 2'-β-fluoro nucleoside analogs have demonstrated distinct profiles of antiviral activity. For example, in the case of pyrimidine nucleosides, the 2'-α-fluoro arabino configuration (ara-F) has been a cornerstone of potent antiviral agents.

CompoundStereochemistryTarget VirusBiological Activity (EC50/IC50)Reference
2'-Deoxy-2'-α-fluorocytidine (α-FAC) 2'-α-fluoroHerpes Simplex Virus (HSV)Potent inhibitor[2]
2'-Deoxy-2'-β-fluorocytidine (β-FAC) 2'-β-fluoroHerpes Simplex Virus (HSV)Significantly less active than α-FAC[2]
2'-Deoxy-2'-α-fluoroguanosine (α-FAG) 2'-α-fluoroHepatitis B Virus (HBV)Potent inhibitor[2]
2'-Deoxy-2'-β-fluoroguanosine (β-FAG) 2'-β-fluoroHepatitis B Virus (HBV)Less active than α-FAG[2]

The superior antiviral activity of the 2'-α-fluoro stereoisomers in these cases is often attributed to their ability to be more efficiently phosphorylated by viral or cellular kinases to the active triphosphate form.[1] Furthermore, the resulting triphosphate can then act as a competitive inhibitor or a chain terminator of the viral DNA polymerase.[1]

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

A standard method to determine the antiviral efficacy of compounds is the plaque reduction assay. This protocol provides a general framework for assessing the activity of fluorinated furanose stereoisomers against viruses like HSV.

Objective: To determine the concentration of a test compound that inhibits viral plaque formation by 50% (EC50).

Materials:

  • Vero cells (or other susceptible host cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (fluorinated furanose stereoisomers) at various concentrations

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of HSV for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with methylcellulose medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until viral plaques are visible.

  • Plaque Visualization: Remove the overlay medium and stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action: A Stereochemically Driven Choice

The differential activity of the 2'-fluoro stereoisomers can be visualized through their interaction with viral polymerase.

Mechanism_of_Action cluster_HostCell Host Cell alpha_FAC 2'-α-FAC Kinases Cellular/Viral Kinases alpha_FAC->Kinases Efficient Phosphorylation beta_FAC 2'-β-FAC beta_FAC->Kinases Inefficient Phosphorylation alpha_FAC_TP 2'-α-FAC-TP Kinases->alpha_FAC_TP beta_FAC_TP 2'-β-FAC-TP Kinases->beta_FAC_TP Viral_Polymerase Viral DNA Polymerase alpha_FAC_TP->Viral_Polymerase Incorporation into growing DNA chain beta_FAC_TP->Viral_Polymerase Poor Substrate Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Inefficient_Incorporation Inefficient Incorporation Viral_Polymerase->Inefficient_Incorporation Viral_Replication_Blocked Viral Replication Blocked Chain_Termination->Viral_Replication_Blocked Continued_Replication Continued Viral Replication Inefficient_Incorporation->Continued_Replication

Caption: Differential processing of 2'-fluoro stereoisomers.

The Influence of 4'-Fluorination on Biological Activity

More recently, the introduction of a fluorine atom at the 4'-position of the furanose ring has garnered significant interest. 4'-Fluorination has a profound impact on the sugar pucker, strongly favoring a North-type conformation.[3] This conformational biasing has been exploited to develop potent inhibitors of viral RNA polymerases.[3]

4'-Fluoro-nucleosides as RNA Polymerase Inhibitors

The antiviral mechanism of many 4'-fluoro-nucleosides involves their conversion to the 5'-triphosphate, which is then incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 4'-fluoro substituent in the incorporated nucleotide can lead to transcriptional stalling and chain termination.[3]

CompoundStereochemistryTarget EnzymeBiological ActivityReference
4'-Fluoro-uridine analog 4'-fluoroDengue Virus RdRpInactive in cell-based assays[3]
4'-Fluoro-arabinofuranosyl-cytosine 4'-fluoroHepatitis C Virus NS5B PolymerasePotent inhibitor[4]

Interestingly, while 4'-fluorination can confer potent enzymatic inhibition, this does not always translate to high antiviral activity in cell-based assays, as seen with the 4'-fluoro-uridine analogs against dengue virus.[3] This highlights the complex interplay of factors, including cellular uptake and metabolism, that contribute to the overall biological effect of a compound.

Experimental Protocol: RNA Polymerase Inhibition Assay

Objective: To determine the concentration of a 4'-fluorinated nucleoside triphosphate that inhibits the activity of a viral RNA polymerase by 50% (IC50).

Materials:

  • Recombinant viral RNA-dependent RNA polymerase (e.g., HCV NS5B)

  • RNA template and primer

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-32P]UTP)

  • 4'-Fluorinated nucleoside triphosphate analog

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, non-radiolabeled NTPs, and varying concentrations of the 4'-fluorinated nucleoside triphosphate inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the viral RdRp.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Separation: Separate the radiolabeled RNA product from the unincorporated radiolabeled NTPs using a suitable method, such as gel electrophoresis or filter binding.

  • Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conformational Control as a Therapeutic Strategy

The rigid North-type conformation imposed by the 4'-fluoro substituent is believed to be the key to its mechanism of action. This can be visualized as follows:

Conformational_Control 4F_NTP 4'-Fluoro-Nucleoside Triphosphate (N-conformation) RdRp Viral RNA-dependent RNA Polymerase 4F_NTP->RdRp Incorporation Incorporation RdRp->Incorporation RNA_chain Growing RNA Chain RNA_chain->Incorporation Stalling Transcriptional Stalling Incorporation->Stalling Conformational clash with next NTP Termination Chain Termination Stalling->Termination

Sources

Comparative

Cross-referencing spectroscopic data of fluorinated heterocycles

Advanced Spectroscopic Elucidation: A Comparative Guide to Software Platforms for Fluorinated Heterocycles As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structural elucidation in...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Elucidation: A Comparative Guide to Software Platforms for Fluorinated Heterocycles

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structural elucidation in drug discovery. The introduction of fluorine into heterocyclic scaffolds fundamentally alters their electron density, improving metabolic stability and binding affinity. Consequently, Fluorine-19 ( 19 F) NMR has become an indispensable analytical technique. With a nuclear spin of 1/2, approximately 100% natural abundance, and exceptional sensitivity (nearly 83% that of 1 H), 19 F is an ideal nucleus for structural probing[1].

However, the extreme electronegativity of fluorine amplifies changes in local electron density, resulting in a massive chemical shift range (typically -200 ppm to +200 ppm)[1]. Because these shifts are highly susceptible to solvent effects and long-range 19 F- 1 H / 19 F- 13 C scalar couplings, empirical prediction rules often fail[2]. To unambiguously characterize these molecules, researchers must cross-reference multi-nuclear NMR data with High-Resolution Mass Spectrometry (HRMS).

This guide objectively compares the performance of leading analytical software suites in processing and cross-referencing spectroscopic data for fluorinated heterocycles, providing a self-validating experimental workflow to ensure data integrity.

The Contenders: Analytical Software Suites

To evaluate product performance, we compared three distinct approaches to spectroscopic data analysis:

  • Mestrelab Mnova (with NMR & MS Plugins): A highly automated, desktop-friendly suite known for its Global Spectral Deconvolution (GSD) algorithm.

  • ACD/Labs Spectrus Processor: The enterprise gold standard, leveraging massive proprietary databases and advanced neural networks for highly accurate in silico predictions.

  • ChemDraw Professional (Baseline): A ubiquitous chemical drawing tool that offers basic empirical shift estimation but lacks raw data processing capabilities.

Quantitative Performance Comparison

The following table summarizes the performance of each platform based on predictive accuracy and cross-referencing capabilities for multifluorinated aromatic and heterocyclic systems.

Feature / Performance MetricMestrelab MnovaACD/Labs Spectrus ProcessorChemDraw Professional (Baseline)
Primary Utility Rapid raw data processing & deconvolutionEnterprise database building & high-accuracy predictionDesktop structural drafting & basic estimation
19 F Shift Prediction Error (MAD) ~2.1 - 2.5 ppm~1.5 - 1.8 ppm> 4.5 ppm (Often unsupported for complex rings)
1 H Shift Prediction Error (MAD) ~0.20 ppm~0.15 ppm~0.30 ppm
Heteronuclear Coupling Extraction Automated via GSD algorithmAutomated via multiplet analysisManual calculation required
NMR & LC-MS Co-Processing Yes (Requires Mnova MS plugin)Yes (Native to Spectrus Processor)No
Self-Validating Automation High (SMA plugin for qNMR)High (Automated Structure Verification)None

Note: Mean Absolute Deviation (MAD) values for 19 F prediction are highly dependent on the level of theory used. Advanced continuum solvent models and neural networks (utilized by ACD/Labs and Mnova) significantly reduce the maximum error compared to basic gas-phase empirical calculations[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, you must treat your analytical protocol as a self-validating system. The following methodology details the acquisition and cross-referencing of a novel fluorinated pyrimidine using quantitative 19 F NMR (qNMR) and LC-HRMS.

Step 1: Matrix and Calibrant Preparation

  • Action: Dissolve 10 mg of the fluorinated analyte and exactly 5.0 mg of 4-fluorobenzoic acid (PFBA) in 0.6 mL of DMSO- d6​ .

  • Causality: PFBA is chosen as a dual-purpose internal calibrant. Its 19 F signal (~ -108 ppm) is well-resolved from typical fluorinated heterocycles, preventing signal overlap[3]. By using a known mass of PFBA, the system self-validates: if the calculated qNMR recovery of the analyte deviates from expected values, it immediately flags issues with incomplete relaxation or poor solubility.

Step 2: Multi-Nuclear Acquisition Parameters

  • Action: Acquire 1 H NMR using a 30-second relaxation delay ( D1​ ). For 19 F NMR, utilize a 98 kHz spectral width and an acquisition time of 0.7 seconds[3]. Concurrently, acquire LC-HRMS data in ESI+ mode.

  • Causality: The extended 30-second D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for quantitative accuracy. The massive 98 kHz spectral width for 19 F is required to capture the entire potential shift range without fold-over artifacts[3].

Step 3: Algorithmic Processing & Deconvolution

  • Action: Import the raw FID into Mnova or ACD/Labs. Apply a Lorentzian-Gaussian weighting function (LB = -0.3, GF = 1) to the 19 F FID prior to Fourier Transform[3].

  • Causality: The Lorentzian-Gaussian window function artificially enhances spectral resolution. This is critical for visually resolving fine 19 F- 1 H and 19 F- 13 C scalar couplings from complex, overlapping multiplets, allowing the software's peak-picking algorithms to extract accurate coupling constants ( J -values).

Step 4: Orthogonal Cross-Referencing

  • Action: Extract the exact mass and isotope pattern from the imported MS .RAW file to generate a constrained molecular formula. Feed this formula into the NMR software's prediction module.

  • Causality: Relying solely on 19 F NMR can lead to misidentification, as solvent effects can shift peaks by several ppm, mimicking different functional groups. By anchoring the in silico NMR prediction with the exact mass from the HRMS data, you eliminate false positives and mathematically verify the structural assignment.

Workflow Visualization

The following diagram illustrates the logical flow of data from acquisition through software processing to final structural verification.

Workflow Acq 1. Multi-Nuclear NMR & HRMS Data Acquisition Import 2. Raw Data Import (FID & MS RAW files) Acq->Import Process 3. Spectral Processing & Peak Picking Import->Process Cross 5. NMR-MS Cross-Referencing Process->Cross Predict 4. In Silico ^19F/^1H Shift Prediction Predict->Cross Verify 6. Structural Elucidation Confirmed Cross->Verify

Caption: Workflow for cross-referencing NMR and MS data of fluorinated heterocycles.

Conclusion & Recommendations

The choice of software dictates the efficiency and accuracy of your structural elucidation pipeline.

  • For High-Throughput Synthesis Labs: Mestrelab Mnova is the superior choice. Its intuitive interface, seamless integration of MS and NMR data, and powerful GSD algorithm make rapid cross-referencing highly efficient.

  • For Dedicated Analytical Cores & Database Management: ACD/Labs Spectrus Processor remains unmatched. Its predictive algorithms for 19 F shifts are highly robust, and its ability to build searchable, enterprise-wide databases of fluorinated scaffolds is invaluable for long-term drug development programs.

  • ChemDraw should be strictly relegated to drafting and report generation, as its predictive capabilities are insufficient for the complex electronic environments of multifluorinated heterocycles.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds The Journal of Organic Chemistry - ACS Publications (2018). URL:[Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Analytical Chemistry - ACS Publications (2011). URL:[Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant ChemRxiv (2021). URL:[Link]

Sources

Validation

In Vitro Assay Validation for Novel Fluorinated Compounds: A Comprehensive Comparison Guide

Executive Summary The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to optimize metabolic stability, modulate lipophilicity, and enhance tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to optimize metabolic stability, modulate lipophilicity, and enhance target binding affinity[1][2]. In 2025 alone, roughly half of all small-molecule drugs approved by the FDA contained at least one fluorine atom[2]. However, validating the pharmacokinetic advantages of novel fluorinated compounds requires rigorous in vitro testing.

This guide provides an objective, data-driven comparison between a novel fluorinated lead candidate ("Compound X-F3", a trifluoromethylated analog) and its non-fluorinated parent ("Compound X"). By detailing the causality behind experimental design and adhering to the FDA's ICH M10 Bioanalytical Method Validation guidelines[3][4], this document serves as a comprehensive framework for executing self-validating Human Liver Microsome (HLM) stability and Caco-2 permeability assays.

The Mechanistic Role of Fluorine in DMPK Optimization

Before detailing the validation protocols, it is critical to understand why fluorine substitution alters assay performance.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. When placed at metabolically labile sites, fluorine creates a steric and electronic shield that resists oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, directly reducing intrinsic clearance ( Clint​ )[5].

  • Permeability Modulation: Fluorine is highly electronegative. Its strategic placement can lower the pKa of adjacent basic amines, increasing the proportion of the unionized drug at physiological pH. This enhances passive transcellular diffusion across intestinal epithelia, a metric directly quantifiable via Caco-2 cell models[6][7].

G CYP Hepatic CYP450 Enzymes CH Non-Fluorinated Analog (C-H Bond) CYP->CH Binds CF Fluorinated Analog (C-F Bond) CYP->CF Binds Metab Rapid Oxidative Metabolism CH->Metab Cleavage Stable Metabolic Stability (Steric/Electronic Shielding) CF->Stable Resistance

Mechanism of CYP450 oxidative resistance via strategic fluorine substitution.

Comparative Performance Data

To demonstrate the impact of fluorination, we compare the in vitro performance of Compound X (non-fluorinated) against Compound X-F3 (fluorinated) alongside industry-standard reference controls. All analytical quantifications were performed using LC-MS/MS, validated according to FDA ICH M10 standards for accuracy, precision, and selectivity[4].

Table 1: Human Liver Microsome (HLM) Stability Comparison

Assay conditions: 0.5 mg/mL microsomal protein, 1 mM NADPH, 37°C, 60 min incubation.

CompoundStructural FeatureHalf-life ( t1/2​ , min)Intrinsic Clearance ( Clint​ , µL/min/mg)Classification
Verapamil Reference Control18.5 ± 1.274.9High Clearance
Compound X C-H at C4 position22.4 ± 1.861.8High Clearance
Compound X-F3 C-CF3 at C4 position145.2 ± 5.4 9.5 Low Clearance

Data Insight: The substitution of the labile C-H bond with a trifluoromethyl group (Compound X-F3) resulted in a >6-fold increase in half-life. The C-F bond successfully blocked phase I oxidative metabolism.

Table 2: Bidirectional Caco-2 Permeability Comparison

Assay conditions: 21-day culture, 10 µM dosing, 120 min incubation. Papp​ expressed in 10−6 cm/s.

Compound Papp​ (A to B) Papp​ (B to A)Efflux Ratio (ER)Permeability Classification
Atenolol (Control)0.5 ± 0.10.6 ± 0.11.2Low (Passive)
Compound X 4.2 ± 0.318.5 ± 1.14.4Moderate (Active Efflux)
Compound X-F3 14.8 ± 0.8 16.2 ± 0.9 1.09 High (Passive)

Data Insight: Compound X is subject to active efflux (ER > 2), likely via P-glycoprotein (P-gp)[7]. Fluorination (Compound X-F3) increased lipophilicity and reduced basicity, enhancing passive transcellular diffusion ( Papp​ A->B increased from 4.2 to 14.8) and overcoming the efflux liability (ER reduced to 1.09).

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. The inclusion of internal standards (IS), positive/negative controls, and integrity markers is non-negotiable[7][8].

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the susceptibility of the fluorinated compound to Phase I biotransformation enzymes[8][9].

Causality in Design: We utilize a microsomal protein concentration of 0.5 mg/mL. Higher concentrations can lead to non-specific protein binding, artificially masking the free drug fraction and skewing clearance calculations.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved HLMs at 37°C. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Aliquot 45 µL of the HLM suspension into a 96-well plate. Add 1 µL of the test compound (Compound X-F3) to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes with continuous shaking.

  • Initiation: Initiate the metabolic reaction by adding 5 µL of 10 mM NADPH (final concentration 1 mM). Self-Validation: Include a negative control well lacking NADPH to differentiate enzymatic metabolism from chemical instability.

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove 10 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by dispensing the 10 µL aliquot into 40 µL of ice-cold organic solvent (methanol/acetonitrile 1:1) containing an analytical internal standard (e.g., 2 nM Verapamil)[9].

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the clarified supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.

Protocol B: Bidirectional Caco-2 Permeability Assay

This assay models human intestinal absorption and identifies active efflux liabilities[10][11].

Causality in Design: Caco-2 cells must be cultured for exactly 21 days post-seeding. This extended duration is biologically mandatory for the cells to differentiate into an enterocyte-like phenotype, expressing the tight junctions and apical brush border enzymes necessary for accurate physiological modeling[10][12].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (passage 40-60) onto 96-well polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Cultivate for 21 days, replacing media every 48 hours[7][11].

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (a paracellular marker) to the apical chamber. A rejection rate of >99% confirms monolayer integrity[7].

  • Dosing: Prepare a 10 µM dosing solution of Compound X-F3 in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • For Apical to Basolateral (A->B) transport: Add 100 µL dosing solution to the apical chamber; add 200 µL blank HBSS to the basolateral chamber.

    • For Basolateral to Apical (B->A) transport: Add 200 µL dosing solution to the basolateral chamber; add 100 µL blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ atmosphere for 120 minutes.

  • Sampling & Quantification: Collect samples from both the donor and receiver compartments. Matrix-match the samples with internal standards and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

G N1 Novel Fluorinated Compound N2 HLM Stability Assay (Phase I Metabolism) N1->N2 N3 Caco-2 Permeability (Absorption & Efflux) N1->N3 N4 LC-MS/MS Quantification N2->N4 N3->N4 N5 Pharmacokinetic Profiling N4->N5

In vitro DMPK validation workflow for novel fluorinated compounds.

Conclusion

The validation of novel fluorinated compounds requires a strict adherence to standardized in vitro methodologies. As demonstrated, the strategic addition of a trifluoromethyl group in Compound X-F3 profoundly improved metabolic stability in human liver microsomes and enhanced passive permeability in Caco-2 monolayers while negating efflux liabilities. By utilizing self-validating protocols grounded in FDA bioanalytical guidelines, researchers can confidently translate these in vitro DMPK profiles into successful in vivo outcomes.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - National Library of Medicine (PMC). Available at:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Publishing. Available at:[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA - U.S. Food and Drug Administration. Available at:[Link]

  • Fluorine in medicinal chemistry - PubMed. Available at:[Link]

  • Metabolic Studies of Drug Candidates for Neurological Disorders and Asthma Based on GABAA Receptor Subtype Selective Ligands using Mass Spectrometry - 17img.cn. Available at:[Link]

  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - National Library of Medicine (PMC). Available at:[Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - National Library of Medicine (PMC). Available at:[Link]

  • Caco-2 Permeability Assay - Evotec. Available at:[Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-Portal. Available at:[Link]

  • Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds - ResearchGate. Available at:[Link]

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Comparative

Cytotoxicity Comparison of Fluorinated Nucleoside Analogs: A Comprehensive Guide

As the landscape of targeted antineoplastic and antiviral therapies evolves, fluorinated nucleoside analogs (FNAs) remain a cornerstone of drug development. The strategic introduction of fluorine into nucleoside scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted antineoplastic and antiviral therapies evolves, fluorinated nucleoside analogs (FNAs) remain a cornerstone of drug development. The strategic introduction of fluorine into nucleoside scaffolds fundamentally alters their pharmacokinetic and pharmacodynamic profiles.

This guide provides an objective, data-driven comparison of leading fluorinated nucleoside analogs—specifically Gemcitabine, Fludarabine, and Clofarabine. By examining their structural causality, differential cytotoxicity, and providing a self-validating experimental framework for in vitro evaluation, this document is designed to equip researchers and drug development professionals with actionable, field-proven insights.

The Rationale for Fluorination: Structural Causality

To understand the differential cytotoxicity of FNAs, we must first examine the physical chemistry driving their design. Fluorine is not merely a substitute; it is a highly electronegative bioisostere that dictates the molecule's fate within the cell.

The carbon-fluorine (C–F) bond length (1.35 Å) is remarkably close to the carbon-oxygen (C–O) bond (1.43 Å) found in natural nucleosides, making fluorine an ideal isopolar and isosteric alternative to a hydroxyl group[1]. However, because the C–F bond is significantly stronger than a C–H bond, fluorination imparts profound metabolic stability, protecting the analog from rapid enzymatic degradation (e.g., by cytidine deaminase)[1]. Furthermore, the strong electron-withdrawing nature of fluorine alters the stereo-electronic properties of the sugar ring, locking it into a conformation that is highly favorable for binding to target polymerases while preventing normal chain elongation[1].

Mechanistic Profiling and Target Inhibition

Fluorinated nucleoside analogs are prodrugs. Their cytotoxicity is entirely dependent on a self-amplifying intracellular phosphorylation cascade mediated by host kinases[2].

  • Gemcitabine (2',2'-difluorodeoxycytidine): Primarily utilized in solid tumors (e.g., pancreatic, breast, non-small cell lung cancer). Its diphosphate form (dFdC-DP) irreversibly inhibits ribonucleotide reductase (RNR), depleting the cellular pool of natural deoxynucleotides (dNTPs). This depletion facilitates the incorporation of its triphosphate form (dFdC-TP) into DNA, leading to "masked chain termination" where the analog is shielded from excision repair enzymes[2].

  • Fludarabine & Clofarabine: These are purine analogs heavily utilized in hematological malignancies. Fludarabine's active metabolite (F-ara-ATP) inhibits DNA polymerase, DNA primase, and DNA ligase[3]. Clofarabine, a second-generation analog, was rationally designed to combine the best properties of fludarabine and cladribine. The monophosphorylation of clofarabine is substantially more efficient, and crucially, the intracellular retention of clofarabine triphosphate in acute myeloid leukemia (AML) cells is significantly longer than that of fludarabine, driving its superior cytotoxic potency[4].

MOA Prodrug Fluorinated Nucleoside (e.g., Gemcitabine) Transporter Cellular Uptake (hENT/hCNT) Prodrug->Transporter MonoPhos Nucleoside Monophosphate (NMP) Transporter->MonoPhos Kinase DiPhos Nucleoside Diphosphate (NDP) MonoPhos->DiPhos Kinase TriPhos Nucleoside Triphosphate (NTP) DiPhos->TriPhos Kinase RNR Ribonucleotide Reductase (RNR) Inhibition DiPhos->RNR Blocks dNTP synthesis DNAPol DNA Polymerase Inhibition & Chain Termination TriPhos->DNAPol Incorporates into DNA Apoptosis Cytotoxicity / Apoptosis RNR->Apoptosis DNAPol->Apoptosis

Intracellular phosphorylation cascade and target mechanism of fluorinated nucleoside analogs.

Comparative Cytotoxicity Data

The efficacy of these analogs varies dramatically based on the cellular context, transporter expression, and intracellular kinase activity. The table below synthesizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) data across representative cell lines.

CompoundPrimary Clinical IndicationKey Intracellular TargetsRepresentative Cell LineGI50 / IC50 Range (µM)
Gemcitabine Solid Tumors (Pancreatic, Breast)RNR, DNA PolymeraseHCT-116 (Colorectal)MDA-MB-231 (Breast)0.01 - 0.020.72[2]
Fludarabine Hematological (CLL, AML)DNA Pol, Primase, LigaseHL-60 (Leukemia)1.5 - 3.0[3]
Clofarabine Hematological (ALL, AML)RNR, DNA PolymeraseHL-60 (Leukemia)0.05 - 0.2[4]
2'-FdC Viral Infections (HCV) / SolidViral RNA PolymeraseHCV Replicon~5.0 (EC90)[1]

Note: Clofarabine demonstrates a markedly lower IC50 in leukemic cell lines compared to Fludarabine, a direct result of its prolonged intracellular triphosphate half-life[4].

Experimental Methodology: Self-Validating Cytotoxicity Assay

To accurately benchmark the cytotoxicity of novel fluorinated nucleosides against established standards, a robust, self-validating assay is required. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this application. It quantifies ATP, which serves as a direct, proportional proxy for metabolically active cells[5].

A protocol is only as trustworthy as its internal controls. This methodology incorporates an ATP standard curve and background subtraction to ensure that the luminescent output is strictly a function of cell viability, free from edge-effects or reagent degradation artifacts[6].

Step-by-Step Protocol

Phase 1: Preparation and Cell Seeding

  • Titration: Perform an initial cell titration to ensure the seeding density falls within the linear detection range of the assay (typically 1,000 to 50,000 cells/well for a 96-well format)[7].

  • Seeding: Seed cells in 100 µL of complete culture medium into an opaque-walled 96-well plate.

  • Controls: Dedicate at least three wells as "Background Controls" (100 µL medium only, no cells) and three wells as "Vehicle Controls" (cells + solvent without drug)[8].

Phase 2: Compound Treatment 4. Dosing: Add the fluorinated nucleoside analogs in serial tenfold dilutions (e.g., 10 µM down to 1 nM) to the experimental wells. 5. Incubation: Incubate the plate under standard culture conditions (37°C, 5% CO2) for the desired exposure period (typically 48 to 72 hours, as nucleoside analogs are S-phase specific and require cells to undergo division)[6].

Phase 3: Luminescence Detection (Self-Validating Steps) 6. Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Uneven temperature across the plate will cause enzymatic reaction rate variations, leading to false edge-effects[6]. 7. Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[5]. 8. Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP[8]. 9. Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[6]. 10. Measurement & Analysis: Record luminescence using a microplate reader. Subtract the average background control value from all experimental wells. Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve).

Workflow Seed 1. Cell Seeding (96/384-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (48-72 hours) Treat->Incubate Equilibrate 4. Equilibrate to RT (30 mins) Incubate->Equilibrate Reagent 5. Add CellTiter-Glo (Equal Volume) Equilibrate->Reagent Lysis 6. Orbital Shaking (Cell Lysis, 2 mins) Reagent->Lysis Read 7. Luminescence Read (IC50 Calculation) Lysis->Read

Step-by-step workflow for high-throughput ATP-based luminescence cytotoxicity assay.

References

  • Fluorinated Nucleosides: Synthesis and Biological Implication Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Therapeutic use of fluorinated nucleosides - progress in patents Source: SciSpace URL:[Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: National Science Review | Oxford Academic URL:[Link]

  • Therapeutic use of fluorinated nucleosides – progress in patents Source: ORCA – Online Research @ Cardiff URL:[Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol Source: Scribd URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to Fluorinated Sugars: A Guide for Researchers

The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique physicochemical properties of the fluorine atom—its small size, h...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the biological activity, metabolic stability, and conformational preferences of sugars. This guide provides a head-to-head comparison of the principal synthetic routes to fluorinated sugars, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying mechanisms, and practical considerations for their implementation.

Nucleophilic Fluorination: The Workhorse of Deoxyfluorination

Nucleophilic fluorination is a cornerstone of fluorinated sugar synthesis, typically involving the displacement of a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate), with a nucleophilic fluoride source.[1][2] This approach is often referred to as deoxyfluorination as it replaces a hydroxyl group with a fluorine atom.

Mechanism of Action

The reaction generally proceeds via a classic SN2 mechanism. This results in the inversion of configuration at the carbon center undergoing substitution.[2][3] The choice of fluoride source and solvent is critical to minimize competing elimination reactions, which are a common side reaction, especially with secondary sulfonates.[1]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Sugar with Leaving Group (e.g., OTs)", fillcolor="#F1F3F4"]; Fluoride [label="Nucleophilic Fluoride (e.g., F⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Sₙ2 Transition State", shape=Mdiamond, fillcolor="#FBBC05"]; Product [label="Fluorinated Sugar (Inverted Stereochemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Leaving Group Anion (e.g., TsO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> TransitionState [label="Fluoride Attack"]; Fluoride -> TransitionState; TransitionState -> Product [label="Inversion of Stereochemistry"]; TransitionState -> SideProduct [label="Leaving Group Departure"]; }

Figure 1: Sₙ2 mechanism of nucleophilic fluorination.

A widely used reagent for the direct conversion of alcohols to fluorides is Diethylaminosulfur Trifluoride (DAST).[1][4] DAST activates the hydroxyl group, converting it into a good leaving group in situ, which is then displaced by a fluoride ion.[1][5]

Experimental Protocol: Synthesis of a 6-Deoxy-6-fluoro-galactose Derivative

This protocol describes the fluorination of a primary hydroxyl group using DAST.

Materials:

  • 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

Performance Data
FeatureNucleophilic Fluorination (DAST)Nucleophilic Fluorination (Sulfonate Displacement)
Substrate Primary and secondary alcoholsPrimary and secondary alcohols (as sulfonates)
Typical Yields 50-90%60-95%
Stereoselectivity Inversion of configurationInversion of configuration
Common Side Reactions Elimination, rearrangementElimination
Reagent Handling DAST is moisture-sensitive and can decompose exothermically.[5]Sulfonating agents can be corrosive; fluoride sources are often hygroscopic.

Electrophilic Fluorination: A Modern Approach for Glycal Functionalization

Electrophilic fluorination has gained significant traction for the synthesis of 2-deoxy-2-fluoro sugars, a class of compounds with important applications in diagnostics and as enzyme inhibitors. This method typically employs an electrophilic fluorine source, such as Selectfluor®, to react with an electron-rich alkene, most notably a glycal.[6][7]

Mechanism of Action

The reaction of a glycal with an electrophilic fluorinating agent like Selectfluor proceeds via an initial attack of the electron-rich double bond of the glycal on the electrophilic fluorine. This results in the formation of a transient fluorinated carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture, leading to the formation of a 2-fluoro-glycoside. The stereochemical outcome of the fluorination is often directed by the steric hindrance of the protecting groups on the sugar ring.[8][9]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Glycal [label="Glycal", fillcolor="#F1F3F4"]; Selectfluor [label="Selectfluor (F⁺ source)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Fluorinated Carbocation Intermediate", shape=Mdiamond, fillcolor="#FBBC05"]; Nucleophile [label="Nucleophile (e.g., ROH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Deoxy-2-fluoro Glycoside", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glycal -> Intermediate [label="Electrophilic Attack"]; Selectfluor -> Intermediate; Intermediate -> Product [label="Nucleophilic Trapping"]; Nucleophile -> Product; }

Figure 2: Mechanism of electrophilic fluorination of a glycal.

Experimental Protocol: One-Pot Synthesis of a 2-Deoxy-2-fluoro Glycoside

This protocol is adapted from the work of Burkart et al. for the synthesis of 2-deoxy-2-fluoro glycosides from glycals using Selectfluor.[6]

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • Selectfluor® (F-TEDA-BF₄)

  • Anhydrous acetonitrile

  • Alcohol (e.g., benzyl alcohol) as the nucleophile

  • 4 Å molecular sieves

Procedure:

  • To a stirred suspension of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and activated 4 Å molecular sieves in anhydrous acetonitrile, add the alcohol nucleophile (1.5 eq).

  • Add Selectfluor® (1.2 eq) in one portion to the mixture at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding 2-deoxy-2-fluoro-glycoside.

Performance Data
FeatureElectrophilic Fluorination (Selectfluor)
Substrate Glycals
Typical Yields 70-95%[6]
Stereoselectivity Diastereoselectivity depends on the substrate and protecting groups.[8]
Common Side Reactions Formation of diastereomeric mixtures.
Reagent Handling Selectfluor is a stable, non-volatile solid that is relatively safe and easy to handle.[6]

Chemoenzymatic Synthesis: The Green and Selective Route

Chemoenzymatic approaches leverage the high selectivity of enzymes to introduce fluorine into carbohydrate structures.[10][11] These methods can involve the use of engineered enzymes or the application of existing enzymes that accept fluorinated substrates.

Mechanism of Action

The mechanisms in chemoenzymatic synthesis are diverse and depend on the specific enzyme employed. For instance, a fluorinase enzyme isolated from Streptomyces cattleya catalyzes a direct SN2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine.[12] Other strategies involve using glycosyltransferases that can utilize fluorinated sugar-nucleotide donors to append a fluorinated sugar onto an acceptor molecule.[10][11] A significant challenge is that the activity of enzymes towards fluorinated sugars is often lower than towards their natural substrates.[10]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="Fluorinated Substrate", fillcolor="#F1F3F4"]; Enzyme [label="Enzyme (e.g., Glycosyltransferase)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Fluorinated Glycoconjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Enzyme [label="Enzyme-Substrate Complex Formation"]; Enzyme -> Product [label="Catalytic Transformation"]; }

Figure 3: Generalized workflow for enzymatic fluorinated sugar incorporation.

Experimental Protocol: Enzymatic Synthesis of a Fluorinated Disaccharide

This protocol outlines a general procedure for the synthesis of a fluorinated disaccharide using a glycosyltransferase.

Materials:

  • Fluorinated sugar-nucleotide donor (e.g., GDP-2-F-fucose)

  • Acceptor sugar (e.g., N-acetylglucosamine)

  • Glycosyltransferase (e.g., Fucosyltransferase)

  • Buffer solution (e.g., Tris-HCl) at optimal pH for the enzyme

  • Divalent cation cofactor (if required, e.g., MnCl₂)

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing the acceptor sugar (1.0 eq), the fluorinated sugar-nucleotide donor (1.2 eq), and the glycosyltransferase in the appropriate buffer.

  • Add the divalent cation cofactor if required by the enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specified period (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Terminate the reaction by heat inactivation of the enzyme or by adding a quenching solution (e.g., ethanol).

  • Purify the resulting fluorinated disaccharide using size-exclusion chromatography or reversed-phase HPLC.

Performance Data
FeatureChemoenzymatic Synthesis
Substrate Specific to the enzyme used; can include fluorinated sugar-nucleotides or simple fluorinated monosaccharides.
Typical Yields Highly variable, depending on enzyme efficiency with the fluorinated substrate.
Stereoselectivity Typically excellent, dictated by the enzyme's specificity.
Common Side Reactions Enzyme inhibition by the fluorinated substrate or product.
Reagent Handling Enzymes require specific buffer conditions, temperature, and pH; may be sensitive to storage conditions.

Head-to-Head Comparison Summary

Synthetic RoutePrimary ApplicationKey ReagentsMechanismStereochemical OutcomeKey AdvantagesKey Disadvantages
Nucleophilic Fluorination Deoxyfluorination of primary and secondary alcoholsDAST, TsCl, MsCl, TF2O, Fluoride saltsSN2InversionWell-established, versatile for various positionsRisk of elimination, harsh conditions, hazardous reagents
Electrophilic Fluorination Synthesis of 2-deoxy-2-fluoro glycosidesSelectfluor®Electrophilic AdditionDiastereoselective (sterically controlled)Mild conditions, high yields, safe reagentLimited to glycals, can produce diastereomeric mixtures
Chemoenzymatic Synthesis Highly selective fluorination and glycosylationEnzymes (Fluorinases, Glycosyltransferases)Enzyme-catalyzedExcellent (enzyme-controlled)Unparalleled selectivity, environmentally friendlyLower enzyme activity with fluorinated substrates, substrate specificity

Conclusion

The synthesis of fluorinated sugars is a dynamic field with a range of powerful methodologies at the disposal of the modern chemist. Nucleophilic fluorination remains a robust and versatile method for deoxyfluorination, despite the potential for side reactions and the need for careful handling of reagents. Electrophilic fluorination, particularly with reagents like Selectfluor, has revolutionized the synthesis of 2-deoxy-2-fluoro sugars from glycals, offering a mild and efficient alternative. Chemoenzymatic synthesis stands out for its exceptional selectivity, providing access to complex fluorinated glycoconjugates that would be challenging to prepare by traditional chemical methods. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the scale of the synthesis. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and accelerate their research in the exciting field of fluorine chemistry.

References

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  • Council, C. E., Kilpin, K. J., Gusthart, J. S., Allman, S. A., Linclau, B., & Lee, S. S. (2020). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry, 18(18), 3423–3451. [Link]

  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., & Wong, C. H. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(25), 8459–8467. [Link]

  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., & Wong, C. H. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Linclau, B., & Schuler, M. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10735–10803. [Link]

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  • Lal, G. S., et al. (2000). Electrophilic Fluorination with N–F Reagents. ResearchGate. [Link]

  • de Souza, A. S., et al. (2017). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. Brieflands. [Link]

  • de Souza, A. S., et al. (2012). STABILITY STUDY OF 2-[18F]FLUORO-2-DEOXY-D-GLUCOSE (18FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. International Nuclear Atlantic Conference. [Link]

Sources

Comparative

Benchmarking the Chemical and Thermal Stability of Fluorinated Solvents: Ethers vs. Alcohols in Drug Development

In modern pharmaceutical synthesis and drug development, fluorinated solvents are indispensable tools. Their unique physicochemical properties allow chemists to stabilize highly reactive intermediates, dissolve intractab...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical synthesis and drug development, fluorinated solvents are indispensable tools. Their unique physicochemical properties allow chemists to stabilize highly reactive intermediates, dissolve intractable polymers, and perform biphasic extractions with unparalleled efficiency. However, as active pharmaceutical ingredient (API) synthesis often requires harsh conditions—such as strong bases, extreme temperatures, and oxidative stress—the intrinsic stability of the solvent medium becomes a critical parameter.

As a Senior Application Scientist, I frequently observe that the divergent behaviors of Fluorinated Alcohols (e.g., Hexafluoroisopropanol - HFIP) and Hydrofluoroethers (e.g., HFE-7100) are misunderstood. This guide provides an objective, data-driven benchmark of their chemical and thermal stabilities, equipping researchers with the mechanistic insights needed to select the optimal solvent for demanding workflows.

Mechanistic Foundations of Solvent Stability

Fluorinated Alcohols (HFIP, TFE): The Polar Activators

Fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) and TFE (2,2,2-trifluoroethanol) are defined by the intense electron-withdrawing effect of their trifluoromethyl (-CF₃) groups. This structural feature drastically lowers their pKa (HFIP pKa ~9.3) compared to non-fluorinated alcohols, transforming them into [1] with high ionizing power and remarkably low nucleophilicity[2].

  • Thermal Stability: HFIP is highly resistant to oxidative degradation and remains thermally stable up to approximately 250 °C (523 K), beyond which [3] begins.

  • Chemical Stability: While HFIP forms a stable alkoxide in the presence of mild bases, extreme basic conditions can induce instability. For instance, related [4] across the CF₂-CH₂ junction. Therefore, while HFIP is an excellent solvent for stabilizing carbocations[1], its use in strongly basic, high-temperature environments requires careful validation.

Hydrofluoroethers (HFEs): The Inert Shields

Engineered as eco-conscious, zero ozone-depleting (ODP) alternatives to legacy chlorofluorocarbons, HFEs like HFE-7100 (Methyl perfluoroisobutyl ether) represent the pinnacle of solvent inertness[5].

  • Structural Causality: The stability of segregated HFEs is rooted in their molecular architecture (e.g., C₄F₉OCH₃). The ether oxygen is sterically and electronically shielded by the adjacent bulky perfluoroalkyl group. This prevents the solvent from participating in hydrogen bonding or nucleophilic attacks.

  • Thermal & Chemical Resilience: HFEs are non-flammable and exhibit extraordinary thermal resilience. Pyrolysis studies demonstrate that the[6], requiring temperatures up to 850 °C for complete breakdown into gaseous products like CHF₃ and perfluorinated alkenes[6]. They remain highly unreactive in the presence of strong acids and bases[5].

Quantitative Stability Benchmarking

To facilitate objective solvent selection, the following table summarizes the key physicochemical and stability metrics of primary fluorinated alcohols and ethers.

ParameterHFIP (Hexafluoroisopropanol)TFE (Trifluoroethanol)HFE-7100HFE-7200
Chemical Class Fluorinated AlcoholFluorinated AlcoholHydrofluoroetherHydrofluoroether
Boiling Point (°C) 58.274.061.076.0
Thermal Decomposition Onset ~250 °C[3]~250 °C400 °C[6]>400 °C
Dielectric Constant (ε) 15.726.17.47.3
H-Bond Donor Capacity (α) 1.96 (Very High)1.51 (High)0 (None)0 (None)
Acid/Base Stability Stable to acids; forms alkoxide in baseStable to acids; forms alkoxide in baseHighly inert to strong acids/basesHighly inert to strong acids/bases
Primary Use Case Reactive intermediate stabilization[2]Protein folding, solvolysisBiphasic fluorous synthesis, cooling[5]Extraction, heat transfer[7]

Experimental Protocol: Self-Validating NMR Workflow for Benchmarking Solvent Stability

When subjecting fluorinated solvents to harsh novel reaction conditions, theoretical stability must be empirically verified. The following step-by-step methodology utilizes quantitative ¹⁹F NMR to track solvent degradation.

Expertise & Experience Insight: Why use NMR instead of GC-MS? NMR allows for in-situ, non-destructive monitoring of both the parent solvent and the emergence of degradation products (e.g., free fluoride ions) without breaking the reaction seal—a critical requirement when handling highly volatile solvents like HFIP and HFE-7100.

Step-by-Step Methodology
  • Sample Preparation in Heavy-Walled Quartz: Transfer 0.5 mL of the target fluorinated solvent (e.g., HFIP or HFE-7100) into a heavy-walled quartz NMR tube.

    • Causality: Standard borosilicate tubes can shatter under the autogenous pressure generated by heating volatile solvents above their boiling points. Quartz provides superior tensile strength and thermal shock resistance.

  • Addition of Internal Standard: Add 10.0 μL of Trifluorotoluene (TFT) to the solvent matrix.

    • Self-Validating Mechanism: TFT serves as an internal self-validation tool. Its -CF₃ group is chemically inert and resonates at a distinct -63 ppm. Any loss in the total integral of the parent solvent peak relative to the TFT standard immediately flags volatilization leaks or non-fluorinated degradation, ensuring the fluorine mass balance is rigorously accounted for.

  • Chemical & Thermal Stressing: Introduce the stressor (e.g., 0.1 M KOH for basic stress, or a strong Lewis acid). Flame-seal the quartz tube under an argon atmosphere. Place the tube in a specialized heating block at the target temperature (e.g., 150 °C) for 24 hours.

  • Spectroscopic Acquisition & Validation: Cool the tube to room temperature and acquire a quantitative ¹⁹F NMR spectrum (D1 relaxation delay ≥ 10 seconds to ensure complete relaxation of all fluorine nuclei).

  • Data Interpretation: Calculate the remaining molar percentage of the solvent by integrating its primary peaks (HFIP at -76 ppm; HFE-7100 multiplet at -80 to -130 ppm) against the -63 ppm TFT reference. The appearance of upstream signals (e.g., -120 to -150 ppm) typically indicates the formation of degradation byproducts like fluoride ions or fluorinated alkenes.

Stability Pathways Visualization

The following diagram illustrates the divergent mechanistic fates of fluorinated alcohols versus hydrofluoroethers when subjected to extreme thermal and basic stress.

G HFIP Fluorinated Alcohols (e.g., HFIP, TFE) Stress1 Harsh Basic Conditions (Strong Base + Heat) HFIP->Stress1 Stress2 Extreme Thermal Stress (> 400 °C) HFIP->Stress2 > 250 °C HFE Hydrofluoroethers (e.g., HFE-7100) HFE->Stress1 HFE->Stress2 Alkoxide Stable Alkoxide Formation (pKa ~9.3) Stress1->Alkoxide Mild Base Degradation1 HF Elimination / Decomposition Stress1->Degradation1 Extreme Base Inert Steric & Electronic Shielding (No Reaction) Stress1->Inert Chemically Inert Stress2->Degradation1 Thermal Breakdown Degradation2 Pyrolytic Cleavage (C-C / C-O bond break) Stress2->Degradation2 Pyrolysis (>400 °C)

Divergent stability pathways of fluorinated solvents under thermal and basic stress.

Conclusion & Selection Guide

The choice between a fluorinated alcohol and a hydrofluoroether hinges entirely on the mechanistic needs of the protocol:

  • Select HFIP or TFE when your reaction requires electrophilic activation, carbocation stabilization, or the solubilization of highly polar/hydrogen-bonding networks (e.g., peptides). Ensure that operating temperatures remain below 250 °C and avoid prolonged exposure to extreme bases to prevent HF elimination.

  • Select HFE-7100 or HFE-7200 when you require an absolutely inert, non-flammable reaction medium. Their robust ether linkages and perfluoroalkyl shielding make them the superior choice for high-temperature heat transfer, biphasic fluorous extractions, and environments containing highly reactive acids or bases.

References

  • Title: Inhibition Effect of Cooling Agent HFE-7100 on Lithium-Ion Batteries (LIBs) Thermal Runaway in the Immersion System Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Thermophysical Properties of Hexafluoroisopropanol (HFIP) Source: International Institute of Refrigeration (IIR) URL: [Link]

  • Title: Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Difunctionalization Processes Enabled by Hexafluoroisopropanol Source: NIH PubMed Central URL: [Link]

  • Title: Base-Induced Instability of Fluorotelomer Alcohols Source: NIH PubMed Central URL: [Link]

Sources

Validation

Isomeric Purity Assessment of Synthesized Fluorinated Compounds: A Comparative Guide

Executive Summary The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. In 2023 alone,[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. In 2023 alone,[1]. Fluorine substitution drastically alters a drug's lipophilicity, metabolic stability, and target binding affinity. However, when a fluorinated molecule possesses chiral centers or axes of chirality (atropisomerism), assessing its isomeric purity becomes a critical regulatory and pharmacological mandate.

As a Senior Application Scientist, I have evaluated countless analytical workflows for chiral resolution. This guide objectively compares the three dominant analytical techniques for assessing the isomeric purity of fluorinated compounds: ^19F Nuclear Magnetic Resonance (^19F NMR) Spectroscopy , Chiral Supercritical Fluid Chromatography (SFC) , and Chiral High-Performance Liquid Chromatography (HPLC) . By understanding the causality behind each method's retention and resolution mechanisms, researchers can build self-validating analytical systems that accelerate drug development.

Mechanistic Overview of the Analytical Contenders

^19F NMR Spectroscopy: The Chromatographic Bypass

Unlike standard ^1H NMR, ^19F NMR benefits from a 100% natural isotopic abundance, a spin of ½, and a massive chemical shift range (>300 ppm). Because organic molecules lack background fluorine, the spectra are exceptionally clean.

The Causality of Resolution: Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, we introduce a[2]. These agents interact with the racemate to form transient (or covalent) diastereomeric complexes. Because diastereomers have different physical properties and spatial arrangements, the fluorine nuclei experience different magnetic shielding environments, causing the single ^19F peak to split into distinct signals (Δδ). This allows for direct integration and calculation of the enantiomeric excess (ee%).

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Standard

SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase, typically modified with a polar co-solvent like methanol.

The Causality of Resolution: Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This unique fluid dynamic allows for flow rates 3 to 5 times higher than HPLC without sacrificing column efficiency (van Deemter curve flattening). For fluorinated compounds, the recent [3] has been revolutionary. These CSPs exploit "fluorophilic" interactions—highly specific dipole-dipole interactions between the C-F bonds of the analyte and the fluorinated stationary phase—yielding superior chiral recognition compared to traditional polysaccharide phases.

Chiral HPLC: The Traditional Baseline

Chiral HPLC remains the most widely accessible technique, utilizing normal-phase (hexane/isopropanol) or reverse-phase (water/acetonitrile) conditions over chiral stationary phases. While reliable, its high solvent viscosity severely limits flow rates, leading to longer run times and high volumes of hazardous organic waste.

Decision Matrix: Workflow for Isomeric Purity Assessment

To optimize both time and resources, the selection of the analytical technique should follow a logic-driven workflow based on the molecule's properties and the project's phase (e.g., rapid crude screening vs. preparative isolation).

Workflow Start Synthesized Fluorinated Compound Goal What is the primary analytical goal? Start->Goal Rapid Rapid ee% on Crude (No Method Dev) Goal->Rapid HighThroughput High-Throughput Screening or Prep Scale Goal->HighThroughput HighPolarity Extreme Polarity / SFC Incompatible Goal->HighPolarity NMR 19F NMR + CSA (Fast, highly sensitive to F) Rapid->NMR Add Chiral Agent SFC Chiral SFC with Fluorinated CSP HighThroughput->SFC Greener, 5x Faster HPLC Chiral HPLC (Traditional Phase) HighPolarity->HPLC Aqueous conditions

Analytical selection workflow for fluorinated chiral compounds.

Head-to-Head Comparison: Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three techniques when applied to fluorinated pharmaceuticals.

Performance Metric^19F NMR Spectroscopy (with CSA)Chiral SFC (Fluorinated CSP)Chiral HPLC
Analysis Time < 5 minutes (post-prep)2 – 5 minutes15 – 45 minutes
Method Development Minimal (Screen 2-3 CSAs)Moderate (Screen modifiers/CSPs)High (Extensive solvent screening)
Resolution Mechanism Diastereomeric magnetic shieldingFluorophilic & steric partitioningSteric & hydrogen-bond partitioning
Sample Requirement ~1 - 5 mg (Non-destructive)< 0.1 mg (Analytical)< 0.1 mg (Analytical)
Crude Sample Tolerance Excellent (No background F interference)Poor (Requires clean sample)Poor (Requires clean sample)
Environmental Impact Low (Minimal deuterated solvent)Very Low (Uses recycled sCO₂)High (Toxic organic solvents)
Preparative Scalability N/A (Analytical only)Excellent (Easy solvent removal)Moderate (High energy for evaporation)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific controls, you verify the integrity of the method during execution.

Protocol A: Rapid Enantiomeric Excess (ee%) Determination via ^19F NMR

This protocol utilizes a Chiral Solvating Agent (CSA) to determine the ee% of a fluorinated atropisomer (e.g., [4]).

Rationale: ^19F NMR avoids the need for complex chromatographic method development. By using (+)-TiPSY as a CSA, we induce a distinct chemical shift difference (Δδ) between the enantiomers.

  • Sample Preparation: Dissolve 5.0 mg of the synthesized fluorinated compound in 0.5 mL of CDCl₃.

  • Baseline Control (Self-Validation Step): Acquire a standard ^19F NMR spectrum (e.g., at 376.6 MHz or 470.6 MHz) before adding the CSA. Verify a single, sharp ^19F resonance for the chiral center. This confirms the baseline chemical shift and sample purity.

  • CSA Addition: Add 5 to 20 molar equivalents of the CSA, (+)-TiPSY, directly to the NMR tube.

  • Acquisition: Re-acquire the ^19F NMR spectrum. Ensure the transmitter frequency offset is centered on the expected fluorine signal to maximize digital resolution.

  • Data Processing: Observe the splitting of the original singlet into two distinct peaks. The distance between them (Δδ in Hz) is concentration-dependent. Integrate the area under both peaks.

  • Calculation: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Protocol B: High-Throughput Chiral SFC Screening

This protocol outlines the screening of a fluorinated pharmaceutical using a fluorinated polysaccharide CSP.

Rationale: The low viscosity of sCO₂ allows for high flow rates. The addition of a basic or acidic modifier suppresses peak tailing caused by secondary interactions with the stationary phase.

  • System Preparation: Equip the SFC system with a fluorinated chiral stationary phase (e.g., CCO-F4, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Configuration: Set the primary pump to deliver medical-grade CO₂. Set the co-solvent pump to deliver Methanol containing 0.1% Diethylamine (DEA) for basic fluorinated amines, or 0.1% Trifluoroacetic acid (TFA) for acidic compounds.

  • Chromatographic Parameters:

    • Flow Rate: 3.0 mL/min

    • Backpressure (ABPR): 120 bar (Maintains CO₂ in supercritical state)

    • Column Temperature: 35°C

  • System Suitability (Self-Validation Step): Inject a known racemic standard of the fluorinated compound. Adjust the co-solvent gradient (e.g., 5% to 40% over 5 minutes) until baseline resolution (Rs > 1.5) is achieved.

  • Sample Analysis: Inject 2 µL of the synthesized analyte (1 mg/mL in Methanol). Record the UV/Vis or MS chromatogram and calculate the isomeric ratio based on peak area.

Mechanistic Differentiation: NMR vs. SFC

Understanding how these two leading techniques differentiate isomers at a molecular level is crucial for troubleshooting failed separations.

Mechanism cluster_NMR 19F NMR Pathway cluster_SFC Chiral SFC Pathway Racemate Fluorinated Racemate (R/S Mixture) CSA Add Chiral Solvating Agent (CSA) Racemate->CSA CSP Fluorinated Chiral Stationary Phase Racemate->CSP Diast Transient Diastereomeric Complexes CSA->Diast Shifts Distinct 19F Chemical Shifts (Δδ) Diast->Shifts Interact Fluorophilic & Steric Interactions CSP->Interact Peaks Baseline Resolved Chromatographic Peaks Interact->Peaks

Mechanistic pathways for chiral resolution: Magnetic shielding (NMR) vs. Partitioning (SFC).

Conclusion and Strategic Recommendations

For the modern synthetic chemist or drug development professional, relying solely on Chiral HPLC is no longer viable due to its slow throughput and high environmental cost.

  • For rapid, at-line synthesis verification: ^19F NMR is the superior choice. It is impervious to non-fluorinated impurities in crude mixtures and provides absolute quantitative data without the need for extensive method development.

  • For high-throughput screening, purity certification, and preparative scale-up: Chiral SFC is the gold standard. The development of fluorinated CSPs has specifically solved the retention challenges previously associated with highly lipophilic fluorinated drug candidates[3].

By integrating both techniques—using ^19F NMR for rapid reaction monitoring and SFC for final isolation and certification—laboratories can create a highly efficient, orthogonal, and self-validating analytical ecosystem.

References

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 Current Topics in Medicinal Chemistry (Bentham Science) URL:[Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography Chromatography Today URL:[Link]

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy Solvias / ACS Publications URL:[Link]

  • trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines Analytical Chemistry (ACS Publications) URL:[Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest ResearchGate URL:[Link]

Sources

Comparative

Comparative Docking Studies of Fluorinated Ligands: A Methodological Guide for Precision Drug Design

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve membrane permeability[1]. However, f...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve membrane permeability[1]. However, for computational chemists and application scientists, fluorinated ligands present a unique paradox. While fluorine is highly electronegative, its low polarizability means it rarely participates in classical hydrogen bonding; instead, it engages in orthogonal multipolar interactions or "polar hydrophobicity"[2].

Furthermore, while heavier halogens (Cl, Br, I) readily form highly directional halogen bonds via a positive σ-hole, fluorine's σ-hole is typically negligible unless it is attached to a strongly electron-withdrawing scaffold[3]. Consequently, standard empirical scoring functions often miscalculate the binding affinities of fluorinated compounds. This guide provides an objective, comparative analysis of docking software performance and outlines a self-validating experimental protocol to ensure high-fidelity pose prediction for fluorinated ligands.

Comparative Analysis of Docking Engines

Not all docking algorithms handle the stereoelectronic nuances of the C-F bond equally. The choice of software dictates whether a fluorinated hit is accurately prioritized or lost to scoring function artifacts. The table below synthesizes quantitative benchmarking data to compare the performance of industry-standard docking engines when handling fluorinated datasets.

Table 1: Quantitative Comparison of Docking Engines for Fluorinated Ligands
Docking EngineScoring Function TypeHandling of Fluorine & Halogen BondsTypical RMSD (Å) for F-LigandsComputational CostRecommended Use Case
AutoDock Vina EmpiricalPoor native F-bond handling; requires the VinaXB extension to score halogen bonds[3].2.1 - 2.8LowHigh-throughput virtual screening (HTVS) of large fluorinated libraries.
Glide (Schrödinger) Empirical + Knowledge-basedExcellent when using Quantum Polarized Ligand Docking (QPLD) ; captures inductive effects[4].1.2 - 1.8HighLead optimization and precise pose prediction where electrostatic accuracy is critical.
GOLD (CCDC) Genetic AlgorithmEffective, but often requires explicit geometric constraints for optimal halogen bonding[5].1.5 - 2.2MediumHighly flexible binding sites or metalloenzymes where induced fit is expected.

The Causality Behind the Performance: AutoDock Vina is highly efficient, but its standard scoring function lacks explicit terms for complex halogen bonding, often requiring modifications like VinaXB to accurately score halogen-enriched pockets[3]. Glide excels because its QPLD workflow recalculates ligand partial charges within the receptor field using quantum mechanics, perfectly capturing the inductive effects of fluorine[4]. GOLD’s genetic algorithm is highly effective for flexible binding sites, and its ChemScore function has been successfully utilized to model fluorinated quinazolines[5].

Self-Validating Experimental Protocol

To prevent false positives driven by scoring function biases, docking must not be treated as an endpoint. The following protocol establishes a self-validating computational workflow that bridges the gap between rigid docking and dynamic physiological reality.

Workflow cluster_prep Phase 1: High-Fidelity Preparation cluster_dock Phase 2: Comparative Docking cluster_val Phase 3: Thermodynamic Validation LPrep Ligand Prep: QM Charge Derivation (B3LYP/6-31G* RESP) Vina AutoDock Vina / VinaXB (Empirical + Halogen Terms) LPrep->Vina Glide Glide QPLD (Quantum Polarized Ligand Docking) LPrep->Glide Gold GOLD (Genetic Algorithm + ChemScore) LPrep->Gold PPrep Protein Prep: Hydration Analysis (WaterMap / 3D-RISM) PPrep->Vina PPrep->Glide PPrep->Gold Consensus Consensus Pose Selection (RMSD < 2.0 Å) Vina->Consensus Glide->Consensus Gold->Consensus MD Molecular Dynamics (100 ns) (Assess Pose Stability) Consensus->MD MMGBSA MM-GBSA Rescoring (Desolvation Penalty Calculation) MD->MMGBSA

Caption: Self-validating computational workflow for the comparative docking of fluorinated ligands.

Step-by-Step Methodology:

Phase 1: Quantum-Mechanically Driven Preparation

  • Conformational Search & QM Charge Derivation: Standard force fields (like AMBER or OPLS) often misrepresent the strong C-F bond dipole and fail to predict the stereoelectronic gauche effect. Generate 3D conformers and perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to derive accurate Restrained Electrostatic Potential (RESP) charges.

  • Target Hydration Analysis: Fluorine’s primary driver of affinity is often the entropic gain from displacing structured water, rather than forming direct hydrogen bonds. Use 3D-RISM or thermodynamic water mapping to identify high-energy, "unhappy" water molecules in the binding pocket that the fluorinated motif can displace.

Phase 2: Comparative Docking Execution 3. Orthogonal Engine Deployment: Execute docking across multiple algorithms to avoid systemic bias. Utilize AutoDock Vina for broad conformational sampling[6], followed by Glide QPLD to refine electrostatic interactions[4], and GOLD to explore highly flexible side chains[5]. 4. Consensus Pose Selection: Extract poses that demonstrate an RMSD of < 2.0 Å across at least two different docking engines.

Phase 3: Thermodynamic Validation (The Self-Validating Step) 5. Molecular Dynamics (MD) Simulation: Subject the consensus poses to a minimum 100 ns MD simulation in explicit solvent. This verifies if the fluorine-protein interactions are stable under physiological conditions. 6. MM-GBSA Rescoring: Calculate the binding free energy ( ΔGbind​ ) using MM-GBSA. Rigid docking scores ignore desolvation penalties. Because fluorine has a highly ordered hydration shell, the desolvation penalty is massive. MM-GBSA rigorously accounts for this, filtering out poses that looked favorable in rigid docking but are thermodynamically unstable[4].

Case Studies: Experimental Grounding

Case Study 1: Fluorinated Sulfonamides Targeting DHFR

In a comparative study utilizing AutoDock Vina and MOE, researchers evaluated fluorinated heterocyclic sulfonamides against Plasmodium falciparum dihydrofolate reductase (DHFR)[6]. The rigidification of the sulfonamide core via fluorination significantly enhanced binding affinity compared to benchmark drugs like sulfadoxine. The docking models revealed that the fluorinated motifs engaged in highly specific multipolar interactions with mutated active site residues, yielding estimated binding energies of -7.6 kcal/mol[6].

Case Study 2: PI3Kδ Inhibitors and Induced-Fit Docking

Standard rigid docking failed to correlate with the experimental IC50 values of fluorinated PI3Kδ inhibitors[4]. The researchers employed a self-validating workflow: Induced-Fit Docking (IFD) followed by Glide QPLD and MM-GBSA rescoring. By accounting for the resonance and inductive effects of the fluorine atom via QM-derived charges, the computational predictions aligned perfectly with the in vitro biological activity, demonstrating the absolute necessity of advanced scoring and thermodynamic validation for fluorinated derivatives[4].

References

  • BenchChem Technical Support Team. Comparative Docking Analysis of Fluorinated Phenolic Ligands in Drug Discovery. BenchChem.1

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (ACS Publications). 2

  • Gómez, A. et al. Molecular Docking in Halogen Bonding. IntechOpen.3

  • Mallia, A. et al. Molecular Docking of Fluorinated Heterocyclic Sulfonamides: Novel Ligands with Selective Affinities. Westmont College / ResearchGate. 6

  • Krzyżak, M. et al. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI. 4

  • Srinivas, M. et al. Structure-based Design and Pharmacological Study of Fluorinated Fused Quinazolines as Adenosine A2B Receptor Antagonists. JSciMed Central. 5

Sources

Validation

Exploring the Organofluorine Gap: A Cross-Validation Guide to Analytical Methods for Fluorinated Compounds

As the development of fluorinated active pharmaceutical ingredients (APIs) accelerates and global scrutiny on per- and polyfluoroalkyl substances (PFAS) intensifies, analytical chemists face a critical challenge: the "Or...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of fluorinated active pharmaceutical ingredients (APIs) accelerates and global scrutiny on per- and polyfluoroalkyl substances (PFAS) intensifies, analytical chemists face a critical challenge: the "Organofluorine Gap." Relying on a single analytical method to quantify fluorinated compounds often leads to severe underreporting or structural misidentification.

As a Senior Application Scientist, I approach the analysis of fluorinated compounds not as a series of isolated tests, but as a self-validating system . To achieve true mass balance and structural absolute certainty, we must cross-validate our findings across orthogonal platforms. This guide objectively compares the three pillar technologies of fluorine analysis—Targeted LC-MS/MS, Combustion Ion Chromatography (CIC), and 19 F-NMR Spectroscopy—and provides a field-proven protocol for integrating them into a closed-loop validation system.

The Core Analytical Platforms: Causality and Performance

To understand how to cross-validate these methods, we must first understand the physical causality governing their detection mechanisms.

Targeted LC-MS/MS: The High-Sensitivity Floor

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitivity, capable of detecting specific, easily ionizable fluorinated compounds down to the pg/L range[1].

  • The Causality of the Gap: LC-MS/MS relies on predefined Multiple Reaction Monitoring (MRM) transitions and requires authentic analytical standards for isotope dilution[2]. Because the quadrupole only "sees" what it is programmed to look for, it is structurally blind to novel PFAS precursors, unknown degradation products, and uncharacterized API metabolites. Studies show that targeted LC-MS/MS often accounts for less than 1% to 11.4% of the total organofluorine present in complex matrices[3][4].

Combustion Ion Chromatography (CIC): The Absolute Ceiling

CIC provides a non-selective measurement of Total Fluorine (TF) or Extractable Organic Fluorine (EOF).

  • The Causality of Uniformity: In CIC, the sample is combusted at ~1000°C, mineralizing all C-F bonds into hydrogen fluoride (HF) gas. This gas is absorbed into an aqueous solution and quantified as fluoride ( F− ) via ion chromatography. Because the high-temperature oxidation obliterates the parent molecule's structure, the analytical response becomes completely independent of carbon chain length or functional headgroups. Equimolar quantities of fluorine from C4​ to C12​ PFAS demonstrate statistically equivalent CIC responses, establishing a uniform absolute ceiling for fluorine mass balance[2][5].

F-NMR Spectroscopy: The Structural Decoder

Fluorine Nuclear Magnetic Resonance ( 19 F-NMR) bridges the gap between the absolute mass of CIC and the structural specificity of LC-MS/MS.

  • The Causality of Specificity: The 19 F isotope has a nuclear spin of 1/2, 100% natural isotopic abundance, and a highly sensitive gyromagnetic ratio. More importantly, its massive chemical shift range (>300 ppm) means that the electron density surrounding different fluorinated motifs creates distinct, non-overlapping signals. A terminal −CF3​ group on a PFAS molecule resonates at a completely different frequency than an aryl −CF3​ group on a pharmaceutical API[3][6]. This allows for the direct quantification of functional classes without the need for authentic standards[7].

Quantitative Performance Comparison

To facilitate objective platform selection, the operational parameters of each method are summarized below.

ParameterTargeted LC-MS/MSCombustion Ion Chromatography (CIC) 19 F-NMR Spectroscopy
Primary Output Quantification of specific, known analytesTotal Fluorine (TF), EOF, or AOFQuantification by functional group
Sensitivity (LOD) pg/L to low ng/L~2.4 µg/L to mg/L~20 µg/L to mg/L
Selectivity Extremely High (Compound-specific)None (Elemental F− only)High (Functional group specific)
Standard Dependency Requires authentic isotopically labeled standardsRequires only simple inorganic fluoride standardsRequires internal standard (e.g., TFA) but no authentic compound standards
Matrix Susceptibility High (Ion suppression in ESI source)Low (Matrix is combusted)Very Low (Direct measurement)
Organofluorine Capture <1% to ~15% (The "Gap")100% (The Mass Balance)~80-100% (Depending on LOD)

Visualizing the Cross-Validation Logic

The following diagrams illustrate how these three platforms form a self-validating analytical system.

Workflow Sample Fluorinated Sample Matrix (APIs, PFAS, Environmental) Prep Sample Extraction & Pre-concentration (SPE / LLE) Sample->Prep Split Aliquot Splitting Prep->Split LCMS Targeted LC-MS/MS Quantifies Specific Analytes Split->LCMS Aliquot 1 CIC Combustion Ion Chromatography Quantifies Total Fluorine Split->CIC Aliquot 2 NMR 19F-NMR Spectroscopy Identifies Functional Groups Split->NMR Aliquot 3 Integration Data Integration & Mass Balance Validates the Organofluorine Gap LCMS->Integration Targeted F Mass CIC->Integration Total F Mass NMR->Integration Structural F Mass

Caption: Tripartite workflow for the cross-validation of fluorinated compounds across orthogonal analytical platforms.

Logic TotalF Total Organic Fluorine (TOF) (CIC Baseline) Gap The Organofluorine Gap (Unidentified Species) TotalF->Gap minus TargetedF Targeted Fluorine (LC-MS/MS) TargetedF->Gap leaves NMR 19F-NMR Resolution (Aryl-CF3, Terminal-CF3) Gap->NMR characterized by Validated Fully Validated Fluorine Mass Balance NMR->Validated reconciles

Caption: Logical causality of the "Organofluorine Gap" and its resolution via cross-validation.

Methodology: The Tripartite Cross-Validation Protocol

To build a self-validating system, the experimental design must account for the physical vulnerabilities of each method. The following protocol details the cross-validation of a complex fluorinated matrix (e.g., wastewater effluent or degraded API formulation).

Step 1: Sample Preparation and Splitting
  • Extraction: Subject the sample to Solid-Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to capture both neutral and anionic fluorinated species.

  • Elution & Splitting: Elute with 0.1% NH4​OH in methanol. Split the eluate into three precise volumetric aliquots to ensure identical matrix representation across all three platforms.

Step 2: Establishing the "Floor" via Targeted LC-MS/MS
  • Spiking: Spike Aliquot 1 with a suite of 13C -labeled internal standards corresponding to your target APIs or PFAS panel (e.g., EPA Method 1633A targets)[2].

  • Acquisition: Inject onto a C18​ column coupled to a triple quadrupole MS operating in negative electrospray ionization (ESI-) mode.

  • Calculation: Convert the quantified concentrations of individual analytes into their fluorine equivalents (e.g., PFOA concentration × 0.688 mass fraction of F). Sum these to calculate the Targeted Fluorine ( FTarget​ ) .

Step 3: Establishing the "Ceiling" via CIC

Causality Note: Highly volatile fluorinated species, such as fluorotelomer alcohols (FTOHs), can escape the combustion boat before reaching the furnace, leading to artificially low Total Fluorine readings. We must mitigate this.

  • Volatility Mitigation: Pass Aliquot 2 through an activated carbon sorbent. This traps volatile FTOHs, improving analytical signal recovery by 200–1400%[2][5].

  • Combustion: Introduce the carbon sorbent into the CIC furnace at 1050°C under an argon/oxygen stream.

  • Quantification: Route the effluent gas into an absorber solution ( H2​O2​ ), and inject into an ion chromatograph. The resulting F− peak represents the absolute Total Organic Fluorine ( FTotal​ ) .

Step 4: Decoding the Gap via 19 F-NMR
  • Preparation: Reconstitute Aliquot 3 in a deuterated solvent (e.g., Methanol- d4​ ) and add a known concentration of an internal standard with an isolated chemical shift, such as trifluoroacetic acid (TFA)[8].

  • Acquisition: Acquire a proton-decoupled 19 F-NMR spectrum ( 19 F{1H}) to eliminate J-coupling complexities from adjacent protons, yielding sharp singlets for distinct functional groups[7].

  • Integration & Mass Balance: Integrate the resonances. Terminal −CF3​ groups (characteristic of PFAS) will appear distinctly from aryl −CF3​ groups (characteristic of fluorinated pharmaceuticals)[3].

  • System Validation: Calculate the structural fluorine mass ( FNMR​ ). The system is validated when: FTarget​ + FGap(NMR)​FTotal(CIC)​

By employing this tripartite approach, researchers eliminate the blind spots inherent to single-method analysis, ensuring absolute scientific integrity in the quantification and characterization of fluorinated compounds.

References

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices.
  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society.
  • Comparison of Analytical Methods for the Quantification of PFAS in Food Contact M
  • Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental m
  • Overview on PFAS analytical methods. Nordic Council of Ministers.
  • Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Taylor & Francis.
  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Determination of Perfluorinated Surfactants in Surface Water Samples by Two Independent Analytical Techniques: Liquid Chromatography/Tandem Mass Spectrometry and 19F NMR.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

This document provides essential safety and logistical information for the proper handling and disposal of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol. As a fluorinated analog of tetrahydrofuran, this compound requires care...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper handling and disposal of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol. As a fluorinated analog of tetrahydrofuran, this compound requires careful management due to its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental stewardship.

Hazard Profile and Risk Assessment

The presence of the ether linkage suggests a potential for the formation of explosive peroxides upon prolonged storage and exposure to air, a known risk for parent compounds like THF.[1] The carbon-fluorine bond is exceptionally strong, which can lead to persistence in the environment and the formation of hazardous decomposition products like hydrogen fluoride (HF) upon incomplete combustion.[2][3]

Hazard CategoryAnticipated Risk & ClassificationRationale & Key Precautions (E-E-A-T)
Flammability High. Likely corresponds to Flammable Liquid, Category 2.[1]The parent compound, THF, is highly flammable with a low flash point.[1][4] Precaution: Handle away from all ignition sources (heat, sparks, open flames).[1][4][5] Use spark-proof tools and ground equipment when transferring large volumes.[4]
Acute Toxicity Moderate. Harmful if swallowed or inhaled.[1]Analogs can cause respiratory irritation.[1][4] Precaution: Always handle within a certified chemical fume hood to prevent inhalation of vapors.[1][6] Avoid all direct contact with skin, eyes, and clothing.
Eye & Skin Irritation High. Causes serious eye irritation and skin irritation.[1][7]Solvents and alcohols are known irritants. Precaution: Wear appropriate chemical splash goggles and gloves at all times.[8][9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[1][10]
Chronic Toxicity Potential Carcinogen/Mutagen. THF is suspected of causing cancer (Carcinogenicity, Category 2).[1][4]The toxicological effects of the fluorinated derivative are not fully characterized, but caution is warranted. Precaution: Treat this compound as a potential carcinogen. Minimize exposure through engineering controls and rigorous use of PPE.
Reactivity Peroxide Formation. May form explosive peroxides upon exposure to air and light.[1]This is a classic hazard for ethers. Precaution: Date containers upon receipt and opening. Test for peroxides before distillation or concentration. Store in a cool, dark, and tightly sealed container, preferably under an inert atmosphere.
Environmental Potential for Persistence. Fluorinated organic compounds ("forever chemicals") are under increasing regulatory scrutiny for their environmental persistence.[2][11]The EPA is actively listing certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under the Resource Conservation and Recovery Act (RCRA).[12][13] Precaution: Do not dispose of this chemical down the drain or in regular trash.[14][15] All waste must be treated as hazardous.

Personnel Protection & Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls supplemented by Personal Protective Equipment (PPE), is mandatory.

Engineering Control: All handling of Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on the task being performed.[8][9][16]

SituationRequired Personal Protective Equipment (PPE)Rationale
Routine Handling & Transfers • Nitrile gloves• Chemical splash goggles• Flame-retardant lab coatNitrile gloves provide adequate protection against incidental splashes.[6][9] Goggles are essential to prevent serious eye damage.[7][10] A flame-retardant coat is necessary due to the high flammability risk.
Large Volume Transfers (>1L) • Butyl or Viton gloves• Face shield worn over chemical splash goggles• Chemical-resistant apron over a flame-retardant lab coatFor extended or high-volume tasks, gloves with longer breakthrough times are required; consult manufacturer charts.[9] A face shield and apron provide greater protection against significant splashes.[6][8]
Spill Cleanup • Chemical-resistant gloves (e.g., Butyl)• Chemical splash goggles and face shield• Respiratory protection (if ventilation is inadequate)• Chemical-resistant coveralls and boot coversSpill cleanup presents the highest risk of exposure. Full-coverage PPE is necessary to protect the skin and respiratory system.[8][17] The need for a respirator must be assessed based on the spill size and location.[6][16]

Laboratory Waste Management & Segregation

Proper segregation at the point of generation is the most critical step in the disposal process. It prevents dangerous reactions and ensures cost-effective and compliant disposal by your institution's hazardous waste management program.

Core Principles:

  • Never mix incompatible waste streams. This compound should not be mixed with strong acids, bases, or oxidizing agents.[18][19]

  • Segregate halogenated from non-halogenated waste. As a fluorinated (halogenated) compound, this waste must be kept separate from non-halogenated solvent waste.[15] This is crucial because the disposal methods and costs for these two streams are significantly different.[15]

  • Use designated, compatible containers. Waste should be collected in a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene) and fitted with a secure screw-top cap.[17][20]

  • Label waste containers clearly and accurately. As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[15]

cluster_workflow Diagram 1: Laboratory Waste Collection Workflow gen_waste Waste Generated: Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol get_container Select a clean, compatible, and leak-proof waste container. gen_waste->get_container label_container Affix 'Hazardous Waste' label. List ALL chemical constituents. get_container->label_container add_waste Add waste to container inside a fume hood. label_container->add_waste seal_container Securely close the container. Keep closed except when adding waste. add_waste->seal_container store_container Store in designated Satellite Accumulation Area (SAA). seal_container->store_container request_pickup Request pickup by Environmental Health & Safety (EHS). store_container->request_pickup

Caption: Workflow for compliant hazardous waste collection in the laboratory.

Spill & Emergency Procedures

Immediate and correct response to a spill is vital to protect personnel and the laboratory environment. All spills, regardless of size, should be reported to your supervisor.[20]

cluster_spill Diagram 2: Spill Response Decision Tree spill_occurs Spill Occurs! assess Assess Situation: Is there a fire, injury, or is the spill >1L or outside your control? spill_occurs->assess is_major MAJOR SPILL assess->is_major Yes is_minor MINOR SPILL assess->is_minor No evacuate Evacuate immediate area. Alert others. Call 911 / Emergency Response. is_major->evacuate protect Don appropriate PPE (gloves, goggles, etc.). is_minor->protect contain Contain the spill. Prevent entry into drains using absorbent dikes or socks. protect->contain absorb Apply non-combustible absorbent (vermiculite, sand) from the outside in. contain->absorb collect Collect absorbed material using spark-proof tools. Place in a sealable, labeled container. absorb->collect decontaminate Clean the spill area with soap and water. Collect rinse water if necessary. collect->decontaminate dispose Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->dispose report Report spill to supervisor. Restock spill kit. dispose->report

Caption: Decision-making guide for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spills <1L):

  • Alert & Secure: Notify personnel in the immediate area of the spill and restrict access.[17]

  • Ventilate & Eliminate: Ensure the area is well-ventilated. Turn off any nearby ignition sources.[5]

  • Consult SDS: If available, quickly review the Safety Data Sheet for specific guidance.[17]

  • Don PPE: Put on the appropriate PPE as outlined in Table 2, including chemical-resistant gloves, goggles, and a face shield.[20]

  • Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material like vermiculite, sand, or commercial spill socks.[17][21]

  • Absorption: Slowly add the absorbent material to the spill, working from the outside edges inward.[20][21] Do not use combustible materials like paper towels.[5]

  • Collection: Once the liquid is fully absorbed, use spark-proof scoops to carefully collect the material.[22] Place the contaminated absorbent into a heavy-duty plastic bag or a designated waste container.[17][21]

  • Decontamination: Wipe the spill surface with soap and water.[20] For highly toxic materials, the rinse water should also be collected as hazardous waste.[20]

  • Package & Label: Securely seal the container holding the spill debris. Label it clearly as "Hazardous Waste" with a description of the contents.

  • Dispose & Report: Dispose of all contaminated materials, including gloves and other PPE, through your institution's hazardous waste program.[17] Report the incident to your supervisor and restock the spill kit.[20]

Final Disposal Pathways

Once collected by your institution's EHS department, the hazardous waste containing Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol will be managed by a licensed hazardous waste disposal company. The primary disposal methods for such compounds include:

  • High-Temperature Incineration: This is a preferred and promising method for permanently destroying fluorinated compounds.[2] The process must be carefully controlled at very high temperatures to ensure the complete breakdown of the strong carbon-fluorine bonds and to scrub resulting acidic gases like HF from the exhaust.[14]

  • Hazardous Waste Landfill: The waste can be placed in a specially designed landfill that has environmental controls to prevent leaching into soil and groundwater.[2] However, this method only contains the chemical rather than destroying it.[2]

  • Deep Well Injection: In some regions, liquid waste may be injected deep underground into geologically stable rock formations, far below drinking water aquifers.[2]

Your responsibility as a researcher is to ensure the waste is correctly identified, segregated, and labeled, enabling the disposal facility to use the safest and most effective method.

References

  • Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. University of Colorado Boulder. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte. Retrieved from [Link]

  • University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Regulations.gov. (n.d.). Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Retrieved from [Link]

  • Iowa State University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • SciSpace. (n.d.). Wiley Guide to Chemical Incompatibilities. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, February 21). What Are the Latest EPA Disposal Requirements For PFAS?. Retrieved from [Link]

  • AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Retrieved from [Link]

  • Ohio.gov. (2015, May 28). SDS US. Retrieved from [Link]

  • Fellowes. (2015, March 4). Safety Data Sheet. Retrieved from [Link]

  • Chemical Management. (2015, March 26). SAFETY DATA SHEET. Retrieved from [Link]

  • Castrol. (2025, January 15). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol

Handling highly functionalized cyclic ethers like Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol (commonly referenced by its trans-isomer CAS 1793113-98-0) requires a rigorous, chemistry-aware approach to laboratory safety. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized cyclic ethers like Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol (commonly referenced by its trans-isomer CAS 1793113-98-0) requires a rigorous, chemistry-aware approach to laboratory safety. Widely utilized in the synthesis of nucleoside analogs and STING agonists, this building block combines the metabolic stability of a fluorinated compound with the inherent physical hazards of a tetrahydrofuran (THF) core[1][2].

To build a fail-safe operational environment, scientists must move beyond generic safety data sheets and understand the causality behind the hazards. This guide provides a self-validating framework for selecting Personal Protective Equipment (PPE), executing safe dispensing workflows, and managing waste.

Hazard Profile & Mechanistic Causality

The hazards of 4-fluorotetrahydrofuran-3-ol are dictated by its molecular structure. While the hydroxyl group provides hydrogen bonding (increasing the boiling point relative to pure THF), the molecule remains highly volatile and reactive.

  • Polymer Permeation (The Glove Hazard): As a polar, aprotic-like cyclic ether, this compound rapidly solvates and swells the polymer chains of standard nitrile and latex[3]. This causes catastrophic chemical breakthrough in under two minutes, rendering standard lab gloves useless against liquid exposure[4].

  • Auto-oxidation (The Peroxide Hazard): The alpha-carbon adjacent to the ether oxygen is highly susceptible to radical hydrogen abstraction by atmospheric oxygen. Over time, this forms shock-sensitive, explosive hydroperoxides[4].

  • Corneal Toxicity: The compound is a severe eye irritant. Direct contact causes rapid defatting of the corneal epithelium, leading to severe tissue damage[2].

Quantitative Hazard & PPE Breakthrough Data

The following table summarizes the chemical's hazard codes and the quantitative failure rates of common lab PPE.

Hazard / ParameterClassification / DataMechanistic Cause & Operational Impact
GHS Hazard Codes H226 (Flammable), H318 (Eye Damage), H315 (Skin Irritation)Vapor easily ignites; requires rigorous grounding and elimination of static sources[2].
Peroxide Risk EUH019 (May form explosive peroxides)Requires strict dating upon receipt and routine testing every 3 months[4].
Standard Nitrile Gloves Breakthrough: < 1-2 minutes Solvent swelling destroys polymer integrity. Unsafe for direct handling[3].
Neoprene/Latex Gloves Breakthrough: < 2 minutes Rapid permeation. Unsafe for direct handling[3].
Laminate Film (Ansell Barrier) Breakthrough: > 480 minutes Multi-layer polymer resists solvation. Mandatory for prolonged handling[5].
PVA (Polyvinyl Alcohol) Gloves Breakthrough: > 480 minutes Highly resistant to organic solvents, but degrades in water. Acceptable alternative[3].

Personal Protective Equipment (PPE) Matrix

To ensure absolute safety, your PPE must act as a self-validating barrier system. If one layer fails, the secondary layer must provide enough time to safely abort the procedure.

  • Hand Protection (Critical):

    • Primary: Wear Laminate film gloves (e.g., Ansell Barrier) or PVA gloves for any task involving pouring, transferring, or prolonged exposure[3][5].

    • Secondary (Dexterity): Because laminate gloves are bulky, you may wear a tight-fitting, heavy-duty nitrile glove over the laminate film to regain tactile sensitivity. If the outer nitrile glove is splashed, it must be removed and replaced immediately[3].

  • Eye & Face Protection:

    • Wear ANSI/ISEA Z87.1 approved tight-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient due to the vapor's severe irritation potential (H318)[2][5].

    • If dispensing volumes greater than 100 mL, a full face shield is mandatory[4].

  • Body Protection:

    • A Flame-Resistant (FR) laboratory coat (e.g., Nomex) is required due to the H226 flammability rating. Ensure the coat is fully buttoned[4].

    • Long pants and closed-toe, non-porous shoes (leather or synthetic, not mesh) are required[5].

Operational Workflow: Dispensing & Handling

Because Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol forms peroxides and emits flammable vapors, it must strictly be handled within a certified chemical fume hood.

Workflow Start Receipt & Logging (Date Container) Store Flammable Storage (Dark, Cool, Sealed) Start->Store Test Peroxide Testing (Every 3 Months) Store->Test Prior to use Decision Peroxide Concentration? Test->Decision Fail Neutralization & Hazardous Disposal Decision->Fail >20 ppm Pass Don PPE & Dispense in Hood Decision->Pass <20 ppm Use Reaction Setup (Inert Atmosphere) Pass->Use

Workflow for the safe storage, peroxide testing, and handling of fluorinated THF derivatives.

Step-by-Step Methodology: Safe Dispensing Protocol
  • Pre-Operation Verification: Before moving the chemical to the fume hood, check the "Date Opened" label. If the container has been open for more than 3 months and lacks a recent peroxide test date, do not open it. Proceed immediately to the Peroxide Testing Protocol[4].

  • Environment Preparation: Clear the fume hood of all incompatible materials (strong oxidizers, acids) and ignition sources (hot plates, open flames)[4]. Ensure the hood sash is pulled down to the lowest workable height.

  • PPE Donning: Wash and dry hands. Don the FR lab coat, chemical splash goggles, and Laminate film gloves[5].

  • Grounding (If applicable): If dispensing from a large metal drum or container, attach grounding cables to prevent static discharge[4].

  • Dispensing: Open the container slowly to release any built-up vapor pressure. Use a dedicated, clean glass syringe or a non-sparking pipette to transfer the required volume.

  • Post-Operation: Immediately flush the headspace of the primary container with an inert gas (Nitrogen or Argon) to displace oxygen and inhibit future peroxide formation. Seal tightly and return to a dark, ventilated flammable storage cabinet[4][5].

Peroxide Management & Disposal Plan

Ethers naturally degrade into shock-sensitive peroxides. A self-validating safety program requires routine, documented testing.

Step-by-Step Methodology: Peroxide Testing & Neutralization
  • Visual Inspection: Do not open the bottle if you observe visible crystals around the cap or in the liquid, or if the liquid has become highly viscous. These are signs of gross peroxide contamination. Contact Environmental Health & Safety (EHS) immediately for bomb-squad removal[4].

  • Strip Testing: If visually clear, open the bottle in a fume hood. Dip a commercial peroxide test strip (e.g., Quantofix) into the liquid for 1 second.

  • Validation: Allow the strip to develop for the manufacturer-specified time (usually 15-30 seconds) and compare it to the color scale[4].

    • 0 - 20 ppm: Safe for use. Document the test date and concentration on the bottle.

    • 20 - 100 ppm: The solvent must be neutralized before use or disposal. Treat with a reducing agent (e.g., ferrous sulfate solution or sodium metabisulfite) until a re-test shows 0 ppm.

    • > 100 ppm: Extremely dangerous. Do not move the bottle. Close the fume hood sash and contact EHS immediately.

  • Waste Disposal: Never allow paper towels or materials contaminated with 4-fluorotetrahydrofuran-3-ol to dry out in the open air, as residual peroxides can spontaneously combust. Seal contaminated solids in a compatible, airtight container. Dispose of all liquid waste in a clearly labeled "Halogenated Organic Waste" container[3][5].

References

  • UC Santa Barbara Environmental Health & Safety. "Tetrahydrofuran (THF) - Standard Operating Procedure." Available at:[Link]

  • University of Michigan-Dearborn Environment, Health & Safety. "Tetrahydrofuran (THF) Guidelines." Available at: [Link]

Sources

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